Dimaprit
Description
A histamine H2 receptor agonist that is often used to study the activity of histamine and its receptors.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(dimethylamino)propyl carbamimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3S/c1-9(2)4-3-5-10-6(7)8/h3-5H2,1-2H3,(H3,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHQOJYVQUNWPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCSC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23256-33-9 (di-hydrochloride) | |
| Record name | Dimaprit | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065119893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0037154 | |
| Record name | Dimaprit | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0037154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65119-89-3 | |
| Record name | 3-(Dimethylamino)propyl carbamimidothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65119-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimaprit | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065119893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimaprit | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0037154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMAPRIT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZQ699148P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dimaprit's Mechanism of Action on H2 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Dimaprit, a selective histamine (B1213489) H2 receptor agonist. It delves into its binding characteristics, downstream signaling pathways, and comparative pharmacology with the endogenous ligand, histamine. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of key processes to facilitate a deeper understanding of this compound's molecular interactions and cellular effects.
Introduction to this compound
This compound, chemically known as S-[3-(N,N-dimethylamino)propyl]isothiourea, is a potent and highly selective agonist for the histamine H2 receptor.[1] Its selectivity is a key feature, exhibiting significantly less activity at H1 receptors, which makes it an invaluable pharmacological tool for the isolated study of H2 receptor-mediated physiological and pathological processes.[2][3] The primary and most well-documented action of this compound is the stimulation of gastric acid secretion.[2][3]
Quantitative Analysis of this compound's Interaction with H2 Receptors
The potency, binding affinity, and efficacy of this compound at the H2 receptor have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data, offering a comparative perspective with histamine.
Table 1: In Vitro Potency and Efficacy of H2 Receptor Agonists
| Compound | Preparation | Assay Type | Parameter | Value | Reference |
| This compound | CHO-K1 cells (human H2 receptor) | cAMP Functional Assay | EC50 | 3600 nM | [2] |
| Histamine | CHO-K1 cells (human H2 receptor) | cAMP Functional Assay | EC50 | 920 nM | [2] |
| This compound | HL-60 cells | cAMP Functional Assay | EC50 | 5.7 µM | [4] |
| This compound | Guinea Pig Right Atrium | Receptor Binding | Ki | 44 µM | [4] |
| This compound | Guinea-pig papillary muscle | Functional Assay | pD2 | ~5.17 | [5] |
| Histamine | Guinea-pig papillary muscle | Functional Assay | pD2 | ~6.17 | [5] |
| This compound | Rat Uterus | Functional Assay | Relative Activity (vs. Histamine) | ~17.5% | [1][6] |
| This compound | Guinea Pig Right Atrium | Functional Assay | Relative Activity (vs. Histamine) | 71% | [1] |
Note: EC50 is the half-maximal effective concentration. Ki is the inhibitory constant. pD2 is the negative logarithm of the EC50 value; a higher value indicates greater potency.
Table 2: In Vivo Potency of H2 Receptor Agonists
| Compound | Parameter | Value | Organism/System | Reference |
| This compound | ED50 (Gastric Acid Secretion) | 0.85 µmol/kg-h | Conscious dogs | [5] |
| Histamine | ED50 (Gastric Acid Secretion) | 0.14 µmol/kg-h | Conscious dogs | [5] |
| This compound | ED50 (Heart Rate) | 0.80 µmol/kg-h | Conscious dogs | [5] |
| Histamine | ED50 (Heart Rate) | 0.17 µmol/kg-h | Conscious dogs | [5] |
Note: ED50 is the half-maximal effective dose.
H2 Receptor Signaling Pathways Activated by this compound
Activation of the histamine H2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to a stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4][6][5] Evidence also suggests the potential for alternative or biased signaling pathways, including the activation of phospholipase C (PLC) and the mitogen-activated protein kinase (MAPK) pathway.[6][7]
Canonical Gs-Adenylyl Cyclase-cAMP Pathway
The primary signaling mechanism for the H2 receptor upon this compound binding is through the Gs protein pathway.[5] This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[8][5] The accumulation of intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, resulting in a cellular response.[8][4][5]
Experimental Protocols
The characterization of this compound's action on H2 receptors relies on specific in vitro assays. The following sections detail the methodologies for two key experimental protocols.
In Vitro cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP, a key second messenger in the H2 receptor signaling pathway.[6]
Objective: To determine the potency (EC50) and efficacy of this compound in stimulating cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human H2 receptor.[2][5]
-
Cell culture medium (e.g., Ham's F12 or DMEM/F12) with supplements.[2][8]
-
Stimulation buffer (e.g., Hanks' Balanced Salt Solution with HEPES and BSA).[5]
-
Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).[5]
-
This compound dihydrochloride (B599025) and other test agonists.[2]
-
HTRF cAMP assay kit or other cAMP detection kit.[2]
-
384-well white microplates.[2]
-
HTRF-compatible plate reader.[2]
Procedure:
-
Cell Preparation:
-
Assay Setup:
-
Dispense a specific volume (e.g., 5 µL) of the cell suspension into each well of a 384-well plate.[2]
-
-
Agonist Addition:
-
Prepare serial dilutions of this compound.
-
Add an equal volume (e.g., 5 µL) of the agonist solutions to the respective wells. Include a control group with only stimulation buffer.[2]
-
-
Incubation:
-
Seal the plate and incubate at room temperature for a specified time (e.g., 30 minutes).[2]
-
-
cAMP Detection:
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader. The signal is typically inversely proportional to the amount of cAMP produced.[2]
-
-
Data Analysis:
-
Construct dose-response curves by plotting the signal against the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[8]
-
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the H2 receptor by measuring its ability to displace a radiolabeled ligand.[6][5]
Objective: To determine the affinity of this compound for the H2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human H2 receptor.[5][7]
-
Radioligand: [³H]-Tiotidine (a potent H2 antagonist).[5]
-
Unlabeled competitor (e.g., Arpromidine or unlabeled Tiotidine).[7]
-
Binding buffer.[7]
-
96-well non-binding plates.[7]
-
Filter plates (e.g., GF/B or GF/C).[7]
-
Vacuum filtration manifold.[7]
-
Scintillation cocktail and counter.[7]
Procedure:
-
Membrane Preparation:
-
Assay Plate Setup (in triplicate):
-
Total Binding: Radioligand + binding buffer.
-
Non-specific Binding: Radioligand + excess unlabeled competitor.
-
Test Compound Competition: Radioligand + varying concentrations of this compound.
-
-
Binding Reaction:
-
Add the H2 receptor membrane preparation to all wells to initiate the binding reaction.[7]
-
Incubate to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of the assay plate through the pre-treated filter plate using a vacuum filtration manifold to separate bound from unbound radioligand.[7]
-
Wash the filters with ice-cold wash buffer.
-
-
Scintillation Counting:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.[7]
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Conclusion
This compound is a highly selective H2 receptor agonist that serves as a critical tool in pharmacological research. Its mechanism of action is primarily mediated through the canonical Gs-adenylyl cyclase-cAMP signaling pathway. While less potent than the endogenous agonist histamine, its high selectivity allows for the specific investigation of H2 receptor function. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of this compound and other H2 receptor ligands, which is essential for drug discovery and development efforts targeting this important receptor.
References
- 1. This compound -(S-[3-(N,N-dimethylamino)prophyl]isothiourea) - a highly specific histamine H2 -receptor agonist. Part 1. Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Dimaprit: A Technical Guide to its Chemical Structure, Properties, and H2 Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimaprit is a potent and highly selective agonist for the histamine (B1213489) H2 receptor, a member of the G protein-coupled receptor (GPCR) family. Its specificity has made it an invaluable tool in pharmacological research to elucidate the physiological and pathophysiological roles of the H2 receptor. This technical guide provides a comprehensive overview of this compound's chemical structure, its physicochemical and pharmacological properties, and detailed methodologies for key experiments used in its characterization. The document includes structured data tables for easy reference and visual diagrams of its mechanism of action and experimental workflows to facilitate a deeper understanding of this important research compound.
Chemical Structure and Properties
This compound, with the IUPAC name 3-(Dimethylamino)propyl carbamimidothioate, is a structural analogue of histamine. It is commonly available as a dihydrochloride (B599025) salt.
Chemical Structure:
-
IUPAC Name: 3-(Dimethylamino)propyl carbamimidothioate[1]
-
Synonyms: this compound Dihydrochloride, S-[3-(N,N-dimethylamino)propyl]isothiourea dihydrochloride
-
CAS Number: 23256-33-9 (dihydrochloride)
-
Molecular Formula: C₆H₁₅N₃S · 2HCl[2]
-
SMILES: CN(C)CCCSC(=N)N.Cl.Cl
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 234.19 g/mol (dihydrochloride) | |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in water (to 100 mM), DMSO (approx. 30 mg/mL), and Dimethyl Formamide (approx. 30 mg/mL). Sparingly soluble in aqueous buffers.[2] |
Pharmacological Properties
This compound is a highly selective agonist for the histamine H2 receptor. Its primary mechanism of action involves the activation of the H2 receptor, leading to a cascade of intracellular signaling events.
Mechanism of Action
Activation of the histamine H2 receptor by this compound primarily initiates a signaling cascade through the Gs alpha subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP concentration activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a physiological response.
References
The Physiological Effects of Dimaprit on Gastric Acid Secretion: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological effects of Dimaprit, a selective histamine (B1213489) H2 receptor agonist, on gastric acid secretion. It delves into the molecular mechanisms of action, presents quantitative data on its potency and efficacy, outlines detailed experimental protocols for its study, and visualizes the key signaling pathways and experimental workflows.
Introduction
This compound is a potent and selective synthetic agonist for the histamine H2 receptor.[1] Its high specificity for the H2 receptor, with negligible activity at H1 receptors, makes it an invaluable pharmacological tool for elucidating the physiological roles of H2 receptor-mediated processes, particularly the stimulation of gastric acid secretion by parietal cells.[2] This guide explores the multifaceted interaction of this compound with the gastric acid secretory machinery.
Mechanism of Action: H2 Receptor-Mediated Signaling
This compound exerts its physiological effects by binding to and activating the histamine H2 receptor, a G-protein coupled receptor (GPCR) located on the basolateral membrane of gastric parietal cells. This activation initiates a well-defined signal transduction cascade, leading to the secretion of hydrochloric acid (HCl) into the gastric lumen.
Signaling Pathway
The binding of this compound to the H2 receptor triggers the following sequence of events:
-
Receptor Activation: this compound binding induces a conformational change in the H2 receptor.
-
G-Protein Coupling: The activated receptor couples to the stimulatory G-protein, Gs.
-
Adenylate Cyclase Activation: The α-subunit of Gs (Gαs) dissociates and activates the enzyme adenylyl cyclase.
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of PKA, leading to the dissociation and activation of the catalytic subunits.
-
Phosphorylation of Downstream Targets: Activated PKA phosphorylates various intracellular proteins, including the H+/K+-ATPase (proton pump).
-
Translocation and Activation of the Proton Pump: Phosphorylation promotes the translocation of H+/K+-ATPase-containing tubulovesicles to the apical membrane of the parietal cell and their fusion with the canalicular membrane.[3][4] This process dramatically increases the number of active proton pumps at the secretory surface.
-
Acid Secretion: The H+/K+-ATPase actively pumps H+ ions into the gastric lumen in exchange for K+ ions, resulting in the secretion of highly acidic gastric fluid.[5]
This compound-induced H2 receptor signaling pathway in parietal cells.
Quantitative Data on this compound's Effects
The potency and efficacy of this compound in stimulating gastric acid secretion have been quantified in various in vivo and in vitro models. The following tables summarize key data for easy comparison.
Table 1: In Vivo Potency and Efficacy of this compound on Gastric Acid Secretion
| Species | Model | Parameter | This compound | Histamine | Pentagastrin | Reference(s) |
| Rat | Unanesthetized, Gastric Fistula | Potency | Equipotent | - | - | [1][6] |
| Rat | Unanesthetized, Gastric Fistula | Maximal Acid Output | Significantly > Histamine | - | Not Significantly Different | [1][6] |
| Cat | Conscious, Gastric Fistula | Maximal Acid Output | Higher | - | - | [7] |
| Dog | Conscious, Gastric Fistula | Maximal Acid Output | Significantly > Histamine | - | - | [2] |
Table 2: In Vitro Potency of this compound
| Preparation | Parameter | Value | Reference(s) |
| Isolated Rabbit Gastric Glands | EC50 (Aminopyrine Uptake) | ~3 µM | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the physiological effects of this compound on gastric acid secretion.
In Vivo Measurement of Gastric Acid Secretion in Anesthetized Rats
This protocol describes the measurement of gastric acid secretion in response to this compound in an anesthetized rat model with a gastric fistula.
Materials:
-
Male Wistar rats (200-250 g)
-
Urethane anesthetic
-
Surgical instruments
-
Gastric fistula cannula
-
Perfusion pump
-
pH electrode and meter
-
Saline solution (0.9% NaCl)
-
This compound dihydrochloride
-
Sodium hydroxide (B78521) (NaOH) solution (for titration)
Procedure:
-
Animal Preparation: Anesthetize the rat with urethane. Perform a midline laparotomy to expose the stomach.
-
Gastric Fistula Implantation: Insert a gastric fistula cannula into the forestomach and secure it with a ligature.
-
Gastric Perfusion: Perfuse the stomach with saline at a constant rate (e.g., 1 mL/min) through the esophageal end of the stomach. Collect the gastric effluent from the fistula cannula.
-
Basal Acid Secretion: Collect the perfusate for a 30-minute basal period to establish a stable baseline of acid secretion.
-
This compound Administration: Administer this compound intravenously via a cannulated jugular vein, either as a bolus injection or a continuous infusion at various doses.
-
Sample Collection: Collect the gastric effluent at regular intervals (e.g., 15 minutes) throughout the experiment.
-
Acid Measurement: Determine the acid concentration in the collected samples by titration with a standardized NaOH solution to a neutral pH (e.g., pH 7.0).
-
Data Analysis: Calculate the acid output (µmol/min) for each collection period. Construct dose-response curves to determine parameters such as the maximal acid output (MAO).
Experimental workflow for in vivo gastric acid secretion measurement.
In Vitro Measurement of Acid Secretion using Isolated Rabbit Gastric Glands and Aminopyrine (B3395922) Accumulation
This protocol describes an in vitro method to assess the direct effect of this compound on acid secretion in isolated gastric glands by measuring the accumulation of the weak base [14C]-aminopyrine.
Materials:
-
New Zealand White rabbits
-
Collagenase
-
HEPES-buffered saline
-
[14C]-aminopyrine
-
This compound dihydrochloride
-
Scintillation counter and vials
-
Microcentrifuge
Procedure:
-
Isolation of Gastric Glands:
-
Euthanize a rabbit and excise the stomach.
-
Isolate the gastric mucosa and mince it into small pieces.
-
Digest the minced tissue with collagenase in HEPES-buffered saline to liberate the gastric glands.
-
Wash the isolated glands by centrifugation to remove collagenase and cellular debris.
-
-
Aminopyrine Accumulation Assay:
-
Resuspend the isolated gastric glands in fresh buffer.
-
Aliquot the gland suspension into microcentrifuge tubes.
-
Add [14C]-aminopyrine to each tube.
-
Add varying concentrations of this compound to the experimental tubes. Include a vehicle control.
-
Incubate the tubes at 37°C with shaking for a defined period (e.g., 30 minutes).
-
Pellet the glands by centrifugation.
-
Measure the radioactivity in an aliquot of the supernatant and in the pelleted glands using a scintillation counter.
-
-
Data Analysis:
-
Calculate the aminopyrine accumulation ratio (intraglandular concentration / extraglandular concentration).
-
Construct dose-response curves to determine the EC50 of this compound.
-
References
- 1. Stimulation of gastric acid secretion by this compound in unanesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound -(S-[3-(N,N-dimethylamino)prophyl]isothiourea) - a highly specific histamine H2 -receptor agonist. Part 1. Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are H+/K+ ATPase and how do they work? [synapse.patsnap.com]
- 6. Stimulation of gastric acid secretion by this compound in unanesthetized rats | Semantic Scholar [semanticscholar.org]
- 7. Effect of this compound on gastric acid secretion in conscious cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An improved method to evaluate secretory activity of isolated gastric glands and cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimaprit: A Technical Guide to Its Application in Histamine H2 Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Dimaprit, a selective histamine (B1213489) H2 receptor agonist, as a critical tool for studying histamine receptor function. It covers its pharmacological properties, detailed experimental protocols for its use in functional assays, and the underlying signaling pathways.
Introduction to this compound
This compound, chemically known as S-[3-(N,N-Dimethylamino)propyl]isothiourea, is a potent and highly specific agonist for the histamine H2 receptor.[1][2] Its high selectivity makes it an invaluable pharmacological tool, allowing researchers to investigate the physiological and pathological roles of the H2 receptor signaling pathway in isolation from H1 and H3 receptor-mediated effects.[1][3] this compound mimics the action of endogenous histamine at the H2 receptor, a G protein-coupled receptor (GPCR), initiating a cascade of intracellular events that are central to various physiological processes, most notably the stimulation of gastric acid secretion.[1][4]
Chemical and Pharmacological Properties
This compound is a structural analog of histamine and is typically used as a dihydrochloride (B599025) salt in experimental settings.[4][5] Its key advantage lies in its pharmacological selectivity profile.
Selectivity and Potency
This compound demonstrates high selectivity for the H2 receptor with negligible activity at H1 receptors.[1][6] This specificity is crucial for delineating the distinct functions of histamine receptor subtypes. For instance, studies have shown that this compound has less than 0.0001% of the activity of histamine on H1 receptors.[1][4] While highly selective for H2, it has been noted to inhibit neuronal nitric oxide synthase (nNOS) at higher concentrations, with an IC50 of 49 μM.[4]
The potency and efficacy of this compound can vary depending on the tissue and species being studied. It has been shown to stimulate gastric acid secretion in rats, dogs, and cats and to cause dose-dependent decreases in blood pressure through vasodilation, an effect that can be antagonized by H2 receptor antagonists like cimetidine.[1][7]
Quantitative Pharmacological Data
The following table summarizes key quantitative parameters for this compound, providing a comparative basis for experimental design.
| Parameter | Value | Species / System | Notes | Reference |
| Binding Affinity (Ki) | 44 µM | Guinea pig right atrium | Represents the concentration required to occupy 50% of the receptors in radioligand binding assays. | [3] |
| Relative Potency (vs. Histamine) | 71% | Guinea pig right atrium (H2) | Functional potency in an isolated tissue bath experiment. | [1][3] |
| Relative Potency (vs. Histamine) | <0.0001% | In vitro H1 receptor assays | Demonstrates high selectivity over the H1 receptor. | [1][3] |
| Relative Potency (vs. Histamine) | 19.5% | Rat (Gastric Acid Secretion) | In vivo measure of functional potency. | [1][3] |
| Relative Potency (vs. Histamine) | ~400-500% | Cat (Gastric Acid Secretion) | Shows significantly higher potency than histamine in this model. | [1][3] |
| Off-Target Activity (IC50) | 49 µM | Rat brain nNOS | Inhibition of neuronal nitric oxide synthase. | [4] |
Histamine H2 Receptor Signaling Pathway
Activation of the histamine H2 receptor by an agonist like this compound initiates a well-defined intracellular signaling cascade. The H2 receptor is canonically coupled to the stimulatory G protein, Gs.
-
Agonist Binding : this compound binds to the extracellular domain of the H2 receptor, inducing a conformational change.
-
G Protein Activation : The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gs protein.
-
Adenylyl Cyclase Activation : The GTP-bound Gsα subunit dissociates and activates adenylyl cyclase (AC).
-
cAMP Production : Activated AC catalyzes the conversion of ATP into the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation : The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).
-
Cellular Response : PKA phosphorylates various downstream substrate proteins, leading to a specific cellular response, such as the activation of the proton pump in gastric parietal cells.
This compound-induced H2 receptor signaling cascade.
Experimental Protocols: In Vitro cAMP Accumulation Assay
A primary method to quantify H2 receptor activation is to measure the downstream accumulation of intracellular cAMP. The following protocol provides a general framework for conducting a cell-based cAMP assay using a recombinant cell line expressing the human H2 receptor (e.g., HEK293 or CHO cells).
Materials
-
H2 receptor-expressing cells (e.g., HEK293-H2R)
-
Cell culture medium (e.g., DMEM or Ham's F12) with supplements (FBS, antibiotics)
-
Phosphate-Buffered Saline (PBS)
-
Stimulation Buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES)
-
This compound dihydrochloride
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX - 3-isobutyl-1-methylxanthine)
-
Commercially available cAMP assay kit (e.g., HTRF®, AlphaScreen®, or ELISA-based)
-
White, opaque 96-well or 384-well microplates suitable for luminescence/fluorescence
-
Plate reader compatible with the chosen assay kit
Methodology
-
Cell Culture & Seeding:
-
Culture H2 receptor-expressing cells under standard conditions (37°C, 5% CO2).
-
The day before the assay, harvest cells and seed them into the microplate at a pre-determined optimal density to achieve a confluent monolayer.
-
Incubate overnight to allow for cell adherence.[4]
-
-
Compound Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in sterile water or DMSO.[8]
-
On the day of the experiment, perform serial dilutions of the this compound stock solution in Stimulation Buffer to create a range of concentrations for generating a dose-response curve (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
-
Assay Procedure:
-
Gently wash the cell monolayer once with warm PBS or Stimulation Buffer.
-
Add Stimulation Buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well.[7]
-
Incubate for 15-30 minutes at 37°C. This step is critical to prevent the enzymatic degradation of newly synthesized cAMP.[7]
-
Add the various concentrations of the diluted this compound solutions to the appropriate wells. Include a "vehicle only" control to determine basal cAMP levels.
-
Incubate the plate for 15-30 minutes at 37°C to stimulate the H2 receptors.[4][7]
-
-
Cell Lysis and cAMP Detection:
-
Following stimulation, lyse the cells by adding the lysis reagent provided in the cAMP assay kit.
-
Perform the cAMP detection assay by following the manufacturer's specific protocol. This typically involves adding detection reagents that generate a signal (e.g., luminescence, fluorescence) that is inversely or directly proportional to the intracellular cAMP concentration.[4]
-
-
Data Analysis:
-
Measure the signal using a compatible plate reader.
-
Generate a dose-response curve by plotting the signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) equation to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.[7]
-
Experimental Workflow Visualization
The following diagram outlines the logical flow of the cAMP accumulation assay described above.
Workflow for a this compound dose-response cAMP assay.
Conclusion
This compound remains a cornerstone tool for the pharmacological investigation of the histamine H2 receptor. Its high selectivity allows for precise dissection of H2-mediated signaling pathways and physiological functions. By employing standardized and robust methodologies, such as the cAMP accumulation assay detailed herein, researchers can effectively characterize the activity of novel H2 receptor ligands, probe the receptor's role in disease models, and advance the development of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. NanoBRET binding assay for histamine H2 receptor ligands using live recombinant HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
In Vivo Effects of Dimaprit on Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimaprit (S-(3-Dimethylaminopropyl)isothiourea) is a potent and highly selective histamine (B1213489) H2 receptor agonist. Its primary action is to mimic the effects of endogenous histamine at H2 receptors, making it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of this receptor subtype. In vivo, this compound primarily induces relaxation of smooth muscle, leading to significant dose-dependent effects on the cardiovascular, gastrointestinal, and respiratory systems. This technical guide provides a comprehensive overview of the in vivo effects of this compound on smooth muscle, detailing its mechanism of action, summarizing key quantitative data from various animal models, and outlining common experimental protocols.
Core Mechanism of Action: H2 Receptor-Mediated Signaling
This compound exerts its effects by binding to and activating the histamine H2 receptor, a G protein-coupled receptor (GPCR). This activation initiates a well-defined intracellular signaling cascade. The H2 receptor is coupled to the Gs alpha subunit (Gαs) of a heterotrimeric G protein. Upon agonist binding, Gαs activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream protein targets. In smooth muscle cells, PKA-mediated phosphorylation leads to a decrease in intracellular calcium concentrations and reduced sensitivity of the contractile apparatus to calcium, ultimately resulting in muscle relaxation.[1] This vasodilatory effect is antagonized by H2-receptor antagonists like cimetidine, metiamide, and famotidine.[2][3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. The cardiovascular response to this compound, a selective histamine H2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cardiovascular response to this compound, a selective histamine H2-receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of the novel histamine H2 receptor agonist amthamine: interaction with the adrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimaprit's Immunomodulatory Role: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimaprit, a potent and selective histamine (B1213489) H2 receptor agonist, exhibits significant immunomodulatory properties primarily through its interaction with the H2 receptor on various immune cells. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on key immune cell populations, and detailed protocols for evaluating its activity. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's role in modulating immune responses.
Introduction
Histamine, a well-known mediator of allergic reactions, also plays a crucial role in regulating immune responses through its four distinct G protein-coupled receptors (H1R, H2R, H3R, and H4R). This compound is a synthetic compound that selectively activates the histamine H2 receptor, making it an invaluable tool for elucidating the specific contributions of H2R signaling in immunity. Activation of the H2 receptor typically leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger that mediates a wide range of cellular responses. This guide focuses on the immunomodulatory functions of this compound, providing technical details for researchers in immunology and drug development.
Mechanism of Action: The H2 Receptor Signaling Pathway
This compound exerts its effects by binding to and activating the histamine H2 receptor, which is predominantly coupled to the Gs alpha subunit of a heterotrimeric G protein. This initiates a signaling cascade that modulates immune cell function.
Upon agonist binding, the H2 receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the Gαs subunit. The activated Gαs-GTP complex dissociates and stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, including transcription factors like CREB (cAMP response element-binding protein), to regulate gene expression and ultimately alter cellular responses.[1]
Effects on Immune Cells
This compound modulates the function of various immune cells, including macrophages, T lymphocytes, and dendritic cells.
Macrophages
This compound has been shown to inhibit several key functions of macrophages. It dose-dependently inhibits the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in mouse peritoneal macrophages and human peripheral blood monocytes stimulated with lipopolysaccharide (LPS).[2] This inhibition occurs at both the protein and mRNA levels.[2] Furthermore, this compound can inhibit macrophage chemotaxis, phagocytosis, and the production of superoxide (B77818) anions and Interleukin-12 (IL-12).[1][3]
T Lymphocytes
The effects of this compound on T lymphocytes are complex. In some studies, this compound was found to increase the response of rat spleen cells to the T-cell mitogen Concanavalin A at concentrations of 10-5 and 10-4M, an effect suggested to be due to the inhibition of T-suppressor cell activity.[4] However, other research indicates that histamine, acting through H2 receptors, can inhibit T-cell proliferation.[5] this compound also mimics the inhibitory effect of histamine on IL-4 and IFN-γ production by T helper lymphocytes.[5]
Dendritic Cells (DCs)
Histamine, acting through H2 receptors, can alter the cytokine profile of maturing dendritic cells. Specifically, it has been shown to increase the production of the anti-inflammatory cytokine IL-10 while reducing the secretion of the pro-inflammatory and Th1-polarizing cytokine IL-12 in LPS-matured DCs.[6] This suggests that this compound may skew the immune response towards a Th2 phenotype. Histamine treatment can also increase the expression of H2R mRNA in immature DCs.[7]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on various immune parameters.
| Parameter | Cell Type | Stimulus | This compound Concentration | Effect | Reference |
| TNF-α Production | Mouse Peritoneal Macrophages | LPS | IC50: 1 µM | Inhibition | [2] |
| TNF-α Production | Human Peripheral Blood Monocytes | LPS | IC50: 1 µM | Inhibition | [2] |
| cAMP Levels | HL-60 cells | - | EC50: 5.7 x 10-6 M | 30-fold increase | [8] |
| Lymphocyte Responsiveness | Rat Spleen Cells | Concanavalin A | 10-5 M - 10-4 M | Increased response | [4] |
| IL-12 Levels | Rat Plasma (in vivo) | Ischemia/Reperfusion | 20 mg/kg | Depression to 40-64% of control | [9][10] |
| Parameter | Species/Model | This compound Administration | Effect | Reference |
| Plasma TNF-α | Mice (endotoxin shock) | 200 mg/kg (oral) | 71% inhibition | [2] |
| Survival Rate | Mice (endotoxin shock) | 200 mg/kg (oral) | Increased to 62.5% from 8.3% | [2] |
| Plasma TNF-α | Mice (hepatitis model) | 200 mg/kg (oral) | 99% reduction | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Macrophage Stimulation for TNF-α Measurement
This protocol outlines the steps for stimulating macrophages with LPS in the presence of this compound to measure its effect on TNF-α production.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Lipopolysaccharide (LPS).
-
This compound dihydrochloride.
-
96-well cell culture plates.
-
TNF-α ELISA kit.
Procedure:
-
Cell Seeding: Seed macrophages into a 96-well plate at a density of 1-2 x 105 cells/well and incubate overnight to allow for adherence.[11]
-
Pre-treatment with this compound: The following day, remove the culture medium. Add fresh medium containing various concentrations of this compound to the wells. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 10-100 ng/mL.[11]
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
TNF-α Measurement: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[5][12]
Intracellular cAMP Measurement Assay
This protocol describes a general method for measuring the intracellular accumulation of cAMP in response to this compound stimulation.
Materials:
-
Immune cells expressing H2 receptors (e.g., HL-60).
-
Culture medium (e.g., RPMI-1640).
-
This compound dihydrochloride.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., ELISA, HTRF).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1-5 x 105 cells/well and incubate for 24-48 hours.[2]
-
PDE Inhibition: Pre-incubate the cells with a PDE inhibitor like IBMX (final concentration 0.1-0.5 mM) for 15-30 minutes at 37°C to prevent cAMP degradation.[2]
-
This compound Stimulation: Add serial dilutions of this compound to the wells to achieve final concentrations ranging from 10-8 M to 10-4 M.[2] Include a vehicle control. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's protocol.[2]
-
cAMP Measurement: Perform the cAMP assay on the cell lysates as per the manufacturer's instructions.[2]
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration to determine the EC50 value.[2]
T-cell Proliferation Assay
This protocol details a method to assess the effect of this compound on T-cell proliferation induced by Concanavalin A.
Materials:
-
Spleen cells or peripheral blood mononuclear cells (PBMCs).
-
Complete RPMI-1640 medium.
-
Concanavalin A (ConA).
-
This compound dihydrochloride.
-
Cell proliferation dye (e.g., CFSE) or [3H]-thymidine.
-
96-well cell culture plates.
-
Flow cytometer or liquid scintillation counter.
Procedure:
-
Cell Preparation: Isolate spleen cells or PBMCs using standard procedures.
-
Cell Staining (Optional): If using a proliferation dye, label the cells with CFSE according to the manufacturer's protocol.
-
Cell Seeding: Seed the cells into a 96-well plate.
-
Treatment: Add this compound at desired concentrations to the wells.
-
Stimulation: Add ConA (e.g., 5 µg/mL) to stimulate T-cell proliferation.[13] Include unstimulated and ConA-only controls.
-
Incubation: Incubate the plates for 48-72 hours.
-
Proliferation Measurement:
-
CFSE: Harvest the cells and analyze by flow cytometry to measure the dilution of the CFSE dye, indicating cell division.
-
[3H]-thymidine: Pulse the cells with [3H]-thymidine for the final 18-24 hours of incubation. Harvest the cells onto filter mats and measure thymidine (B127349) incorporation using a liquid scintillation counter.
-
Conclusion
This compound serves as a critical pharmacological tool for investigating the immunomodulatory functions of the histamine H2 receptor. Its ability to suppress pro-inflammatory cytokine production in macrophages and modulate T-cell and dendritic cell responses highlights the therapeutic potential of targeting the H2R pathway in inflammatory and autoimmune diseases. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to further explore the intricate role of this compound and H2R signaling in the immune system.
References
- 1. Histamine inhibits chemotaxis, phagocytosis, superoxide anion production, and the production of TNFalpha and IL-12 by macrophages via H2-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Histamine regulates cytokine production in maturing dendritic cells, resulting in altered T cell polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of histamine on functional maturation of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of a selective histamine H2 receptor agonist, this compound, in experimental models of endotoxin shock and hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suppression of ischaemia-induced cytokine release by this compound and amelioration of liver injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proliferation Assay Using Cryopreserved Porcine Peripheral Mononuclear Cells Stimulated With Concanavalin A and Analyzed With FCS ExpressTM 7.18 Software - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Scientific History of Dimaprit: A Technical Guide for Researchers
Dimaprit (S-[3-(N,N-dimethylamino)propyl]isothiourea) is a potent and highly selective histamine (B1213489) H2 receptor agonist that has been instrumental in the characterization and understanding of the physiological roles of the H2 receptor since its discovery. This technical guide provides an in-depth overview of the history, discovery, and key experimental findings related to this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Historical Context
This compound was first described in a seminal 1977 publication by researchers M. E. Parsons, D. A. Owen, C. R. Ganellin, and G. J. Durant, from the Research Institute of Smith, Kline & French Laboratories in the United Kingdom.[1] Its development was part of a broader effort to understand the structure-activity relationships of histamine and its analogues, which ultimately led to the development of the first H2 receptor antagonist, cimetidine. This compound's high selectivity for the H2 receptor over the H1 receptor made it an invaluable pharmacological tool to isolate and study H2 receptor-mediated effects.[1][2]
Chemical Synthesis
While the original 1977 publication by Parsons et al. focused on the pharmacology of this compound, the synthesis of isothiourea analogues was a key area of research at Smith, Kline & French. A representative synthesis for a similar isothiourea derivative, N,N1 -Dimethyl-S-(3-dimethylaminopropyl)isothiourea, involves the reaction of 3-dimethylaminopropanol with N,N1-dimethylthiourea in the presence of aqueous hydrobromic acid under reflux. This suggests a probable synthetic route for this compound, which would involve the reaction of 3-(dimethylamino)propylamine with thiourea.
Pharmacological Profile: A Selective H2 Receptor Agonist
This compound is characterized by its high affinity and selectivity as an agonist for the histamine H2 receptor. It exhibits significantly lower activity at H1 receptors and has also been shown to have inhibitory effects on neuronal nitric oxide synthase (nNOS) at higher concentrations.[1][3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound's activity across various experimental models.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Agonist | Preparation | Value | Reference |
| Relative Potency | This compound | Guinea-pig right atrium | 71% of histamine | [1][4] |
| This compound | Rat uterus | 17.5% of histamine | [1][4] | |
| This compound | H1-receptors | < 0.0001% of histamine | [1][4] | |
| pD2 | This compound | Guinea-pig papillary muscle | ~5.17 | [5] |
| Histamine | Guinea-pig papillary muscle | ~6.17 | [5] | |
| EC50 | This compound | CHO-K1 cells (human H2 receptor) | 3600 nM | [6] |
| Histamine | CHO-K1 cells (human H2 receptor) | 920 nM | [6] | |
| IC50 (nNOS inhibition) | This compound | Rat brain NOS | 49 ± 14 µM | [3] |
Table 2: In Vivo Potency of this compound on Gastric Acid Secretion
| Parameter | Agonist | Species | Value | Reference |
| Relative Potency | This compound | Rat | ~19% of histamine | [1][4] |
| This compound | Dog | ~58% of histamine | [1][4] | |
| This compound | Cat | ~400-500% of histamine | [1][4] | |
| ED50 | This compound | Conscious dogs | 0.85 µmol/kg-h | [5] |
| Histamine | Conscious dogs | 0.14 µmol/kg-h | [5] |
Key Experimental Protocols
The following are detailed methodologies for key experiments that have been instrumental in characterizing the pharmacological activity of this compound.
Isolated Guinea Pig Atrium Assay for H2 Receptor Agonism
This protocol is used to determine the potency and efficacy of H2 receptor agonists by measuring their chronotropic (heart rate) effects on the spontaneously beating guinea pig right atrium.
Materials:
-
Guinea pig
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Organ bath with a capacity of 10-20 mL, maintained at 32-34°C and gassed with 95% O2 / 5% CO2.
-
Force-displacement transducer
-
Data acquisition system
Procedure:
-
A guinea pig is euthanized by a humane method.
-
The heart is rapidly excised and placed in cold Krebs-Henseleit solution.
-
The right atrium is dissected free from the rest of the heart.
-
The atrium is suspended in the organ bath containing Krebs-Henseleit solution. One end is attached to a fixed hook and the other to a force-displacement transducer to record isometric contractions.
-
The preparation is allowed to equilibrate for 60-90 minutes, with the bathing solution being changed every 15-20 minutes.
-
Once a stable spontaneous beating rate is achieved, a cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath at regular intervals.
-
The increase in heart rate is recorded for each concentration.
-
Data is plotted as the percentage of the maximum response versus the logarithm of the agonist concentration to determine the EC50 and pD2 values.
In Vivo Measurement of Gastric Acid Secretion in a Rat Model
This protocol describes the measurement of gastric acid secretion in response to this compound in an anesthetized rat model.[6]
Materials:
-
Male Wistar rats (200-250 g)
-
Urethane anesthetic
-
Perfusion pump
-
pH electrode and meter
-
Saline solution
-
This compound solution
Procedure:
-
Rats are fasted overnight with free access to water.
-
The rat is anesthetized with urethane.
-
A midline abdominal incision is made to expose the stomach.
-
The pylorus is ligated, and a cannula is inserted into the forestomach and secured. A second cannula is inserted through the esophagus into the stomach for perfusion.
-
The stomach is perfused with saline at a constant rate (e.g., 1 mL/min). The perfusate is collected from the pyloric cannula.
-
A basal period of 30-60 minutes is established to measure basal acid secretion.
-
This compound is administered intravenously, typically as a continuous infusion at increasing doses.
-
Gastric effluent is collected at regular intervals (e.g., 10-15 minutes).
-
The volume of each sample is measured, and the acid concentration is determined by titration with a standard NaOH solution to a pH of 7.0.
-
Acid output is calculated for each collection period, and a dose-response curve is constructed.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathway activated by this compound and a typical experimental workflow for its study.
Histamine H2 Receptor Signaling Pathway
References
- 1. PathWhiz [smpdb.ca]
- 2. Histamine H2 receptor - Wikipedia [en.wikipedia.org]
- 3. revvity.com [revvity.com]
- 4. This compound -(S-[3-(N,N-dimethylamino)prophyl]isothiourea) - a highly specific histamine H2 -receptor agonist. Part 1. Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Dimaprit's Interaction with Neuronal Nitric Oxide Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimaprit, a potent and selective histamine (B1213489) H2 receptor agonist, is a valuable tool in physiological and pharmacological research.[1][2] However, its utility is complicated by a significant off-target effect: the inhibition of neuronal nitric oxide synthase (nNOS).[1][2][3][4] This dual activity, occurring within a similar concentration range, necessitates careful experimental design and data interpretation to distinguish between effects mediated by H2 receptor activation and those resulting from nNOS inhibition.[1][3][4] This technical guide provides an in-depth overview of the interaction between this compound and nNOS, including quantitative data on its inhibitory potency, detailed experimental protocols for assessing this interaction, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Data: Inhibitory Potency of this compound and its Analogues on nNOS
The inhibitory effect of this compound and several of its analogues on rat brain nNOS has been quantified by measuring the concentration required to inhibit 50% of the enzyme's activity (IC50). This data is crucial for designing experiments where the effects of H2 receptor agonism need to be isolated from nNOS inhibition.
| Compound | IC50 (μM) |
| This compound | 49 ± 14 |
| Aminopropylisothiourea (Demethylated this compound) | 4.1 ± 0.9 |
| Methylaminopropylisothiourea (Monodemethylated this compound) | 7.6 ± μM |
| Ethyl analogue of this compound | 23 ± 5.4 |
| Nitro-isothiourea analogue of this compound | 98 ± 11 |
| Methyl-isothiourea analogue of this compound | >100 |
| Guanidine analogue of this compound | >100 |
| Nitro-guanidine analogue of this compound | 17 ± 4.0 |
Data sourced from Paquay et al. (1999).[3][4]
Signaling Pathways
This compound's pharmacological effects are a composite of two distinct signaling pathways: the activation of the histamine H2 receptor and the inhibition of neuronal nitric oxide synthase. Understanding these pathways is essential for interpreting experimental outcomes.
Dual Signaling Pathways of this compound
Caption: Dual signaling pathways affected by this compound.
Experimental Protocols
A common method to measure the nNOS inhibitory activity of this compound is through an in vitro assay that quantifies the conversion of radiolabeled L-arginine to L-citrulline.[1][3]
In Vitro nNOS Activity Assay: L-Arginine to L-Citrulline Conversion
1. Preparation of nNOS Enzyme Source:
-
Prepare a crude enzyme extract from a tissue known to express nNOS, such as rat brain cerebellum, or use a purified recombinant nNOS enzyme.[1]
-
Homogenize the tissue in an appropriate buffer (e.g., 50 mM Tris/HCl, pH 7.4) and obtain the cytosolic fraction through centrifugation.[3]
2. Reaction Mixture Preparation:
-
Prepare a reaction buffer containing essential cofactors for nNOS activity. A typical 2X reaction buffer may contain 100 mM Tris/HCl (pH 7.4 at 37°C), 4 mM CaCl2, and 2 mM NADPH.[3]
-
The final reaction mixture should contain NADPH (1 mM), L-arginine (10 μM), CaCl2 (2 mM), and [3H]-L-arginine (e.g., 6 nCi).[3]
-
Varying concentrations of this compound are added to the reaction mixture to determine the IC50 value.[1]
3. Incubation:
-
Add the nNOS enzyme source (e.g., 40 μl of the cytosolic fraction) to the reaction mixture (e.g., 60 μl).[3]
-
Incubate the reaction at 37°C for a defined period, typically 15-45 minutes.[1][3]
4. Reaction Termination and Separation:
-
Stop the reaction by adding an ice-cold stop buffer (e.g., 1 ml of 20 mM HEPES, pH 5.5) and placing the samples on ice.[3]
-
Separate the [3H]-L-citrulline product from the unreacted [3H]-L-arginine using cation exchange chromatography (e.g., Dowex 50W, Na+ form).[1][3]
5. Quantification:
-
Measure the radioactivity of the [3H]-L-citrulline fraction using liquid scintillation counting. The amount of product formed is indicative of nNOS activity.[1]
6. Data Analysis:
-
Plot the nNOS activity against the concentration of this compound to determine the IC50 value.[1]
Experimental Workflow for nNOS Inhibition Assay
Caption: Key steps of an nNOS activity assay.
Conclusion
References
Unveiling the Off-Target Profile of Dimaprit at Histamine H3 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimaprit is a classical and widely utilized selective agonist for the histamine (B1213489) H2 receptor, instrumental in elucidating the physiological roles of this receptor subtype, particularly in gastric acid secretion. However, a comprehensive understanding of any pharmacological tool necessitates a thorough characterization of its potential off-target activities. This technical guide provides an in-depth examination of the off-target interactions of this compound with the histamine H3 receptor. While primarily targeting the Gs-coupled H2 receptor to stimulate cyclic AMP (cAMP) production, this compound exhibits discernible activity at the Gi-coupled H3 receptor, leading to inhibitory effects. This guide synthesizes the available quantitative data, details the experimental protocols required to investigate these interactions, and provides visual representations of the pertinent signaling pathways and experimental workflows.
Quantitative Data Summary
The interaction of this compound with histamine H3 receptors has been characterized through both binding and functional assays. The following table summarizes the key quantitative data, providing a comparative view of its activity at both its primary target (H2) and its off-target (H3).
| Parameter | Receptor | Value | Assay System | Reference |
| Binding Affinity (pKi) | H3 | 6.55 | Radioligand binding assay with [3H]-Nα-methylhistamine in rat brain cortex homogenates. | [1][2] |
| Binding Affinity (Ki) | H3 | ~282 nM | Calculated from pKi. | [3] |
| Functional Activity | H3 | Significant inhibition of anaphylactic histamine release | Functional assay on rat peritoneal mast cells. | [4] |
| Concentration for Functional Activity | H3 | 6 µM and 60 µM | Functional assay on rat peritoneal mast cells. | [4] |
| Primary Target Activity (EC50) | H2 | 3.6 µM | Agonist activity. | [3] |
Note: The functional data indicates that this compound acts as an agonist at the H3 receptor, leading to an inhibitory physiological response (inhibition of histamine release). This effect was shown to be reversible by the H3-selective antagonist, thioperamide (B1682323).[4]
Signaling Pathways
The on-target activity of this compound at the H2 receptor and its off-target activity at the H3 receptor are mediated by distinct G-protein-coupled signaling pathways with opposing effects on adenylyl cyclase and intracellular cAMP levels.
Experimental Protocols
To characterize the off-target activity of this compound at H3 receptors, radioligand binding assays and functional assays measuring cAMP levels are essential.
Radioligand Binding Assay for H3 Receptor Affinity
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the H3 receptor.
Objective: To determine the concentration of this compound that displaces 50% of a specific radioligand from the H3 receptor (IC50) and to calculate its inhibitory constant (Ki).
Materials:
-
Membrane Preparation: Homogenates from rat brain cortex or membranes from cell lines recombinantly expressing the human H3 receptor.
-
Radioligand: [3H]-Nα-methylhistamine (a selective H3 receptor agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent H3 receptor antagonist such as clobenpropit (B1669187) or thioperamide.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer (for total binding) or the non-specific binding control or varying concentrations of this compound.
-
A fixed concentration of [3H]-Nα-methylhistamine (typically at or near its Kd).
-
Membrane preparation (protein concentration to be optimized).
-
-
Incubation: Incubate the plates for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional cAMP Assay for H3 Receptor Activity
This protocol outlines a method to measure the functional consequence of this compound binding to the H3 receptor by quantifying its effect on intracellular cAMP levels.
Objective: To determine if this compound acts as an agonist or antagonist at the H3 receptor by measuring its ability to inhibit forskolin-stimulated cAMP production.
Materials:
-
Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human H3 receptor.
-
Test Compound: this compound.
-
Adenylyl Cyclase Activator: Forskolin (B1673556).
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
H3 Receptor Antagonist (for validation): Thioperamide.
-
Cell Culture Medium and Buffers.
-
cAMP Assay Kit: (e.g., HTRF, ELISA, or other commercially available kits).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the H3 receptor-expressing cells into 96-well plates and grow to an appropriate confluency.
-
Pre-incubation: Wash the cells and pre-incubate with a PDE inhibitor (e.g., IBMX) in buffer for a defined period (e.g., 30 minutes) at 37°C.
-
Compound Addition:
-
To measure agonist activity, add varying concentrations of this compound to the cells.
-
To confirm the effect is H3-mediated, pre-incubate a set of wells with an H3 antagonist (thioperamide) before adding this compound.
-
-
Stimulation: Add a fixed, sub-maximal concentration of forskolin to all wells (except basal controls) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (for inhibition of forskolin-stimulated cAMP) or EC50 (if a direct effect is measured). The inhibitory effect will confirm agonist activity at the Gi-coupled H3 receptor.
-
Conclusion
While this compound is a valuable and highly selective H2 receptor agonist, this guide underscores the importance of considering its off-target activity at the H3 receptor, particularly when interpreting data from complex biological systems. The binding affinity of this compound for the H3 receptor is in the sub-micromolar range, and it demonstrates functional agonism at low micromolar concentrations. Researchers employing this compound should be cognizant of this H3-mediated inhibitory activity and, where necessary, utilize selective H3 antagonists to dissect the specific contributions of each receptor to the observed physiological effects. The provided protocols and data serve as a comprehensive resource for the rigorous pharmacological characterization of this compound and similar compounds.
References
- 1. Northis compound, homothis compound, clobenpropit and imetit: affinities for H3 binding sites and potencies in a functional H3 receptor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound, a histamine H2-agonist, inhibits anaphylactic histamine release from mast cells and the decreased release is restored by thioperamide (H3-antagonist), but not by cimetidine (H2-antagonist) - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimaprit Pharmacokinetics and Bioavailability in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimaprit, a potent and selective histamine (B1213489) H2 receptor agonist, has been instrumental in pharmacological research for elucidating the roles of the H2 receptor in various physiological processes. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of this compound in animal models. While extensive research has been conducted on its pharmacodynamic effects, a notable gap exists in the publicly available literature regarding quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability. This guide summarizes the available qualitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through standardized diagrams to aid researchers in designing future studies.
Introduction
This compound, with the chemical name S-(3-Dimethylaminopropyl)isothiourea, is a highly specific agonist for the histamine H2 receptor.[1] Its selectivity makes it a valuable tool for studying H2 receptor-mediated effects without the confounding influences on H1 receptors.[1] this compound has been utilized in a variety of animal models, including rats, mice, dogs, cats, and rabbits, to investigate its physiological and pathological roles.[2][3] Key pharmacodynamic effects observed across these species include the stimulation of gastric acid secretion and the reduction of systemic arterial blood pressure through vasodilation.[1][2][3][4]
Pharmacokinetics and Bioavailability
A thorough review of the scientific literature reveals a significant lack of specific quantitative data on the pharmacokinetics of this compound in animal models. Studies have focused primarily on its pharmacological effects rather than its plasma concentration-time profiles.
Administration in Animal Models
This compound has been administered through various routes in different animal species, as summarized in the table below.
| Animal Model | Route of Administration | Dosage | Observed Effects | Reference |
| Mice | Oral | 200 mg/kg | Inhibition of TNF-alpha increase | [5] |
| Rats | Intravenous, Intracerebroventricular | Not specified | Lowered systemic blood pressure | [2] |
| Dogs | Intravenous | Not specified | Stimulation of gastric acid secretion, lowered blood pressure | [3][4] |
| Cats | Intravenous, Intra-arterial | Not specified | Lowered systemic blood pressure, vasodilation | [2][3][6] |
| Rabbits | Intravenous | Not specified | Lowered systemic blood pressure | [2] |
Note: While oral administration has been documented in mice, specific data on the resulting bioavailability is not available. The majority of studies have utilized intravenous administration to directly assess its systemic pharmacodynamic effects.
Signaling Pathway of this compound
As a histamine H2 receptor agonist, this compound initiates a well-defined intracellular signaling cascade. The H2 receptor is a G-protein-coupled receptor (GPCR) primarily coupled to the Gs alpha subunit (Gαs).[7][8]
Upon binding of this compound to the H2 receptor, the Gs protein is activated, leading to the stimulation of adenylyl cyclase.[9][10] This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[9][10] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream effector proteins, resulting in the characteristic physiological responses.[7] In some systems, the H2 receptor has also been shown to couple to Gq proteins, leading to the activation of phospholipase C.[8][9]
Experimental Protocols
Due to the absence of specific published pharmacokinetic studies for this compound, this section provides detailed, generalized methodologies for common experimental procedures used in animal studies. These protocols can be adapted for future investigations into the pharmacokinetics of this compound.
General Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for an animal pharmacokinetic study.
Oral Gavage in Rodents
Oral gavage is a common method for precise oral administration of substances in rodents.[11][12][13][14][15]
Materials:
-
Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.[11]
-
Syringes.
-
Animal scale.
-
The formulated test substance (this compound solution).
Procedure:
-
Animal Preparation: Weigh the animal to determine the correct dosing volume (typically not exceeding 10 ml/kg).[11][14]
-
Restraint: Properly restrain the animal to ensure its head and body are in a straight line.[13]
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[15] The animal will often swallow, which aids in guiding the needle into the esophagus.[13]
-
Administration: Once the needle is correctly positioned in the stomach (no resistance should be felt), slowly administer the substance.[13][15]
-
Withdrawal: Gently remove the needle along the same path of insertion.[15]
-
Monitoring: Observe the animal for any signs of distress post-administration.[13]
Intravenous Injection in Rats (Tail Vein)
Intravenous injection ensures immediate and complete systemic availability of the test substance.[16][17][18][19][20]
Materials:
-
Sterile needles (e.g., 25-27 gauge for rats) and syringes.[20]
-
A heat source (e.g., heat lamp or warming pad) to dilate the tail veins.[18][20]
-
Alcohol swabs.
-
The formulated test substance (sterile this compound solution).
Procedure:
-
Animal Preparation: Place the rat in the restrainer and warm the tail to make the lateral veins more visible.[18][20]
-
Site Preparation: Clean the injection site on the lateral tail vein with an alcohol swab.[16]
-
Needle Insertion: Insert the needle, bevel up, into the vein at a shallow angle.[20] A small flash of blood in the hub of the needle may indicate successful placement.[17]
-
Administration: Slowly inject the substance. There should be no resistance.[20] If swelling occurs, the needle is not in the vein and should be repositioned.[19]
-
Withdrawal and Pressure: After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.[17]
-
Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Conclusion
This compound remains a critical pharmacological tool for investigating the histamine H2 receptor. However, this technical guide highlights a significant gap in the scientific literature concerning its quantitative pharmacokinetics and bioavailability in animal models. While its pharmacodynamic effects are well-documented, the absence of ADME data limits a complete understanding of its in vivo behavior. The provided signaling pathway diagrams and generalized experimental protocols offer a foundation for researchers to design and conduct future studies aimed at filling this knowledge gap. Such studies will be invaluable for correlating plasma concentrations with pharmacological responses and for potentially extrapolating findings to other biological systems.
References
- 1. This compound -(S-[3-(N,N-dimethylamino)prophyl]isothiourea) - a highly specific histamine H2 -receptor agonist. Part 1. Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cardiovascular response to this compound, a selective histamine H2-receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cardiovascular response to this compound, a selective histamine H2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastric and cardiac H-2 receptor effects of this compound and N'(Me),5(Me)histamine in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of a selective histamine H2 receptor agonist, this compound, in experimental models of endotoxin shock and hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of this compound- and pentagastrin-induced gastric acid secretion in cats by the new histamine H2 antagonist, CM 57755 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine H2 receptor - Wikipedia [en.wikipedia.org]
- 8. Coupling to Gs and G(q/11) of histamine H2 receptors heterologously expressed in adult rat atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of histamine H2 receptor signalling by G-protein-coupled receptor kinase 2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histamine H2 receptors mediate the inhibitory effect of histamine on human eosinophil degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. instechlabs.com [instechlabs.com]
- 13. research.sdsu.edu [research.sdsu.edu]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. benchchem.com [benchchem.com]
- 16. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 17. research.uky.edu [research.uky.edu]
- 18. research.vt.edu [research.vt.edu]
- 19. research-support.uq.edu.au [research-support.uq.edu.au]
- 20. depts.ttu.edu [depts.ttu.edu]
Dimaprit's Modulation of TNF-alpha Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism by which Dimaprit, a selective histamine (B1213489) H2 receptor (H2R) agonist, modulates the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes the core signaling pathways involved.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the production and expression of TNF-α. The primary mechanism is the activation of the histamine H2 receptor, a G-protein coupled receptor. This interaction initiates an intracellular signaling cascade that ultimately leads to the suppression of TNF-α gene transcription. Studies have demonstrated that this effect is reversible with the application of H2R antagonists, such as cimetidine (B194882) and ranitidine, confirming the specificity of the H2 receptor's involvement.[1][2] The suppression of TNF-α occurs at the transcriptional level, with evidence showing a significant reduction in TNF-α mRNA levels following treatment with H2R agonists.[1][2]
Signaling Pathway
Activation of the H2 receptor by this compound triggers a well-defined signaling cascade. The H2R is coupled to a stimulatory G-protein (Gs), which, upon activation, stimulates adenylyl cyclase.[3] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[3][4] While the precise downstream targets of PKA that lead to TNF-α suppression are multifaceted, evidence suggests the inhibition of pro-inflammatory signaling pathways, such as the MAPK pathway, which are crucial for LPS-induced TNF-α gene expression.[5][6][7]
Caption: H2R-mediated inhibition of TNF-α production by this compound.
Quantitative Data on this compound's Efficacy
The inhibitory effect of this compound on TNF-α production has been quantified in several in vivo and in vitro models. The data highlights a potent, dose-dependent suppression.
Table 1: In Vivo Efficacy of this compound
| Model | Species | Treatment Protocol | TNF-α Inhibition | Reference |
| Endotoxin Shock | Balb/c Mice | 200 mg/kg this compound (oral), 1 hr prior to 8 mg/kg LPS (i.v.) | 71% | [1] |
| Galactosamine/LPS-induced Hepatitis | Balb/c Mice | 200 mg/kg this compound (oral), 1 hr prior to GalN/LPS | 99% | [1] |
Table 2: In Vitro Efficacy of this compound
| Cell Type | Species | Stimulant | Key Finding | Reference |
| Peritoneal Macrophages | Mouse | Lipopolysaccharide (LPS) | IC50 = 1 µM | [1] |
| Peripheral Blood Monocytes | Human | Lipopolysaccharide (LPS) | IC50 = 1 µM | [1] |
IC50: The half maximal inhibitory concentration.
Experimental Protocols & Workflows
Reproducing the findings on this compound's effect requires standardized experimental procedures. Below are detailed methodologies for key assays.
In Vitro Inhibition of TNF-α in Monocytes/Macrophages
This protocol outlines the steps to measure the inhibitory effect of this compound on LPS-stimulated primary monocytes or macrophage cell lines (e.g., RAW 264.7).
Materials:
-
Primary human peripheral blood monocytes (PBMCs) or mouse peritoneal macrophages.
-
Cell culture medium (e.g., RPMI 1640) with 10% Fetal Calf Serum.
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound dihydrochloride.
-
TNF-α ELISA Kit.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed monocytes/macrophages in a 96-well plate at a density of 1.5 x 10^6 cells/mL and incubate overnight to allow for adherence.[8][9]
-
Pre-treatment: Remove the medium. Add fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM). Incubate for 30 minutes to 2 hours at 37°C in a 5% CO2 incubator.[9]
-
Stimulation: Add LPS to the wells to a final concentration of 10-100 ng/mL to induce TNF-α production.[8][9][10]
-
Incubation: Incubate the plates for 4 to 24 hours. The optimal time should be determined empirically, with peak TNF-α production often occurring within this window.[10][11]
-
Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.
-
Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each this compound concentration relative to the LPS-only control. Determine the IC50 value.
Caption: Experimental workflow for in vitro TNF-α inhibition assay.
Analysis of TNF-α mRNA Expression
To confirm that inhibition occurs at the transcriptional level, TNF-α mRNA can be quantified using Northern blotting or, more commonly, quantitative real-time PCR (qRT-PCR).
Procedure (briefly):
-
Follow steps 1-4 from the protocol in section 4.1, using larger culture plates (e.g., 6-well plates) to obtain sufficient cell numbers. A shorter incubation time post-LPS stimulation (e.g., 1-4 hours) is typically optimal for measuring mRNA expression.[2]
-
Cell Lysis & RNA Extraction: After incubation, lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using primers specific for TNF-α and a reference gene (e.g., GAPDH, β-actin).
-
Data Analysis: Analyze the relative expression of TNF-α mRNA using the ΔΔCt method, comparing this compound-treated samples to the LPS-only control. A four-fold reduction in TNF-α mRNA has been reported with H2R agonist treatment.[2]
Conclusion
This compound effectively downregulates TNF-α production in immune cells by activating the histamine H2 receptor. This action is mediated by a Gs-protein/cAMP/PKA signaling pathway that inhibits the transcriptional activation of the TNF-α gene. The quantitative data from both in vivo and in vitro models demonstrate a potent inhibitory effect, positioning H2R agonists as a subject of interest for therapeutic strategies aimed at mitigating TNF-α-driven inflammation. The experimental protocols provided herein offer a standardized framework for further investigation into this pathway and the development of related compounds.
References
- 1. Histamine suppresses gene expression and synthesis of tumor necrosis factor alpha via histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine suppresses gene expression and synthesis of tumor necrosis factor alpha via histamine H2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PathWhiz [smpdb.ca]
- 4. Specific activation of cyclic AMP-dependent protein kinase(s) by H2-histamine agonists in isolated gastric mucosal cells from guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. Lipopolysaccharide-induced tumor necrosis factor alpha production by human monocytes involves the raf-1/MEK1-MEK2/ERK1-ERK2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Moderate Dose of Lipopolysaccharide Induces Tumor Necrosis Factor-alpha and Interleukin-6 Production by Human Monocyte-derived Macrophages | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 11. researchgate.net [researchgate.net]
Dimaprit as a Pharmacological Probe for H2 Receptor Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Dimaprit, a selective histamine (B1213489) H2 receptor agonist, and its application as a critical tool in pharmacological research. This compound's high specificity for the H2 receptor allows for the precise investigation of H2 receptor-mediated signaling pathways and physiological functions, making it an invaluable asset in drug discovery and development.
Introduction: The Significance of this compound in Histamine Research
Histamine, a crucial biogenic amine, exerts its diverse physiological effects through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The histamine H2 receptor, in particular, plays a pivotal role in regulating gastric acid secretion, smooth muscle relaxation, and modulation of the immune response. The development of selective ligands for these receptors has been instrumental in dissecting their individual functions.
This compound, chemically known as S-[3-(N,N-dimethylamino)propyl]isothiourea, emerged as a highly specific and potent agonist for the H2 receptor.[1] Its selectivity profile, with significantly lower affinity for H1 and H3 receptors, and negligible activity at the H4 receptor, establishes it as a standard pharmacological probe for elucidating H2 receptor-mediated processes.[1][2] Activation of the H2 receptor by this compound initiates the canonical Gs-protein signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][4] This makes this compound an excellent tool for studying the downstream effects of H2 receptor stimulation.
Pharmacological Profile of this compound
The utility of this compound as a pharmacological probe is defined by its high selectivity and potency at the H2 receptor. The following tables summarize the key quantitative data from various in vitro and in vivo studies.
Table 1: Quantitative Pharmacological Data for this compound
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | |||
| H2 Receptor | 44 µM | Guinea pig right atrium | [2][5] |
| Functional Activity (EC50) | |||
| cAMP Accumulation | 5.7 µM | HL-60 cells | [5] |
| Selectivity | |||
| H1 Receptor Activity | < 0.0001% of histamine activity | In vitro assays | [1][4] |
| In Vivo Potency (Stimulation of Gastric Acid Secretion) | |||
| Rat | ~19% of histamine activity | Anesthetized rat model | [1][2] |
| Cat | ~400-500% of histamine activity | Anesthetized cat model | [1][2] |
| Dog | ~58% of histamine activity | Anesthetized dog model | [1] |
| Other Activities | |||
| nNOS Inhibition (IC50) | 49 µM | Rat brain nitric oxide synthase | [4] |
H2 Receptor Signaling Pathway
Activation of the histamine H2 receptor by this compound triggers a well-defined intracellular signaling cascade. The primary pathway involves the coupling of the receptor to a stimulatory G protein (Gs), which subsequently activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to the second messenger cAMP. Elevated levels of cAMP then activate Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream effector proteins, leading to the final cellular response.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to probe H2 receptor function.
In Vitro cAMP Accumulation Assay
This assay quantifies the increase in intracellular cAMP levels in response to this compound stimulation, providing a direct measure of H2 receptor activation.
Materials:
-
H2 receptor-expressing cells (e.g., HEK293 or CHO cells stably expressing the human H2 receptor)
-
Cell culture medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Stimulation buffer (e.g., Hanks' Balanced Salt Solution [HBSS] with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine (B1674149) [IBMX])
-
This compound dihydrochloride (B599025)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
Protocol:
-
Cell Culture and Seeding:
-
Culture H2 receptor-expressing cells in appropriate medium at 37°C in a humidified 5% CO2 incubator.
-
Seed cells into 96- or 384-well plates at a density that will achieve 80-90% confluency on the day of the assay. Allow cells to adhere overnight.[6]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound dihydrochloride in water or an appropriate buffer.
-
Perform serial dilutions of this compound in stimulation buffer to generate a range of concentrations for the dose-response curve.
-
-
Assay Procedure:
-
On the day of the assay, aspirate the culture medium from the wells and wash the cells once with warm PBS.
-
Add stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well. Incubate for 15-30 minutes at 37°C to inhibit cAMP degradation.[5]
-
Add the various concentrations of the diluted this compound solutions to the respective wells. Include a vehicle control (stimulation buffer with IBMX only).
-
Incubate the plate for 15-30 minutes at 37°C to allow for H2 receptor stimulation and cAMP production.[6]
-
-
cAMP Measurement:
-
Following the incubation, lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using a plate reader compatible with the chosen assay format.[3]
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Plot the measured cAMP concentrations against the logarithm of the this compound concentrations to create a dose-response curve.
-
Calculate the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.[3]
-
Radioligand Binding Assay
A competitive radioligand binding assay can be employed to determine the binding affinity (Ki) of this compound for the H2 receptor. This assay measures the ability of unlabeled this compound to displace a radiolabeled H2 receptor antagonist from the receptor.
Materials:
-
Cell membranes prepared from cells or tissues expressing the H2 receptor
-
Radiolabeled H2 receptor antagonist (e.g., [3H]-Tiotidine)
-
Unlabeled this compound dihydrochloride
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the H2 receptor in a cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration.[5]
-
-
Assay Setup:
-
In a series of tubes, set up the following conditions:
-
Total Binding: Cell membranes + radioligand.
-
Non-specific Binding: Cell membranes + radioligand + a high concentration of an unlabeled H2 receptor antagonist (e.g., cimetidine).
-
Competition: Cell membranes + radioligand + increasing concentrations of unlabeled this compound.
-
-
-
Incubation:
-
Incubate the tubes at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each tube through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Logical Framework for Utilizing this compound
The high selectivity of this compound for the H2 receptor is the cornerstone of its utility as a pharmacological probe. This selectivity allows researchers to confidently attribute observed physiological or cellular effects to the activation of the H2 receptor, with minimal confounding effects from other histamine receptor subtypes.
Conclusion
This compound remains an indispensable pharmacological tool for the investigation of histamine H2 receptor function. Its high selectivity and well-characterized mechanism of action provide a solid foundation for designing and interpreting experiments aimed at understanding the physiological and pathophysiological roles of the H2 receptor. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage the unique properties of this compound in their scientific endeavors.
References
- 1. This compound -(S-[3-(N,N-dimethylamino)prophyl]isothiourea) - a highly specific histamine H2 -receptor agonist. Part 1. Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Unraveling the Molecular Dance: A Technical Guide to Dimaprit's Interaction with the Histamine H2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular interactions of Dimaprit, a selective histamine (B1213489) H2 receptor agonist, with its binding site. By dissecting quantitative data, experimental methodologies, and signaling pathways, this document provides a comprehensive resource for professionals in pharmacology and drug development.
Core Molecular Interactions and Binding Affinity
This compound, chemically known as S-[3-(N,N-dimethylamino)propyl]isothiourea, serves as a valuable pharmacological tool due to its high specificity for the histamine H2 receptor.[1] Theoretical studies suggest that the isothiourea moiety of this compound is crucial for its interaction with the H2 receptor, with the sulphur and a nitrogen atom likely playing key roles as proton acceptor and donor, respectively.[2] This interaction initiates a conformational change in the receptor, triggering downstream signaling cascades.
Quantitative Analysis of this compound's H2 Receptor Activity
The potency and efficacy of this compound at the H2 receptor have been quantified in various biological systems. The following table summarizes key quantitative parameters from published literature, offering a comparative perspective on its activity relative to the endogenous agonist, histamine.
| Parameter | This compound Value | Histamine Value | Tissue/System | Reference |
| pD2 | ~5.17 | ~6.17 | Guinea-pig papillary muscle | [3] |
| Relative Potency | ~10% of histamine | 100% | Guinea-pig papillary muscle | [3] |
| Relative Potency | 71% of histamine | 100% | Guinea-pig right atrium | [1][3] |
| ED50 (Gastric Acid Secretion) | 0.85 µmol/kg-h | 0.14 µmol/kg-h | Conscious dogs | [3] |
| ED50 (Heart Rate) | 0.80 µmol/kg-h | 0.17 µmol/kg-h | Conscious dogs | [3] |
| pA2 (with Cimetidine) | 6.3 | 5.8 | Guinea-pig spontaneously beating right atrium | [4] |
| pA2 (with Ranitidine) | 6.8 | 6.5 | Guinea-pig spontaneously beating right atrium | [4] |
| pA2 (with Famotidine) | 7.7 | 7.7 | Guinea-pig spontaneously beating right atrium | [4] |
Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
H2 Receptor Signaling Pathway upon this compound Activation
The canonical signaling pathway activated by this compound binding to the H2 receptor involves the Gs alpha subunit of a heterotrimeric G protein. This initiates a cascade leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
Caption: Canonical H2 receptor signaling pathway initiated by this compound.
Experimental Protocols for Studying this compound-H2 Receptor Interactions
The characterization of this compound's interaction with the H2 receptor relies on robust experimental methodologies. The following sections detail the protocols for two key assays.
Radioligand Binding Assay
This competitive binding assay is used to determine the binding affinity (Ki) of a test compound like this compound for the H2 receptor by measuring its ability to displace a radiolabeled antagonist.
Caption: Experimental workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Crude cell membranes are prepared from a cell line stably expressing the human histamine H2 receptor. This typically involves cell lysis, homogenization, and differential centrifugation to isolate the membrane fraction. Protein concentration is determined using a suitable method like the BCA assay.[5][6]
-
Assay Setup: In a 96-well plate, the following are set up in triplicate:
-
Total Binding: H2 receptor membranes and a radiolabeled antagonist (e.g., [³H]tiotidine).
-
Non-specific Binding: Total binding components plus a high concentration of an unlabeled H2 receptor antagonist (e.g., 10 µM Tiotidine).
-
Competition: Total binding components plus varying concentrations of this compound.[5][6]
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.
-
Scintillation Counting: After washing and drying the filter plate, a scintillation cocktail is added to each well, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of this compound to stimulate the production of intracellular cyclic AMP (cAMP), a key second messenger in the H2 receptor signaling pathway.
Detailed Methodology:
-
Cell Culture and Preparation: Cells expressing the H2 receptor are cultured and harvested. On the day of the assay, cells are washed and resuspended in an appropriate assay buffer.
-
Assay Setup: In a suitable microplate, cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[7]
-
Agonist Stimulation: Varying concentrations of this compound are added to the wells to stimulate the H2 receptors.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as competitive immunoassays (e.g., HTRF, ELISA) or radioligand binding assays for cAMP.[7][8]
-
Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is determined by fitting the concentration-response data to a sigmoidal curve. This value is a measure of this compound's potency as an agonist.
Structure-Activity Relationship of this compound
The chemical structure of this compound is fundamental to its selective agonist activity at the H2 receptor. The key structural features and their relationship to its function are outlined below.
Caption: Structure-activity relationship of this compound.
Theoretical studies have compared the molecular electrostatic potentials of this compound and histamine, revealing similarities that likely contribute to their agonistic activity at the H2 receptor.[9] The isothiourea group in this compound is thought to mimic the function of the imidazole (B134444) ring in histamine, providing the necessary hydrogen bonding characteristics for receptor activation.[2] The flexible propyl chain allows the terminal dimethylamino group to adopt an optimal conformation for binding within the receptor pocket.
References
- 1. This compound -(S-[3-(N,N-dimethylamino)prophyl]isothiourea) - a highly specific histamine H2 -receptor agonist. Part 1. Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A theoretical study concerning the mode of interaction of the histamine H2-agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of action of H2-antagonists on histamine- or this compound-stimulated H2-receptors of spontaneously beating guinea-pig atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Physiological implications of biased signaling at histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dimaprit in Rat Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Dimaprit, a selective histamine (B1213489) H2 receptor agonist, in rat studies. The information is compiled from various scientific studies to guide researchers in designing and executing experiments.
Application Notes
This compound is a potent and specific agonist for the histamine H2 receptor, making it a valuable tool for investigating the physiological roles of this receptor subtype.[1][2][3] Unlike the endogenous ligand histamine, which also activates H1 and H3 receptors, this compound's selectivity allows for the isolated study of H2 receptor-mediated effects.[2][3] Its primary application in research is the stimulation of physiological processes mediated by the H2 receptor, most notably the secretion of gastric acid by parietal cells.[1][2]
This compound has been utilized in various rat models to study its effects on gastric acid secretion, cardiovascular function, and the central nervous system. When administered intravenously, it has been shown to be approximately equipotent to histamine in stimulating gastric acid secretion in unanesthetized rats.[4] In anesthetized rats, intravenous administration of this compound leads to a dose-dependent reduction in arterial pressure.[5] Intracerebroventricular (ICV) administration has been used to investigate its central effects, such as its influence on nociception and its potential neurotoxicity at high doses.[6][7] Researchers should exercise caution with ICV administration, as high doses (100 micrograms/rat) have been shown to be lethal.[7]
Recommended Dosages of this compound for Rat Studies
The appropriate dosage of this compound for rat studies is dependent on the administration route and the physiological effect being investigated. The following table summarizes recommended dosages from various studies.
| Application | Route of Administration | Dosage | Observed Effect | Reference |
| Gastric Acid Secretion | Intravenous (i.v.) Infusion | 1.25 µmol/kg/min | Stimulation of gastric acid secretion | [8] |
| Gastric Acid Secretion | Intravenous (i.v.) | Not specified | In unanesthetized rats, equipotent to histamine in stimulating gastric acid secretion. | [4] |
| Cardiovascular Effects | Intravenous (i.v.) | 0.3-100 µmol/kg | Dose-dependent reduction in arterial pressure. A modest bradycardia was observed at 100 µmol/kg. | [5] |
| Nociception | Intracerebroventricular (i.c.v.) | 0.4-0.8 µmol/rat | Significant enhancement of the pain threshold. | [6] |
| Central Nervous System | Intracerebroventricular (i.c.v.) | 20 µ g/rat | Increased the number of somatostatin (B550006) receptors in the frontoparietal cortex. | [9] |
| Neurotoxicity | Intracerebroventricular (i.c.v.) | 100 µ g/rat | Induced a large area of brain necrosis, which was uniformly lethal. Lower doses caused dose-related effects on survival and gross brain pathology. | [7] |
Experimental Protocols
Intravenous Administration for Gastric Acid Secretion Studies in Anesthetized Rats
This protocol is adapted from methodologies used in studies investigating the effect of this compound on gastric acid secretion.[3]
Materials:
-
Male Wistar rats (200-250 g)[3]
-
Urethane anesthetic[3]
-
This compound dihydrochloride (B599025)
-
Sterile saline solution (0.9% NaCl)
-
Perfusion pump[3]
-
pH electrode and meter[3]
-
Surgical instruments for cannulation
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation: Anesthetize the rat with urethane.[3] Ensure a stable plane of anesthesia is achieved before proceeding.
-
Surgical Preparation: Perform a tracheotomy to ensure a clear airway. Cannulate the jugular vein for intravenous administration of this compound.[10] Insert a cannula through the esophagus into the stomach for perfusion and another through the pylorus to collect the gastric effluent.[3]
-
Stomach Perfusion: Perfuse the stomach with saline at a constant rate (e.g., 1 ml/min) using a perfusion pump.[3]
-
Basal Secretion: Collect the perfusate for a 30-minute basal period to establish a stable baseline of acid secretion.[3]
-
This compound Administration: Prepare a stock solution of this compound dihydrochloride in sterile saline. Administer this compound intravenously as a continuous infusion at the desired dose.[3]
-
Sample Collection: Collect the gastric effluent at regular intervals (e.g., 10-15 minutes) throughout the experiment.[3]
-
Data Analysis: Measure the pH of the collected samples to determine the rate of acid secretion.
Intracerebroventricular (ICV) Injection for Neurological Studies
This protocol provides a general guideline for ICV injection in rats, based on descriptions in relevant studies.[7][9]
Materials:
-
Male rats (specify strain and weight as per experimental design)
-
Stereotaxic apparatus
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
This compound dihydrochloride
-
Artificial cerebrospinal fluid (aCSF) or sterile saline
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Surgical drill
-
Suturing material
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus. Ensure the head is firmly secured.
-
Surgical Procedure: Make a midline incision on the scalp to expose the skull. Use a surgical drill to create a small burr hole over the target injection site (e.g., lateral ventricle). Stereotaxic coordinates for the lateral ventricle in rats are approximately 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5-4.0 mm ventral from the skull surface.
-
This compound Preparation: Dissolve this compound dihydrochloride in aCSF or sterile saline to the desired concentration.
-
Injection: Slowly lower the Hamilton syringe needle to the target depth. Inject the desired volume of the this compound solution (e.g., 1-5 µL) over a period of 1-2 minutes.
-
Post-injection: Leave the needle in place for an additional 1-2 minutes to allow for diffusion and prevent backflow. Slowly withdraw the needle.
-
Closure and Recovery: Suture the scalp incision. Monitor the rat during recovery from anesthesia. Provide appropriate post-operative care.
Signaling Pathway
This compound exerts its effects by activating the histamine H2 receptor, a G-protein coupled receptor (GPCR). The binding of this compound initiates a signal transduction cascade that leads to the physiological response.
Caption: Histamine H2 receptor signaling pathway activated by this compound.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound in rats.
Caption: General experimental workflow for in vivo rat studies with this compound.
References
- 1. This compound -(S-[3-(N,N-dimethylamino)prophyl]isothiourea) - a highly specific histamine H2 -receptor agonist. Part 1. Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stimulation of gastric acid secretion by this compound in unanesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of the novel histamine H2 receptor agonist amthamine: interaction with the adrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Central effects of histamine H2-receptor agonists and antagonists on nociception in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound--induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effect of this compound and cimetidine on the somatostatinergic system in the rat frontoparietal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
Application Notes and Protocols for Intravenous Administration of Dimaprit in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the intravenous (IV) administration of Dimaprit, a potent and selective histamine (B1213489) H2 receptor agonist, in mice.[1] this compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of H2 receptor activation.[1] It has been utilized in studies related to inflammation, cancer, and cardiovascular and gastrointestinal research.[1] While many in vivo studies in mice have employed intraperitoneal or oral administration, intravenous delivery offers rapid and complete bioavailability, which is crucial for pharmacokinetic and pharmacodynamic studies.[1][2][3]
Data Presentation
The following tables summarize quantitative data from studies involving this compound administration in mice. It is important to note that the route of administration in these specific examples was oral, but they provide valuable insight into the potential systemic effects of this compound.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Endotoxin (B1171834) Shock [2]
| Parameter | Control (LPS only) | This compound (200 mg/kg, oral) + LPS |
| Plasma TNF-α (U/mL) at 1h | 1147 | 332.6 (71% inhibition) |
| Survival Rate | 8.3% | 62.5% |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Hepatitis [2]
| Parameter | Control (Galactosamine + LPS) | This compound (200 mg/kg, oral) + Galactosamine + LPS |
| Plasma TNF-α (% of control) at 1h | 100% | 1% (99% inhibition) |
| Plasma L-alanine aminotransferase (% of control) at 4h | 100% | 18% (82% inhibition) |
Experimental Protocols
This section provides a detailed methodology for the intravenous administration of this compound in mice, adapted from established protocols for parenteral injections.[1][4]
Materials
-
This compound dihydrochloride (B599025)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile 1 ml syringes with 27-30 gauge needles
-
70% ethanol (B145695) swabs
-
Animal scale
-
Appropriate personal protective equipment (PPE)
-
Mouse restrainer (optional, but recommended)
Protocol 1: Preparation of this compound Solution
-
On the day of injection, prepare a fresh solution of this compound dihydrochloride in sterile saline.
-
The concentration of the solution should be calculated based on the desired dose and the injection volume. The maximum recommended IV injection volume for a bolus dose in mice is 5 ml/kg.[4]
-
For example, to achieve a dose of 10 mg/kg in a 25 g mouse with an injection volume of 0.1 ml (4 ml/kg), a 2.5 mg/ml solution would be required.
-
Ensure the solution is fully dissolved and brought to room temperature before injection.
Protocol 2: Intravenous (Tail Vein) Administration
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume.
-
Warm the mouse under a heat lamp or by placing its cage on a heating pad to dilate the tail veins, making them easier to visualize.
-
-
Restraint:
-
Properly restrain the mouse. This can be done manually by experienced personnel or using a commercial mouse restrainer. Ensure the tail is accessible and straight.
-
-
Injection Procedure:
-
Cleanse the tail with a 70% ethanol swab.
-
Identify one of the lateral tail veins.
-
Insert a 27-30 gauge needle, bevel up, into the vein at a shallow angle (approximately 10-15 degrees).
-
Successful entry into the vein is often indicated by a flash of blood in the needle hub.
-
Slowly inject the calculated volume of the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw the needle and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a dry gauze or cotton ball to prevent bleeding.
-
-
Post-Injection Monitoring:
Mandatory Visualizations
Signaling Pathway
This compound exerts its effects primarily through the activation of the histamine H2 receptor, a Gs protein-coupled receptor.[1] This activation initiates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA).[7]
Caption: this compound-induced H2 receptor signaling cascade.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the in vivo effects of intravenously administered this compound in a mouse model of endotoxemia.
Caption: Workflow for studying this compound's effects in a mouse endotoxemia model.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficacy of a selective histamine H2 receptor agonist, this compound, in experimental models of endotoxin shock and hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dsv.ulaval.ca [dsv.ulaval.ca]
- 5. The cardiovascular response to this compound, a selective histamine H2-receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cardiovascular response to this compound, a selective histamine H2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine H2 receptors mediate the inhibitory effect of histamine on human eosinophil degranulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Induction of Gastric Acid Secretion Using Dimaprit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimaprit, a potent and selective histamine (B1213489) H2 receptor agonist, serves as an invaluable tool in gastroenterology research and drug development for studying the mechanisms of gastric acid secretion.[1] Unlike the endogenous ligand histamine, which also activates H1 and H3 receptors, this compound's high specificity for the H2 receptor allows for the targeted investigation of this particular pathway.[1] These application notes provide a comprehensive guide to utilizing this compound for the in vivo induction of gastric acid secretion, including detailed experimental protocols, a summary of expected quantitative outcomes, and a visualization of the underlying signaling cascade.
This compound's mechanism of action is initiated by its binding to the histamine H2 receptor on the basolateral membrane of gastric parietal cells.[1] This interaction triggers a conformational change in the receptor, leading to the activation of the Gs G-protein. The α-subunit of the Gs protein then stimulates adenylate cyclase to convert ATP into cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP activates protein kinase A (PKA), which ultimately phosphorylates cellular proteins that promote the translocation and activation of the H+/K+ ATPase (proton pump) at the apical membrane of the parietal cell. This process results in the secretion of hydrochloric acid into the gastric lumen.
Data Presentation: Quantitative Effects of this compound on Gastric Acid Secretion
The following table summarizes the dose-dependent effects of intravenously administered this compound on gastric acid secretion in various animal models, providing a baseline for experimental design.
| Animal Model | Parameter | This compound Dose/Concentration | Observed Effect | Reference |
| Conscious Dogs | ED50 (Acid Secretion) | 0.85 µmol/kg-h | Dose-responsive increase in gastric acid secretion. | [2] |
| Conscious Dogs | Maximal Output | > 0.63 µmol/kg-h | Stimulated a 20% greater maximum output of acid compared to histamine. | [2] |
| Conscious Cats | Maximal Response | Not specified | Produced higher maximal acid secretion responses than histamine. | [3] |
| Unanesthetized Rats | Potency | Not specified | Equipotent to histamine in stimulating gastric acid secretion. | [4][5] |
| Unanesthetized Rats | Maximal Rate | Not specified | Significantly greater maximal rate of acid secretion compared to histamine. | [4][5] |
| Anesthetized Rats | Efficacy | Not specified | Less effective than the H2 receptor agonist amthamine (B1667264). | [6] |
Signaling Pathway of this compound-Induced Gastric Acid Secretion
The binding of this compound to the histamine H2 receptor on gastric parietal cells initiates a well-defined signal transduction cascade, as illustrated below.
Caption: Signaling pathway of this compound-induced gastric acid secretion.
Experimental Protocols
In Vivo Measurement of Gastric Acid Secretion in an Anesthetized Rat Model
This protocol outlines a method to assess the stimulatory effect of this compound on gastric acid secretion in an anesthetized rat model with pylorus ligation.[7]
Materials:
-
This compound dihydrochloride
-
Anesthetic agent (e.g., ketamine/xylazine cocktail)
-
Saline solution (0.9% NaCl)
-
Sodium hydroxide (B78521) (NaOH) solution (0.01 N, standardized)
-
pH meter or phenolphthalein (B1677637) indicator
-
Surgical instruments for laparotomy and pylorus ligation
-
Syringes and infusion pump
-
Collection tubes
Procedure:
-
Animal Preparation:
-
Fast the rats for 18-24 hours prior to the experiment, with free access to water.
-
Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.[7]
-
Perform a midline laparotomy to expose the stomach.
-
Ligate the pylorus at the junction of the stomach and the duodenum to prevent the passage of gastric contents into the intestine.[7]
-
Close the abdominal incision.
-
-
Basal Gastric Acid Collection:
-
Allow the animal to stabilize for a period of 30-60 minutes after surgery.
-
At the end of the stabilization period, collect the accumulated gastric contents. This serves as the basal secretion sample.[7]
-
-
Administration of this compound:
-
Administer this compound dihydrochloride, typically via intravenous (IV) infusion through the tail vein, at various doses.[7] A continuous infusion is often preferred to achieve a steady-state stimulation.
-
-
Collection of Stimulated Gastric Secretions:
-
Following the administration of this compound, collect gastric juice samples at regular, timed intervals (e.g., every 30 or 60 minutes) for a predetermined duration.[7]
-
-
Measurement of Acid Output:
-
Data Analysis:
-
Calculate the total acid output for each collection period using the following formula:
-
Acid Output (µEq) = Volume of NaOH (L) x Concentration of NaOH (N)
-
-
Express the results as acid output per unit of time (e.g., µEq/h).
-
Plot the acid output over time for each dose of this compound.
-
Compare the stimulated acid secretion to the basal levels to determine the effect of this compound.[7]
-
Experimental Workflow for In Vivo Gastric Acid Secretion Measurement
The following diagram illustrates the general workflow for an in vivo gastric acid secretion experiment using a fistulated animal model.
Caption: Workflow for in vivo gastric acid secretion assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Gastric and cardiac H-2 receptor effects of this compound and N'(Me),5(Me)histamine in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on gastric acid secretion in conscious cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulation of gastric acid secretion by this compound in unanesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulation of gastric acid secretion by this compound in unanesthetized rats | Semantic Scholar [semanticscholar.org]
- 6. The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying the Effects of Dimaprit on HL-60 Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for studying the effects of Dimaprit, a potent histamine (B1213489) H2 receptor agonist, on the differentiation of the human promyelocytic leukemia cell line, HL-60. This compound has been shown to induce granulocytic differentiation in these cells, making it a valuable tool for research in hematopoiesis and for the development of differentiation-based therapies for leukemia.[1] These application notes offer comprehensive protocols for cell culture, this compound treatment, and the assessment of various differentiation markers, including morphological changes, nitroblue tetrazolium (NBT) reduction, and lysozyme (B549824) activity. Additionally, the underlying signaling pathway of this compound in HL-60 cells is illustrated.
Introduction
The HL-60 cell line, derived from a patient with acute promyelocytic leukemia, is a well-established in vitro model for studying the differentiation of myeloid cells.[1] These cells can be induced to differentiate into various mature myeloid lineages, such as granulocytes, monocytes, and macrophages, by a variety of chemical agents. This compound, a specific histamine H2 receptor agonist, induces the differentiation of HL-60 cells towards the granulocytic lineage, specifically to the myelocyte and metamyelocyte stages.[1] This process is initiated by a transient increase in intracellular cyclic AMP (cAMP).[1][2] The study of this compound-induced differentiation in HL-60 cells provides valuable insights into the molecular mechanisms governing granulopoiesis and offers a potential therapeutic strategy for certain types of leukemia.
Data Presentation
Table 1: Effects of this compound on HL-60 Cell Differentiation Markers
| Parameter | This compound Concentration | Time Point | Observed Effect | Reference |
| cAMP Levels | 10⁻⁷M to 10⁻⁴M | 30-60 minutes | Dose-dependent increase, peaking at this time.[1] | [1] |
| EC₅₀ = 5.7 x 10⁻⁶ M | Not Specified | 30-fold increase in cAMP levels.[3] | [3] | |
| 10⁻⁷M to 10⁻⁴M | 24 hours | Levels decrease to 2-3 fold above control.[1] | [1] | |
| Morphological Differentiation | 10⁻⁷M to 10⁻⁴M | Up to 6 days | Maturation to myelocyte and metamyelocyte forms. No differentiation beyond the metamyelocyte stage. | [1] |
| NBT Reductase Activity | 10⁻⁷M to 10⁻⁴M | Not Specified | Increased NBT reductase activity. | [1] |
| Lysozyme Activity | 10⁻⁷M to 10⁻⁴M | Not Specified | Dose-dependent increase in lysozyme activity.[1] | [1] |
Signaling Pathway
This compound exerts its effects on HL-60 cells by activating the histamine H2 receptor, a G-protein coupled receptor. This activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to the induction of granulocytic differentiation.
Experimental Protocols
HL-60 Cell Culture
Materials:
-
HL-60 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Humidified incubator (37°C, 5% CO₂)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Culture HL-60 cells in RPMI-1640 medium supplemented with 10-20% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.
-
Maintain the cell cultures in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells every 2-3 days to maintain a cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
To passage, centrifuge the cell suspension at 150 x g for 5 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed culture medium and seed new flasks at the desired density.
-
Regularly check cell viability using the trypan blue exclusion method.
This compound Treatment of HL-60 Cells
Materials:
-
Logarithmically growing HL-60 cells
-
This compound dihydrochloride
-
Sterile phosphate-buffered saline (PBS) or culture medium for dilution
-
Multi-well culture plates (e.g., 6-well or 24-well)
Procedure:
-
Prepare a stock solution of this compound in sterile PBS or culture medium. Further dilute the stock solution to the desired final concentrations (e.g., 10⁻⁷M to 10⁻⁴M) in culture medium.
-
Seed HL-60 cells into multi-well plates at a density of 2 x 10⁵ cells/mL in fresh culture medium.
-
Add the this compound working solutions to the respective wells. Include a vehicle control (medium with the same amount of PBS used for the highest this compound concentration).
-
Incubate the cells for the desired time points (e.g., 1 to 6 days) to assess differentiation.
Assessment of Cell Differentiation
Materials:
-
Cytocentrifuge (e.g., Cytospin)
-
Microscope slides
-
May-Grünwald-Giemsa stain
-
Microscope
Procedure:
-
At each time point, harvest a small aliquot of cells from each treatment group.
-
Prepare cytospin slides by centrifuging the cell suspension onto microscope slides.
-
Air-dry the slides and stain with May-Grünwald-Giemsa stain according to the manufacturer's protocol.
-
Examine the slides under a light microscope to assess morphological changes indicative of granulocytic differentiation, such as a decreased nuclear-to-cytoplasmic ratio, nuclear indentation, and the presence of cytoplasmic granules.
-
Perform a differential cell count on at least 200 cells per slide to quantify the percentage of differentiated cells.
This assay measures the production of superoxide (B77818) anions, a characteristic of mature phagocytes.
Materials:
-
NBT solution (1 mg/mL in PBS)
-
Phorbol 12-myristate 13-acetate (PMA) solution (1 µg/mL in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Spectrophotometer or microscope
Procedure:
-
Harvest cells from each treatment group.
-
Wash the cells with PBS and resuspend them at a concentration of 1 x 10⁶ cells/mL in PBS.
-
Add an equal volume of NBT solution containing 200 ng/mL PMA to the cell suspension.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 0.1 M HCl.
-
Centrifuge the cells and discard the supernatant.
-
Add DMSO to dissolve the formazan (B1609692) precipitate.
-
Measure the absorbance at 570 nm using a spectrophotometer. An increase in absorbance indicates an increase in NBT reduction.
-
Alternatively, the percentage of NBT-positive cells (containing blue-black formazan deposits) can be determined by microscopic examination of cytospin preparations.
This assay measures the activity of lysozyme, an enzyme present in the granules of mature granulocytes.
Materials:
-
Micrococcus lysodeikticus suspension (0.2 mg/mL in 0.1 M potassium phosphate (B84403) buffer, pH 6.2)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Spectrophotometer
Procedure:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
Add a small volume of the cell lysate to the Micrococcus lysodeikticus suspension in a cuvette.
-
Immediately measure the decrease in absorbance at 450 nm over time at 25°C.
-
One unit of lysozyme activity is defined as the amount of enzyme that causes a decrease in absorbance of 0.001 per minute.
-
Normalize the lysozyme activity to the total protein concentration of the cell lysate.
Experimental Workflow
References
- 1. Effects of this compound on growth and differentiation of human promyelocytic cell line, HL-60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysozyme Activity Assay Kit (Fluorometric) (ab211113) | Abcam [abcam.com]
- 3. Histamine H2 receptor desensitization in HL-60 human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissolving Dimaprit Dihydrochloride for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimaprit dihydrochloride (B599025) is a potent and selective agonist for the histamine (B1213489) H2 receptor, making it an invaluable tool for investigating the physiological and pathological roles of the H2 receptor signaling pathway.[1][2] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for dissolving this compound dihydrochloride, information on solution stability, and an overview of its primary signaling pathway.
Solubility of this compound Dihydrochloride
This compound dihydrochloride exhibits varying solubility in common laboratory solvents. The choice of solvent will depend on the specific experimental requirements, including the desired stock solution concentration and the compatibility with the biological system under investigation.
Table 1: Solubility of this compound Dihydrochloride in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 23.42 | 100[1] |
| DMSO | 30.0 - 125 | 128.10 - 533.75[1][3] |
| DMF | 30.0 | 128.10[1] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 | 1.07[1][4] |
Note: The molecular weight of this compound dihydrochloride is 234.19 g/mol .[5] The CAS Number is 23256-33-9.[5][6][7]
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 10 mM)
This protocol is suitable for experiments where an aqueous solution is required and will be used shortly after preparation.
Materials:
-
This compound dihydrochloride powder
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
(Optional) Ultrasonic bath
-
(Optional) 0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound dihydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.34 mg of the compound.
-
Dissolution: Add the appropriate volume of sterile, nuclease-free water to the vial containing the powder.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or sonication can aid in dissolution if needed.[8]
-
Sterilization (Optional): If required for your application (e.g., cell culture), filter-sterilize the stock solution using a 0.22 µm syringe filter.[8]
-
Use: It is highly recommended to prepare aqueous solutions fresh on the day of use.[1][9]
Protocol 2: Preparation of a DMSO Stock Solution (e.g., 100 mM)
This protocol is ideal for preparing a concentrated stock solution for long-term storage.
Materials:
-
This compound dihydrochloride powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials with tight-fitting caps
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound dihydrochloride powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 23.42 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous, sterile DMSO to the vial containing the powder. It is crucial to use newly opened DMSO as the compound is hygroscopic.[3][10]
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8][10] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][3][10]
Solution Stability
The stability of this compound dihydrochloride solutions is dependent on the solvent and storage conditions.
Table 2: Recommended Storage Conditions for this compound Dihydrochloride Solutions
| Solution Type | Storage Temperature | Recommended Maximum Duration | Notes |
| Aqueous Solutions | 2-8°C | Prepare fresh; use on the same day. | One supplier explicitly does not recommend storing aqueous solutions for more than one day.[4][10] |
| Aqueous Solutions | -20°C | Up to 1 month | For longer-term storage, frozen aliquots are preferable to repeated freeze-thaw cycles.[10] |
| Stock Solutions in DMSO | -20°C | Up to 1 month | Ensure use of newly opened, anhydrous DMSO as the compound is hygroscopic.[10] |
| Stock Solutions in DMSO | -80°C | Up to 6 months | Aliquot to prevent degradation from repeated freeze-thaw cycles.[3][10] |
Experimental Workflow: Preparation of this compound Dihydrochloride Solution
Caption: Workflow for preparing this compound dihydrochloride solutions.
Signaling Pathway of this compound Dihydrochloride
This compound is a selective agonist for the histamine H2 receptor, which is a G-protein coupled receptor (GPCR).[2][10] The binding of this compound to the H2 receptor primarily activates the Gs alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][10] Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream effector proteins, resulting in a cellular response.[10]
Caption: this compound-induced H2 receptor signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound dihydrochloride, H2 agonist (CAS 23256-33-9) | Abcam [abcam.com]
- 6. This compound dihydrochloride | Histamine H2 Receptors | Tocris Bioscience [tocris.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound dihydrochloride | H2 receptor Agonist | Hello Bio [hellobio.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Cardiovascular Studies of Dimaprit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimaprit is a potent and selective agonist for the histamine (B1213489) H2 receptor. It is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of H2 receptor activation in the cardiovascular system. These application notes provide detailed protocols for in vivo experimental designs to study the cardiovascular effects of this compound, focusing on its impact on blood pressure and heart rate.
This compound's primary cardiovascular effect is vasodilation, leading to a decrease in systemic arterial blood pressure.[1][2] This is achieved through the activation of H2 receptors, which are coupled to a stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3] The effect on heart rate can be variable and is dependent on the animal model and dose administered.[3][4]
Signaling Pathway of this compound
The activation of histamine H2 receptors by this compound initiates a well-defined signaling cascade within vascular smooth muscle cells and cardiomyocytes. The following diagram illustrates this pathway.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on cardiovascular parameters as reported in various in vivo studies.
Table 1: Effect of Intravenous this compound on Mean Arterial Pressure (MAP)
| Animal Model | Dose Range (µmol/kg) | Observed Effect on MAP | Antagonist | Reference |
| Anesthetized Rat | 0.3 - 100 | Dose-dependent reduction | Famotidine | [4] |
| Anesthetized Cat | Intravenous Infusion | Lowered blood pressure | Metiamide, Cimetidine | [1][2] |
| Conscious Dog | - | Reduction in blood pressure | - | [5] |
Table 2: Effect of Intravenous this compound on Heart Rate
| Animal Model | Dose Range (µmol/kg) | Observed Effect on Heart Rate | Antagonist | Reference |
| Anesthetized Rat | 0.1 - 30 | No significant modification | - | [4] |
| Anesthetized Rat | 100 | Modest bradycardia | - | [4] |
| Anesthetized Cat | Intravenous Infusion | No significant change | - | [1][2] |
| Conscious Dog | - | Dose-dependent increase | - | [3] |
Experimental Protocols
Protocol 1: In Vivo Cardiovascular Assessment in Anesthetized Rodents
This protocol details the procedure for measuring blood pressure and heart rate in anesthetized rats following the administration of this compound.
Materials:
-
This compound dihydrochloride (B599025)
-
Saline (0.9% NaCl)
-
Anesthetic agent (e.g., urethane/chloralose mixture)
-
Pressure transducer-tipped catheter
-
Data acquisition system
-
Heating pad
Experimental Workflow:
Procedure:
-
Animal Preparation: Anesthetize the rat with an appropriate anesthetic agent (e.g., intraperitoneal injection of a urethane/chloralose mixture) and maintain a stable plane of anesthesia.[3] A tracheotomy should be performed to ensure a patent airway.[3]
-
Catheterization:
-
Stabilization: Allow the animal to stabilize for at least 20-30 minutes after the surgical procedures until hemodynamic parameters are constant.[3]
-
Baseline Recording: Record baseline arterial blood pressure and heart rate for a sufficient period before drug administration.
-
Drug Administration: Prepare a stock solution of this compound dihydrochloride in saline. Administer this compound either as an intravenous bolus injection or as a continuous infusion.[1][3]
-
Data Acquisition: Continuously record blood pressure and heart rate throughout the experiment and for a sufficient period after administration to observe the full effect and any recovery.[3]
-
Data Analysis:
Protocol 2: Isolated Perfused Heart (Langendorff) Preparation
To investigate the direct cardiac effects of this compound, independent of systemic neural and humoral influences, an ex vivo Langendorff preparation can be utilized.
Materials:
-
This compound dihydrochloride
-
Krebs-Henseleit buffer
-
Heparin
-
Langendorff perfusion system
-
Data acquisition system for measuring heart rate and contractile force
Procedure:
-
Heart Isolation: Anesthetize the animal (e.g., rat or guinea pig) and administer heparin to prevent blood coagulation.[3] Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.[3]
-
Langendorff Perfusion:
-
Cannulate the aorta and begin retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C.[3]
-
Maintain a constant perfusion pressure.
-
-
Stabilization: Allow the heart to stabilize until a regular and stable heart rate and contractile force are achieved.
-
Drug Administration: Introduce this compound into the perfusion buffer at various concentrations.
-
Data Acquisition: Continuously record heart rate and left ventricular developed pressure.
-
Data Analysis: Analyze the concentration-response relationship for this compound on heart rate and contractility.
Troubleshooting and Considerations
-
Species-Specific Variability: The cardiovascular response to this compound can differ significantly between species.[3] For example, in anesthetized cats, this compound typically lowers blood pressure with no significant change in heart rate, whereas in conscious dogs, it can cause a dose-dependent increase in heart rate.[3]
-
Anesthetic Choice: The choice of anesthetic can significantly impact cardiovascular parameters and the observed response to this compound.[3] Researchers should be aware of the known cardiovascular effects of their chosen anesthetic.
-
Variable Heart Rate Response: An unexpected change in heart rate (tachycardia or bradycardia) may be observed. This could be due to off-target effects at higher concentrations, as this compound can also act as an agonist at H3 and H4 receptors.[3][6] The use of an isolated heart preparation can help to dissect direct cardiac effects from systemic autonomic reflexes.[3]
-
Unexpected Pressor Response: An increase in blood pressure or a biphasic response may occur, potentially due to the activation of other receptor systems at high concentrations of this compound.[3]
By following these detailed protocols and considering the potential variables, researchers can effectively design and execute in vivo studies to elucidate the cardiovascular effects of this compound.
References
- 1. The cardiovascular response to this compound, a selective histamine H2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cardiovascular response to this compound, a selective histamine H2-receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cardiovascular effects of the novel histamine H2 receptor agonist amthamine: interaction with the adrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastric and cardiac H-2 receptor effects of this compound and N'(Me),5(Me)histamine in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Roles of Cardiovascular H2-Histamine Receptors Under Normal and Pathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dimaprit in Models of Endotoxin Shock: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endotoxin (B1171834) shock, a severe systemic inflammatory response primarily triggered by lipopolysaccharide (LPS) from Gram-negative bacteria, remains a significant challenge in critical care medicine. A key event in its pathophysiology is the excessive production of pro-inflammatory cytokines, with Tumor Necrosis Factor-alpha (TNF-α) playing a central role. Dimaprit, a selective histamine (B1213489) H2 receptor agonist, has emerged as a promising investigational tool and potential therapeutic agent due to its ability to modulate the inflammatory cascade in preclinical models of endotoxin shock. This document provides detailed application notes and experimental protocols for the use of this compound in this context.
Mechanism of Action
This compound exerts its anti-inflammatory effects by activating the histamine H2 receptor, which is expressed on various immune cells, including monocytes and macrophages.[1] The activation of the H2 receptor initiates a signaling cascade that ultimately suppresses the production of pro-inflammatory cytokines like TNF-α and Interleukin-12 (IL-12), while promoting the synthesis of the anti-inflammatory cytokine Interleukin-10 (IL-10).[2][3][4] This immunomodulatory effect is primarily mediated through the Gs protein-coupled receptor pathway, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[2][3]
Data Presentation
In Vivo Efficacy of this compound in a Mouse Model of Endotoxin Shock
| Parameter | Control (LPS only) | This compound (200 mg/kg, p.o.) + LPS | Reference |
| Survival Rate | 8.3% | 62.5% | [1] |
| Plasma TNF-α (at 1h) | 1147 U/ml | 332.6 U/ml (71% inhibition) | [1] |
In Vitro Effects of this compound on LPS-Stimulated Monocytes and Macrophages
| Cell Type | Parameter | Value | Reference |
| Mouse Peritoneal Macrophages | IC50 for TNF-α inhibition | 1 µM | [1] |
| Human Peripheral Blood Monocytes | IC50 for TNF-α inhibition | 1 µM | [1] |
| Human Peripheral Blood Monocytes | TNF-α mRNA | Dose-dependently suppressed | [1] |
| Human Monocytes | IL-12 production | Dose-dependently inhibited | [2][3] |
| Human Monocytes | IL-10 production | Stimulated | [2][3] |
Experimental Protocols
Protocol 1: In Vivo Mouse Model of Endotoxin Shock
Objective: To evaluate the protective effects of this compound against LPS-induced endotoxemia in mice.
Materials:
-
Male Balb/c mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Sterile, pyrogen-free saline
-
Animal handling and injection equipment
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Preparation of Reagents:
-
Dissolve LPS in sterile saline to a final concentration of 0.8 mg/ml.
-
Prepare a suspension of this compound in sterile saline for oral administration (e.g., 20 mg/ml).
-
-
Experimental Groups:
-
Group 1: Disease Control (LPS only) - Administer vehicle (saline) orally, followed by LPS injection.
-
Group 2: this compound Treatment - Administer this compound (200 mg/kg) orally.
-
Group 3: Normal Control - Administer vehicle orally, followed by saline injection.
-
-
This compound Administration: Administer this compound or vehicle by oral gavage 1 hour prior to the LPS challenge.[1]
-
Induction of Endotoxin Shock: Inject LPS intravenously (i.v.) at a dose of 8 mg/kg.[1]
-
Monitoring and Sample Collection:
-
Survival: Monitor the survival of the animals for at least 72 hours.
-
Blood Sampling: At 1 hour post-LPS injection, collect blood via cardiac puncture for the measurement of plasma TNF-α levels.[1]
-
-
Data Analysis:
-
Compare survival rates between the treatment and control groups using Kaplan-Meier survival curves and a log-rank test.
-
Measure plasma TNF-α concentrations using an ELISA kit and compare the groups using an appropriate statistical test (e.g., t-test or ANOVA).
-
Protocol 2: In Vitro Inhibition of LPS-Induced TNF-α Production
Objective: To determine the dose-dependent inhibitory effect of this compound on TNF-α production in LPS-stimulated macrophages.
Materials:
-
Mouse peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7)
-
Human peripheral blood monocytes
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS
-
LPS from E. coli
-
This compound
-
Cimetidine (B194882) (histamine H2 receptor antagonist, for control experiments)
-
ELISA kit for TNF-α
Procedure:
-
Cell Culture:
-
Primary Macrophages: Harvest peritoneal macrophages from mice and plate them in 96-well plates. Allow cells to adhere for 2 hours, then wash to remove non-adherent cells.
-
Cell Lines: Plate RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
Human Monocytes: Isolate peripheral blood monocytes from healthy donors and culture them in appropriate medium.
-
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the this compound solutions to the cells and incubate for 1 hour. Include a vehicle control.
-
-
LPS Stimulation:
-
Add LPS to the wells to a final concentration of 1 µg/ml (or an empirically determined optimal concentration).
-
Incubate the cells for 4-6 hours.
-
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Control Experiment (optional): To confirm the role of the H2 receptor, co-incubate cells with this compound and the H2 receptor antagonist, cimetidine. The reversal of TNF-α inhibition by cimetidine would confirm the H2 receptor-mediated mechanism.[1]
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-only control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
Concluding Remarks
This compound serves as a valuable pharmacological tool for investigating the role of the histamine H2 receptor in modulating inflammatory responses in the context of endotoxin shock. The provided protocols offer a framework for conducting both in vivo and in vitro studies to explore its therapeutic potential. Researchers should consider the dose-dependent effects and the specific experimental conditions when designing their studies. Further investigation into the effects of this compound on a broader range of cytokines and its impact on organ damage in models of endotoxemia is warranted.
References
- 1. Efficacy of a selective histamine H2 receptor agonist, this compound, in experimental models of endotoxin shock and hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Histamine potently suppresses human IL-12 and stimulates IL-10 production via H2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine inhibits chemotaxis, phagocytosis, superoxide anion production, and the production of TNFalpha and IL-12 by macrophages via H2-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dimaprit Administration in Vasodilation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimaprit, chemically known as S-[3-(N,N-dimethylamino)propyl]isothiourea, is a potent and highly selective histamine (B1213489) H2 receptor agonist.[1][2] Its specificity makes it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the H2 receptor, particularly in processes such as gastric acid secretion and vasodilation.[1][2][3] Unlike histamine, which also activates H1 receptors, this compound's selective action on H2 receptors allows for the isolated study of H2-mediated pathways, making it an ideal compound for investigating vascular responses.[1] Activation of the histamine H2 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in vasodilation.[2][4]
These application notes provide detailed methodologies for utilizing this compound in both in vitro and in vivo models to study vasodilation, present key quantitative data in a structured format, and illustrate the underlying signaling pathways and experimental workflows.
Data Presentation
Table 1: Selectivity and Potency of this compound
| Parameter | Species/Tissue | Value | Reference |
| H2 Receptor Agonist Activity (relative to Histamine) | Rat Uterus (in vitro) | ~17.5% | [1] |
| Guinea-Pig Right Atrium (in vitro) | ~71% | [1] | |
| Cat (depressor/vasodilator effects) | 18-20% | [1] | |
| H1 Receptor Agonist Activity (relative to Histamine) | General | < 0.0001% | [1][5] |
| nNOS Inhibition (IC50) | Rat Brain | 49 ± 14 µM | [5][6] |
Table 2: In Vivo Dose-Response Effects of this compound on the Cardiovascular System
| Species | Administration Route | Dose Range | Observed Effect | Reference |
| Cat | Intravenous Injection | 0.01-1 µmol/kg | Dose-dependent decrease in blood pressure | [5] |
| Cat, Dog, Rat, Rabbit | Intravenous Injection/Infusion | Not specified | Lowered systemic arterial blood pressure | [3][7] |
| Cat | Continuous Intravenous Infusion | Not specified | Decreased peripheral vascular resistance | [3][7] |
| Rat | Intravenous Injection | 0.3-100 µmol/kg | Reduction in arterial pressure | [8] |
| Rabbit, Rat | Intra-arterial Injection (gastric vasculature) | 80-640 nmol | Vasodilation (reduced perfusion pressure) | [9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for studying vasodilation.
Experimental Protocols
Protocol 1: In Vitro Vasodilation Assay Using Isolated Arterial Rings
This protocol provides a general framework for assessing this compound-induced vasodilation in isolated blood vessels using a wire myograph or organ bath system.
1. Materials and Reagents:
-
This compound dihydrochloride
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂
-
Vasoconstrictor agent (e.g., Phenylephrine, Norepinephrine, U46619)
-
Histamine H2 receptor antagonist (e.g., Cimetidine, Ranitidine) (optional)
-
Isolated artery from a suitable animal model (e.g., rat thoracic aorta, rabbit carotid artery)[4][9][10]
-
Wire myograph or organ bath system
2. Tissue Preparation: a. Euthanize the animal according to ethically approved protocols. b. Carefully dissect the desired artery and place it in cold, oxygenated PSS. c. Clean the artery of adhering connective and adipose tissue. d. Cut the artery into rings of 2-3 mm in length. e. Mount the arterial rings on the wires of the myograph or hooks of the organ bath, submerged in PSS at 37°C and continuously gassed.
3. Experimental Procedure: a. Allow the arterial rings to equilibrate for 60-90 minutes under a predetermined optimal resting tension.[11] Change the PSS every 15-20 minutes. b. Assess the viability of the rings by inducing contraction with a high-potassium solution (e.g., 80 mM KCl).[11] c. Wash the rings with PSS and allow them to return to the baseline resting tension. d. Pre-contract the rings with a vasoconstrictor to achieve a stable submaximal contraction (typically 50-70% of the KCl-induced maximum).[11] e. Once a stable plateau of contraction is reached, add this compound to the bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM). f. Record the relaxation response as a percentage decrease from the pre-contracted tone.
4. Data Analysis: a. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve. b. Calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (maximal relaxation) from the curve.
5. (Optional) Antagonism Study: a. After washing out the initial dose-response curve, incubate a set of rings with a selective H2 receptor antagonist (e.g., cimetidine) for 30-60 minutes.[10] b. Repeat the pre-contraction and the cumulative this compound dose-response curve in the presence of the antagonist to confirm that the observed vasodilation is H2 receptor-mediated.
Protocol 2: In Vivo Measurement of Blood Pressure and Vascular Resistance
This protocol outlines a general procedure for studying the effects of this compound on systemic blood pressure and regional vascular resistance in an anesthetized animal model.
1. Materials and Reagents:
-
This compound dihydrochloride
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Anesthetic agent (e.g., sodium pentobarbital)
-
Heparinized saline
2. Animal Preparation: a. Anesthetize the animal according to an approved protocol. b. Cannulate the trachea to ensure a patent airway. c. Insert a catheter into a major artery (e.g., carotid or femoral artery) for continuous blood pressure monitoring.[7] d. Insert a catheter into a major vein (e.g., jugular or femoral vein) for intravenous administration of this compound. e. For regional blood flow measurements, place flow probes around specific arteries of interest (e.g., coronary, gastric, femoral arteries).[3] f. Allow the animal to stabilize after the surgical procedures.
3. Experimental Procedure: a. Record baseline measurements of mean arterial pressure (MAP), heart rate, and regional blood flow for a stabilization period. b. Administer this compound intravenously, either as a bolus injection in increasing doses (e.g., 0.1 to 100 µmol/kg) or as a continuous infusion.[5][8] c. Continuously record cardiovascular parameters throughout the administration period and for a sufficient time afterward to observe the full effect and recovery.
4. Data Analysis: a. Calculate the change in MAP and heart rate from the baseline for each dose of this compound. b. Calculate regional vascular resistance by dividing the MAP by the regional blood flow. c. Plot the change in MAP or vascular resistance against the log dose of this compound to generate a dose-response curve.
Concluding Remarks
This compound's high selectivity for the histamine H2 receptor makes it an indispensable tool for cardiovascular research. The protocols and data provided herein offer a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in studying H2 receptor-mediated vasodilation. It is important to consider that at higher concentrations (IC50 of 49 µM), this compound can inhibit neuronal nitric oxide synthase (nNOS), which could potentially influence vascular tone.[5][6] Therefore, careful dose selection and the use of appropriate controls, such as H2 receptor antagonists, are crucial for the accurate interpretation of experimental results.
References
- 1. This compound -(S-[3-(N,N-dimethylamino)prophyl]isothiourea) - a highly specific histamine H2 -receptor agonist. Part 1. Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The cardiovascular response to this compound, a selective histamine H2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pulmonary vascular smooth muscle relaxation by cAMP-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Nitric oxide synthase inhibition by this compound and this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cardiovascular response to this compound, a selective histamine H2-receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiovascular effects of the novel histamine H2 receptor agonist amthamine: interaction with the adrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vascular responses of the isolated perfused stomach of rabbit and rat to histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of augmented vascular responses to histamine in atherosclerotic rabbit common carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Measuring cAMP Levels in Response to Dimaprit Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimaprit is a potent and selective agonist for the histamine (B1213489) H2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1][2][3] Activation of the H2 receptor is primarily coupled to the stimulation of adenylyl cyclase through the Gs alpha subunit, leading to an increase in the intracellular second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][2][4] Consequently, measuring cAMP accumulation is a fundamental method for characterizing the pharmacological activity of this compound and other H2 receptor agonists.
These application notes provide detailed protocols for quantifying intracellular cAMP levels in response to this compound treatment using common immunoassay techniques. The information is intended for researchers in academia and industry involved in GPCR screening and signal transduction pathway analysis.
Data Presentation
The following table summarizes the quantitative pharmacological parameters of this compound, providing key data points for experimental design and validation.
| Parameter | Value | Cell Line/System | Reference |
| EC50 for cAMP accumulation | 5.7 µM | HL-60 cells | [1][5] |
| Binding Affinity (Ki) | 44 µM | Guinea pig right atrium | [1][5] |
| Effective Concentration | 10 µM - 100 µM | Rat spleen cells | [5] |
| Observed Effect | 30-fold increase in cAMP levels | HL-60 cells | [5] |
Signaling Pathway and Experimental Workflow
This compound-Induced cAMP Signaling Pathway
This compound binding to the histamine H2 receptor initiates a well-defined signaling cascade. The receptor, a GPCR, activates a stimulatory G-protein (Gs). The alpha subunit of the Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream cellular targets, leading to a physiological response.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound -(S-[3-(N,N-dimethylamino)prophyl]isothiourea) - a highly specific histamine H2 -receptor agonist. Part 1. Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Experimental Use of Dimaprit in Isolated Organ Bath Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Dimaprit, a potent and highly selective histamine (B1213489) H2 receptor agonist, in isolated organ bath studies. This document outlines the pharmacological background of this compound, detailed experimental protocols for various tissues, and a summary of expected quantitative data.
Introduction to this compound
This compound, chemically known as S-[3-(N,N-dimethylamino)propyl]isothiourea, is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the histamine H2 receptor.[1][2] Its high selectivity for the H2 receptor, with negligible activity at H1 receptors, makes it an ideal agent for isolating and studying H2 receptor-mediated responses in a variety of tissues.[1] Activation of the H2 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade involving the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2]
Isolated organ bath studies are a fundamental technique in pharmacology for characterizing the effects of compounds on specific tissues in a controlled ex vivo environment.[3] By using this compound in such assays, researchers can elucidate the function of H2 receptors in smooth muscle relaxation, cardiac muscle stimulation, and other physiological processes.
Quantitative Data Summary
The following tables summarize the reported effects of this compound across various isolated tissue preparations. These values can serve as a reference for experimental design and data comparison.
Table 1: Potency of this compound in Various Isolated Tissues
| Tissue | Species | Agonist | Parameter | Value | Reference |
| Right Atrium | Guinea Pig | This compound | Relative Activity to Histamine | 71% | [1] |
| Uterus | Rat | This compound | Relative Activity to Histamine | 17.5% | [1] |
| Lung Parenchymal Strips | Guinea Pig | This compound | Concentration Range for Relaxation | 10⁻⁷ to 10⁻³ M | [4] |
| Ileum (isolated cells) | Guinea Pig | This compound | Concentration Range for Contraction | 10⁻¹³ to 10⁻¹⁰ M | [5] |
Table 2: Antagonist Affinities (pA2 values) against this compound-Induced Responses
| Tissue | Species | Antagonist | pA2 Value | Reference |
| Right Atrium | Guinea Pig | Cimetidine | 6.3 | [6] |
| Right Atrium | Guinea Pig | Ranitidine | 6.8 | [6] |
| Right Atrium | Guinea Pig | Famotidine | 7.7 | [6] |
Experimental Protocols
The following are detailed protocols for conducting isolated organ bath experiments with this compound on common tissue preparations.
Protocol 1: this compound-Induced Positive Chronotropy in Isolated Guinea Pig Atria
This protocol details the procedure to assess the stimulatory effect of this compound on the heart rate of spontaneously beating guinea pig atria.
Materials:
-
Male guinea pigs (e.g., Dunkin-Hartley)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1)
-
This compound dihydrochloride (B599025)
-
Histamine dihydrochloride (for comparison)
-
H2 receptor antagonists (e.g., Cimetidine, Ranitidine, Famotidine)
-
Isolated organ bath system with force-displacement transducer and data acquisition software
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved institutional guidelines.
-
Rapidly excise the heart and place it in cold, oxygenated Krebs-Henseleit solution.
-
Isolate the right atrium and carefully remove excess tissue.
-
Suspend the atrium in a 10-20 mL organ bath containing Krebs-Henseleit solution maintained at 32-34°C and continuously bubbled with Carbogen.
-
Connect the atrium to a force-displacement transducer under a resting tension of approximately 1.0 g.
-
Allow the preparation to equilibrate for at least 60 minutes, with regular washing every 15 minutes.
-
-
Experimental Protocol:
-
Record the baseline heart rate (beats per minute).
-
Construct a cumulative concentration-response curve for this compound. Start with a low concentration (e.g., 10⁻⁸ M) and increase the concentration in a stepwise manner (e.g., half-log increments) once the response to the previous concentration has stabilized.
-
After the maximal response is achieved, wash the tissue repeatedly until the heart rate returns to baseline.
-
(Optional) To determine antagonist affinity, incubate the tissue with a known concentration of an H2 antagonist (e.g., Cimetidine) for a predetermined period (e.g., 30-60 minutes) before constructing a second this compound concentration-response curve.
-
Data Analysis:
-
Calculate the change in heart rate from baseline for each this compound concentration.
-
Plot the concentration-response curve and determine the EC₅₀ (concentration producing 50% of the maximal response) and Emax (maximal response).
-
If using an antagonist, perform a Schild analysis to determine the pA₂ value.
Protocol 2: this compound-Induced Relaxation of Pre-contracted Guinea Pig Trachea
This protocol describes the methodology to evaluate the relaxant effect of this compound on airway smooth muscle.
Materials:
-
Male guinea pigs
-
Krebs-Henseleit solution
-
This compound dihydrochloride
-
Contractile agents (e.g., Histamine, Carbachol, 2-Pyridylethylamine)
-
H2 receptor antagonists (e.g., Metiamide)
-
Isolated organ bath system
-
Carbogen gas
Procedure:
-
Tissue Preparation:
-
Following euthanasia, excise the trachea and place it in cold, oxygenated Krebs-Henseleit solution.
-
Prepare tracheal rings or spirals of appropriate size.
-
Suspend the tissue in an organ bath containing Krebs-Henseleit solution at 37°C, bubbled with Carbogen.
-
Apply a resting tension of 1.0-1.5 g and allow for a 60-90 minute equilibration period with regular washes.
-
-
Experimental Protocol:
-
Induce a stable submaximal contraction using a contractile agent (e.g., 10⁻⁶ M Carbachol or an appropriate concentration of 2-Pyridylethylamine).
-
Once the contraction is stable, add this compound in a cumulative manner (e.g., from 10⁻⁷ M to 10⁻³ M) to elicit relaxation.[4]
-
Record the relaxation as a percentage of the induced contraction.
-
To confirm H2 receptor mediation, perform experiments in the presence of an H2 antagonist like metiamide.[7]
-
Data Analysis:
-
Express the relaxation at each this compound concentration as a percentage of the pre-contraction tone.
-
Determine the EC₅₀ and Emax for this compound-induced relaxation.
Protocol 3: this compound-Induced Vasodilation in Isolated Arterial Rings
This protocol outlines the procedure for studying the vasodilatory effects of this compound on isolated blood vessels.
Materials:
-
Experimental animals (e.g., rabbits, dogs)
-
Physiological salt solution (e.g., Krebs-Henseleit)
-
This compound dihydrochloride
-
Vasoconstrictor agent (e.g., Phenylephrine, Norepinephrine)
-
Isolated organ bath or wire myograph system
-
Carbogen gas
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal and carefully dissect the desired artery (e.g., coronary, carotid, femoral artery).[8][9][10]
-
Place the artery in cold, oxygenated physiological salt solution.
-
Cut the artery into rings of 2-3 mm in length.
-
Mount the arterial rings in an organ bath or on a wire myograph.
-
Apply an optimal resting tension (determined from a length-tension curve) and allow for a 60-90 minute equilibration period.
-
-
Experimental Protocol:
-
Induce a stable submaximal contraction with a vasoconstrictor (e.g., 10⁻⁶ M Phenylephrine).
-
Once the contraction is stable, add cumulative concentrations of this compound to induce vasodilation.
-
The vasodilatory response is measured as a percentage reduction of the induced tone.
-
The involvement of H2 receptors can be confirmed by pre-incubating the tissue with an H2 antagonist.[8]
-
Data Analysis:
-
Calculate the percentage of relaxation at each this compound concentration relative to the pre-constricted tone.
-
Determine the EC₅₀ and Emax for the vasodilatory response.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway activated by this compound and a typical experimental workflow for its characterization in isolated organ bath studies.
This compound-induced H2 receptor signaling cascade.
General workflow for isolated organ bath experiments.
References
- 1. This compound -(S-[3-(N,N-dimethylamino)prophyl]isothiourea) - a highly specific histamine H2 -receptor agonist. Part 1. Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The rebirth of isolated organ contraction studies for drug discovery and repositioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of histamine H2-receptor agonists and antagonists on isolated guinea-pig airway muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different mechanisms are responsible for the contractile effects of histaminergic compounds on isolated intestinal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of H2-antagonists on histamine- or this compound-stimulated H2-receptors of spontaneously beating guinea-pig atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bronchodilator activity of this compound in the guinea pig in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of augmented vascular responses to histamine in atherosclerotic rabbit common carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characteristics of histamine receptors in the isolated and perfused canine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The cardiovascular response to this compound, a selective histamine H2-receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
Dimaprit Protocol for Studying Anti-inflammatory Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimaprit, a selective histamine (B1213489) H2 receptor agonist, has demonstrated significant anti-inflammatory properties in various preclinical models. By activating the H2 receptor, this compound modulates downstream signaling pathways, leading to the suppression of pro-inflammatory mediators. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate its anti-inflammatory effects, intended for researchers, scientists, and professionals in drug development.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous diseases. Histamine, a key mediator in inflammatory and allergic responses, exerts its effects through four distinct G-protein coupled receptors (H1R-H4R). While the pro-inflammatory actions of the H1 receptor are well-established, the activation of the H2 receptor has been shown to mediate anti-inflammatory and immunomodulatory effects.
This compound is a potent and selective agonist for the histamine H2 receptor.[1][2] Its utility as a pharmacological tool lies in its ability to dissect the specific role of H2 receptor signaling in inflammatory processes. Studies have shown that this compound can effectively inhibit the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12), in various immune cells.[1][3] This makes it a valuable compound for investigating novel anti-inflammatory therapeutic strategies.
Mechanism of Action
This compound primarily exerts its anti-inflammatory effects through the activation of the histamine H2 receptor. This activation initiates an intracellular signaling cascade involving the Gs alpha subunit of the G-protein, which in turn activates adenylyl cyclase.[4] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][5] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[4][6] PKA can then phosphorylate various downstream targets, including transcription factors, which ultimately results in the downregulation of pro-inflammatory gene expression.[6]
At higher concentrations, this compound has also been reported to inhibit neuronal nitric oxide synthase (nNOS), which could contribute to its overall pharmacological profile.[7]
Signaling Pathway Diagram
Caption: this compound-induced H2 receptor anti-inflammatory signaling pathway.
Data Presentation
In Vitro Anti-inflammatory Effects of this compound
| Cell Type | Inflammatory Stimulus | Parameter Measured | This compound Concentration | Result | Reference |
| Mouse Peritoneal Macrophages | Lipopolysaccharide (LPS) | TNF-α production | IC50: 1 µM | Dose-dependent inhibition | [1] |
| Human Peripheral Blood Monocytes | Lipopolysaccharide (LPS) | TNF-α production | IC50: 1 µM | Dose-dependent inhibition | [1] |
| Human Peripheral Blood Monocytes | Lipopolysaccharide (LPS) | TNF-α mRNA | Not specified | Dose-dependent suppression | [1] |
| Macrophages | Lipopolysaccharide (LPS) | TNF-α production | Not specified | Concentration-dependent inhibition | [3] |
| Macrophages | Lipopolysaccharide (LPS) | IL-12 production | Not specified | Concentration-dependent inhibition | [3] |
| Rat Spleen Cells | Concanavalin A | T-suppressor cell activity | 10⁻⁵ and 10⁻⁴ M | Inhibition of T-suppressor activity | [8] |
In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Disease Model | This compound Administration | Parameter Measured | Result | Reference |
| Balb/c Mice | Endotoxin (B1171834) Shock (LPS 8 mg/kg i.v.) | 200 mg/kg, oral, 1h prior to LPS | Plasma TNF-α | 71% inhibition | [1] |
| Balb/c Mice | Endotoxin Shock (LPS 8 mg/kg i.v.) | 200 mg/kg, oral, 1h prior to LPS | Survival Rate | Increased from 8.3% to 62.5% | [1] |
| Balb/c Mice | Hepatitis (Galactosamine + LPS) | 200 mg/kg, oral, 1h prior | Plasma TNF-α | 99% reduction | [1] |
Experimental Protocols
In Vitro Anti-inflammatory Assay in Macrophages
This protocol details the procedure for assessing the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound dihydrochloride
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kit for TNF-α and IL-12
-
Cell counting device (e.g., hemocytometer)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[9]
-
This compound Pre-treatment: Prepare various concentrations of this compound in serum-free DMEM. Remove the old medium from the wells and add 100 µL of the this compound solutions. Incubate for 1 hour.
-
LPS Stimulation: Prepare a 2X concentration of LPS (e.g., 200 ng/mL) in serum-free DMEM. Add 100 µL of the LPS solution to each well (final concentration 100 ng/mL).[9] Include a vehicle control (no this compound) and a negative control (no LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Measure the concentration of TNF-α and IL-12 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
Caption: Workflow for in vitro anti-inflammatory assay using this compound.
In Vivo Endotoxin-Induced Shock Model in Mice
This protocol describes the induction of endotoxin shock in mice to evaluate the in vivo anti-inflammatory efficacy of this compound.
Materials:
-
Balb/c mice (8-10 weeks old)
-
This compound dihydrochloride
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Animal handling and injection equipment
-
Blood collection supplies (e.g., cardiac puncture needles/syringes)
-
ELISA kit for murine TNF-α
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the mice into the following groups (n=8-10 per group):
-
Group 1: Vehicle control (saline)
-
Group 2: LPS control (saline + LPS)
-
Group 3: this compound treatment (this compound + LPS)
-
-
This compound Administration: Prepare a solution of this compound in sterile saline. Administer this compound (e.g., 200 mg/kg) orally to the mice in Group 3.[1] Administer an equivalent volume of saline to Groups 1 and 2.
-
Endotoxin Challenge: One hour after this compound or vehicle administration, inject LPS (e.g., 8 mg/kg) intravenously into the tail vein of mice in Groups 2 and 3.[1] Inject an equivalent volume of sterile saline into Group 1.
-
Monitoring: Monitor the mice for signs of endotoxic shock and record survival rates over a 48-hour period.
-
Blood Collection: At a predetermined time point (e.g., 1-2 hours post-LPS injection for peak TNF-α levels), anesthetize the mice and collect blood via cardiac puncture.
-
Plasma Separation: Collect the blood in tubes containing an anticoagulant and centrifuge to separate the plasma.
-
Cytokine Analysis: Measure the plasma levels of TNF-α using a murine-specific ELISA kit according to the manufacturer's protocol.
Caption: Workflow for in vivo endotoxin shock model with this compound treatment.
Conclusion
This compound serves as a critical pharmacological tool for elucidating the anti-inflammatory role of the histamine H2 receptor. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this compound in their studies. The ability of this compound to suppress pro-inflammatory cytokine production both in vitro and in vivo highlights the therapeutic potential of targeting the H2 receptor for the treatment of inflammatory diseases. Further investigation into the downstream signaling pathways and the application of this compound in other models of inflammation will continue to expand our understanding of its immunomodulatory effects.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. PathWhiz [smpdb.ca]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Dimaprit Stability in Aqueous Solution: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Dimaprit in aqueous solutions. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in an aqueous solution?
A1: Publicly available quantitative data on the long-term stability of this compound dihydrochloride (B599025) in aqueous solutions is limited.[1] However, based on manufacturer recommendations and the chemical nature of isothiourea compounds, it is strongly advised to prepare aqueous solutions of this compound fresh on the day of use.[1][2][3] Storage of aqueous solutions for more than one day is not recommended.[2][4]
Q2: What are the recommended storage conditions for aqueous this compound solutions?
A2: For immediate use, aqueous solutions can be stored at 2-8°C and should be used on the same day.[1] For longer-term storage, it is preferable to prepare stock solutions in anhydrous DMSO.[1][4] If aqueous solutions must be stored, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[1][5]
Q3: What factors can affect the stability of this compound in an aqueous solution?
A3: Several factors can influence the stability of this compound in aqueous solutions, including:
-
Temperature: Higher temperatures generally accelerate degradation.[6][7]
-
pH: The pH of the solution can significantly impact the rate of hydrolysis and other degradation pathways.[7][8][9]
-
Oxidation: The presence of oxidizing agents can lead to degradation.[7]
-
Enzymatic Degradation: If the solution is not sterile, microbial contamination can lead to enzymatic degradation.[7]
Q4: What are the known degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively detailed in the available literature, isothiourea compounds in aqueous solutions can be susceptible to hydrolysis. General principles of drug degradation suggest that cleavage of the isothiourea group or modifications to the dimethylaminopropyl side chain could occur.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected experimental results. | Degradation of this compound in solution. | - Prepare fresh aqueous solutions of this compound for each experiment. - If using frozen stock solutions, ensure they have not undergone multiple freeze-thaw cycles. - Verify the pH of your experimental buffer, as pH can affect this compound stability. |
| Precipitate forms in the aqueous solution. | Low solubility or degradation product formation. | - Ensure the concentration of this compound does not exceed its solubility limit in the aqueous buffer. This compound is sparingly soluble in aqueous buffers.[4] - For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.[4] - If a precipitate is observed after storage, the solution should be discarded as it may indicate degradation. |
| Loss of biological activity over time. | Chemical degradation of this compound. | - Conduct a stability study to determine the rate of degradation under your specific experimental conditions (see Experimental Protocols section). - Use a validated analytical method such as HPLC to quantify the concentration of active this compound over time. |
Summary of Recommended Storage Conditions
| Solution Type | Storage Temperature | Recommended Maximum Duration | Notes |
| Aqueous Solutions | 2-8°C | Prepare fresh; use on the same day. | Storing for more than one day is not recommended.[1][4] |
| Aqueous Solutions | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1][3][5] |
| Aqueous Solutions | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[1][5] |
| Stock Solutions in DMSO | -20°C | Up to 1 month | Use newly opened, anhydrous DMSO as the compound is hygroscopic.[1] |
| Stock Solutions in DMSO | -80°C | Up to 6 months | Aliquot to prevent degradation from repeated freeze-thaw cycles.[1][5] |
Experimental Protocols
Protocol for Assessing this compound Stability in Aqueous Solution
This protocol outlines a general method to determine the stability of this compound in a specific aqueous buffer over time.
1. Materials:
-
This compound dihydrochloride
-
High-purity water (e.g., HPLC grade)
-
Buffer components (e.g., phosphate, citrate)
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Temperature-controlled incubator or water bath
-
Light-protective storage containers (e.g., amber vials)
2. Solution Preparation:
-
Prepare the desired aqueous buffer and adjust the pH to the target value.
-
Accurately weigh a known amount of this compound dihydrochloride and dissolve it in the buffer to achieve the desired final concentration.
-
Filter the solution through a 0.22 µm filter to ensure sterility and remove any particulates.
3. Storage Conditions:
-
Aliquot the this compound solution into multiple light-protective containers.
-
Store the aliquots under the desired experimental conditions (e.g., specific temperature, light exposure). It is recommended to test multiple temperatures (e.g., 4°C, 25°C, 37°C).
4. Sampling and Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each storage condition.
-
Immediately analyze the concentration of this compound in each sample using a validated HPLC method. The degradation of many drugs follows first-order kinetics.[8][9][11][12]
-
Monitor for the appearance of any degradation products, which would appear as new peaks in the chromatogram.
5. Data Analysis:
-
Plot the concentration of this compound as a function of time for each condition.
-
Determine the degradation rate constant (k) and the half-life (t½) of this compound under each condition.
Signaling Pathway and Experimental Workflow Diagrams
This compound is a selective agonist for the histamine (B1213489) H2 receptor, a G-protein coupled receptor (GPCR).[1] Its binding initiates a signaling cascade that leads to a cellular response.
Caption: this compound signaling pathway via the H2 receptor.
Caption: Experimental workflow for this compound stability testing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound dihydrochloride | H2 receptor Agonist | Hello Bio [hellobio.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Diamorphine stability in aqueous solution for subcutaneous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation kinetics of methacrylated dextrans in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation kinetics of somatostatin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
potential neurotoxic effects of central Dimaprit administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential neurotoxic effects of central Dimaprit administration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound, or S-[3-(N,N-dimethylamino)propyl]isothiourea, is a highly specific and potent selective agonist for the histamine (B1213489) H2 receptor.[1][2] Its primary mechanism of action involves the activation of H2 receptors, which are Gs protein-coupled receptors. This activation typically leads to the stimulation of adenylate cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).[3] At higher concentrations (IC50 of 49 μM), this compound can also inhibit neuronal nitric oxide synthase (nNOS).[2][4] It has been shown to have less than 0.0001% the activity of histamine on H1 receptors.[1]
Q2: What are the reported neurotoxic effects of central this compound administration?
Central administration of this compound, specifically via intracerebroventricular (ICV) injection, has been shown to induce significant neurotoxicity. High doses (100 micrograms) in rats can cause a large area of brain necrosis within 1-3 days, which is uniformly lethal.[5] Lower doses result in dose-related effects on survival rates, gross brain pathology, and body weight.[5]
Q3: Is the observed neurotoxicity of this compound mediated by H2 receptors?
Evidence suggests that the neurotoxic effects of this compound may be independent of brain H2 receptors.[5] Experiments using other H2 agonists and antagonists have not consistently replicated or blocked the neurotoxicity, indicating a potential off-target effect or a mechanism unrelated to its primary pharmacological action.[5][6] Therefore, while this compound is a valuable tool for studying H2 receptor responses, its neurotoxic properties necessitate cautious interpretation of results, especially at higher concentrations.[5]
Q4: Are there conflicting reports on this compound's effects in the central nervous system?
Yes, the literature presents a complex picture. While high central doses are clearly neurotoxic[5], other studies report neuroprotective or modulatory effects. For instance, this compound has been shown to suppress the release of pro-inflammatory cytokines, such as TNF-alpha and Interleukin-12, in models of ischemia and endotoxin (B1171834) shock, which is generally considered a neuroprotective action.[7][8] Furthermore, it can modulate neuronal excitability and neurotransmitter systems, such as decreasing hypothalamic noradrenaline, without significantly affecting the serotonin (B10506) system.[9][10] These disparate effects are likely dose, administration route, and model-dependent.
Q5: What are the key signaling pathways activated by central this compound administration?
The primary signaling pathway associated with this compound's H2 receptor agonism is the Gs-protein coupled activation of adenylate cyclase, leading to increased cAMP levels.[3] This elevation in cAMP can then activate Protein Kinase A (PKA), which modulates the function of various downstream targets, including ion channels that regulate neuronal excitability.[10] A secondary, H2-receptor-independent pathway may involve the inhibition of nNOS at higher this compound concentrations.[2][4]
Troubleshooting Guides
Problem 1: Unexpectedly high mortality or severe neurotoxicity in our animal cohort following ICV this compound administration.
-
Answer: This is a known potential outcome, especially with higher doses. A 100 microgram ICV dose in rats has been reported as uniformly lethal, causing extensive brain necrosis.[5]
-
Recommendation 1: Dose-Response Analysis. It is critical to perform a thorough dose-response study to identify a sub-lethal dose that still produces the desired pharmacological effect. The original neurotoxicity studies noted dose-related effects on survival and brain pathology.[5]
-
Recommendation 2: Verify Cannula Placement. Incorrect placement of the ICV cannula can lead to concentrated drug delivery in a specific brain region rather than dispersal through the ventricular system, potentially exacerbating local toxicity. Use a dye like trypan blue during pilot studies to confirm correct placement.[11]
-
Recommendation 3: Control for Formulation. Ensure the drug solution's pH, osmolarity, and volume are appropriate for ICV administration, as these factors can contribute to toxicity.[12]
-
Problem 2: Our results suggest an inflammatory response, but the literature indicates this compound has anti-inflammatory properties.
-
Answer: This apparent contradiction may be explained by the distinction between direct neurotoxicity and systemic anti-inflammatory effects.
-
Hypothesis 1: Direct Cellular Necrosis. The high-dose central administration of this compound can cause direct, non-receptor-mediated cell death and necrosis.[5] This necrotic cell death is a potent trigger for a secondary inflammatory response in the brain, characterized by microglial activation and cytokine release, which you may be observing.
-
Hypothesis 2: Systemic vs. Central Effects. The anti-inflammatory effects of this compound, such as the reduction of plasma TNF-alpha and IL-12, have been reported primarily in models of systemic inflammation (e.g., endotoxin shock, liver ischemia) and often with systemic (oral, subcutaneous) administration.[7][8] The pharmacological context of direct, high-concentration central administration is vastly different and can produce a distinct, localized toxic response.
-
Problem 3: We are not observing the expected neuronal excitation after this compound application in our slice electrophysiology experiments.
-
Answer: The lack of an excitatory effect could stem from several factors related to the experimental preparation and the drug's mechanism.
-
Receptor Expression: Confirm that the specific neurons you are studying (e.g., in the medial preoptic nucleus or nucleus accumbens) express H2 receptors.[3][10] H2 receptor expression can be heterogeneous across different brain regions and neuronal populations.
-
Signaling Pathway Integrity: The excitatory effect of this compound is often mediated by the modulation of ion channels like Ih or A-type potassium channels via the cAMP-PKA pathway.[3][10] Ensure your recording conditions and the health of the slice preparation preserve the integrity of these intracellular signaling components.
-
Concentration: While high in vivo doses are toxic, in vitro concentrations are also critical. Studies showing neuronal excitation have used concentrations around 10 μM.[3] Significantly higher concentrations could lead to non-specific or inhibitory effects, such as nNOS inhibition, which might mask or alter the expected excitatory response.[2]
-
Data Presentation: Quantitative Effects of this compound
Table 1: In Vivo Neurotoxicity and Physiological Effects of Central this compound Administration
| Animal Model | Administration Route | Dose | Observed Effect | Citation |
| Rat | Intracerebroventricular (ICV) | 100 µg | Uniformly lethal; induced large area of brain necrosis. | [5] |
| Rat | Intracerebroventricular (ICV) | < 100 µg | Dose-related effects on survival, brain pathology, and body weight. | [5] |
| Rat | Intracerebroventricular (ICV) | Not Specified | Produced a 30% decrease in hypothalamic noradrenaline. | [9] |
| Rat | Intracerebroventricular (ICV) | 20 µg | Increased the number of somatostatin (B550006) receptors in the frontoparietal cortex. | [13] |
Table 2: Systemic and In Vitro Effects of this compound on Inflammatory Markers
| Model | Administration Route | Dose | Observed Effect | Citation |
| Mouse (Endotoxin Shock) | Oral | 200 mg/kg | Inhibited the increase in plasma TNF-alpha by 71%. | [8] |
| Mouse (Hepatitis Model) | Oral | 200 mg/kg | Reduced the increase in plasma TNF-alpha by 99%. | [8] |
| Rat (Liver Ischemia) | Subcutaneous | 20 mg/kg | Depressed Interleukin-12 levels to 40-64% of the control group. | [7] |
| Mouse Macrophages | In Vitro | IC50 of 1 µM | Inhibited LPS-stimulated production of TNF-alpha. | [8] |
Experimental Protocols
Protocol 1: Assessment of Neurotoxicity Following Intracerebroventricular (ICV) this compound Administration in Rats
This protocol is a synthesized example based on methodologies reported in the literature.[5][11][12]
-
Animal Model: Male Wistar or Sprague-Dawley rats (250-300g).
-
Surgical Procedure (Stereotaxic Cannula Implantation):
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).
-
Mount the animal in a stereotaxic frame.
-
Surgically expose the skull and implant a guide cannula aimed at a lateral cerebral ventricle. A common coordinate relative to bregma is: AP -0.8 mm, ML ±1.5 mm, DV -3.5 mm.
-
Secure the cannula to the skull with dental cement and anchor screws. Allow for a recovery period of 5-7 days.
-
-
This compound Solution Preparation:
-
On the day of the experiment, prepare a fresh solution of this compound dihydrochloride (B599025) in sterile, pyrogen-free 0.9% saline.
-
The solution should be pH-neutral and iso-osmotic if possible. Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
ICV Injection Procedure:
-
Gently restrain the conscious animal.
-
Insert the injection needle (which extends ~1 mm beyond the guide cannula) into the guide cannula.
-
Infuse the desired volume of this compound solution (e.g., 5-10 µL) slowly over 1-2 minutes to avoid increased intracranial pressure.
-
Leave the injector in place for an additional minute to allow for diffusion before withdrawal.
-
A control group should receive an identical volume of the vehicle (sterile saline).
-
-
Post-Injection Monitoring and Endpoint Analysis:
-
Monitor animals for changes in body weight, general behavior, and neurological signs at regular intervals (e.g., 24, 48, 72 hours).
-
At the designated endpoint, euthanize the animals via transcardial perfusion with saline followed by 4% paraformaldehyde.
-
Extract the brain for histopathological analysis.
-
-
Neurotoxicity Assessment Methods:
-
Histology: Process the brain for paraffin (B1166041) or frozen sectioning. Perform staining (e.g., Hematoxylin & Eosin, Nissl stain) to identify areas of necrosis, neuronal loss, and morphological changes.
-
Apoptosis Detection: Use methods like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining on brain sections to detect DNA fragmentation characteristic of apoptotic cells.[14]
-
Immunohistochemistry: Stain for markers of neuronal damage (e.g., Fluoro-Jade), glial activation (e.g., Iba1 for microglia, GFAP for astrocytes), or cell death pathways (e.g., cleaved Caspase-3).
-
Mandatory Visualizations
References
- 1. This compound -(S-[3-(N,N-dimethylamino)prophyl]isothiourea) - a highly specific histamine H2 -receptor agonist. Part 1. Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of H2 histamine receptor dependent modulation of body temperature and neuronal activity in the medial preoptic nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound--induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analeptic effect of centrally administered histamine H2-receptor agonist this compound but not impromidine in urethane-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of ischaemia-induced cytokine release by this compound and amelioration of liver injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of a selective histamine H2 receptor agonist, this compound, in experimental models of endotoxin shock and hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the histamine H2-receptor agonists this compound and 4-methylhistamine on the central noradrenaline and serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of histamine type 2 receptors enhances intrinsic excitability of medium spiny neurons in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracerebroventricular administration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound and cimetidine on the somatostatinergic system in the rat frontoparietal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting lack of response to Dimaprit in vitro
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering a lack of response to Dimaprit in in vitro experiments. This compound is a potent and selective histamine (B1213489) H2 receptor agonist, and its primary effect in responsive cells is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][2][3]
Troubleshooting Guide: No Response to this compound
When your cell-based assay does not show the expected response to this compound, a systematic approach can help identify the root cause. This guide is structured to help you investigate potential issues, from the most common to the more complex.
Question 1: I am not observing any cellular response after treating with this compound. Where should I start?
Answer:
Start by systematically evaluating the core components of your experiment: the cells, the compound, and the assay itself. The following logical workflow can help pinpoint the issue.
References
Optimizing Dimaprit Concentration for Cell-Based Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Dimaprit concentration in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the histamine (B1213489) H2 receptor, which is a G protein-coupled receptor (GPCR).[1][2] Its primary action is to mimic the endogenous ligand histamine at the H2 receptor, activating a downstream signaling cascade. This activation primarily involves the Gs alpha subunit of the G protein, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[2]
Q2: What are the known off-target effects of this compound?
This compound has two well-documented off-target effects that can influence experimental outcomes:
-
Histamine H3 Receptor Agonism: this compound can also act as an agonist at the histamine H3 receptor.[1] In contrast to the H2 receptor, the H3 receptor is coupled to a Gi protein, which inhibits adenylyl cyclase. This leads to a decrease in intracellular cAMP, potentially counteracting the effects of H2 receptor activation.[1]
-
Neuronal Nitric Oxide Synthase (nNOS) Inhibition: this compound can inhibit the activity of neuronal nitric oxide synthase (nNOS).[3] This effect occurs within a similar concentration range as its H2 and H3 receptor activities.[3]
Q3: In what solvents can I dissolve and store this compound?
This compound dihydrochloride (B599025) is soluble in water and DMSO. For cell-based assays, it is recommended to prepare a concentrated stock solution in sterile, nuclease-free water or PBS (e.g., 10 mM).[2] This stock solution should be filter-sterilized, aliquoted, and stored at -20°C for up to one month to avoid repeated freeze-thaw cycles.[2] For longer-term storage, stock solutions in DMSO can be stored at -80°C for up to 6 months. Prepare fresh working solutions from the stock on the day of the experiment.[2]
Q4: What is a typical concentration range for this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell type and the specific assay. However, a common starting range for generating a dose-response curve is from 10⁻⁸ M to 10⁻⁴ M.[2][4]
Troubleshooting Guide
Issue 1: Lower than expected or no cAMP response.
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 10⁻⁹ M to 10⁻³ M) to determine the optimal concentration for your specific cell line. |
| Off-Target H3 Receptor Activation | At higher concentrations, this compound's agonistic activity at the Gi-coupled H3 receptor can inhibit adenylyl cyclase, counteracting the H2-mediated cAMP increase.[1] To confirm this, co-incubate with a selective H3 antagonist like thioperamide (B1682323). If the cAMP response is restored, H3 receptor activation is the likely cause.[1][5] |
| Cell Line Issues | Ensure your cells express the histamine H2 receptor at sufficient levels. Verify cell health and viability. Use cells within a consistent and low passage number. |
| Assay Conditions | Optimize the incubation time with this compound (typically 15-30 minutes).[2] Include a phosphodiesterase (PDE) inhibitor, such as IBMX (0.1-0.5 mM), to prevent cAMP degradation.[2] |
| Receptor Desensitization | Prolonged exposure to this compound can lead to H2 receptor desensitization.[6] Ensure that pre-incubation times are not excessive and that cells are not continuously exposed to the agonist before the assay. |
Issue 2: High background signal in the assay.
| Possible Cause | Troubleshooting Steps |
| Autofluorescence | Cell culture media components, such as phenol (B47542) red, can cause autofluorescence.[7] Use phenol red-free media for fluorescence-based assays. Also, consider cellular autofluorescence and select appropriate blank controls.[7] |
| Contaminated Reagents | Ensure all buffers and reagents are sterile and free of contaminants. |
| Incorrect Plate Type | For fluorescence assays, use black, clear-bottom plates to minimize background and crosstalk. For luminescence assays, use white, opaque plates. |
Issue 3: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Steps |
| This compound Solution Instability | Prepare fresh working solutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.[2] |
| Variations in Cell Culture | Maintain consistent cell seeding densities, passage numbers, and culture conditions. Ensure cells are healthy and in the logarithmic growth phase. |
| Pipetting Errors | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent reagent delivery. |
Issue 4: Signs of cytotoxicity observed.
| Possible Cause | Troubleshooting Steps |
| High this compound Concentration | Higher concentrations of this compound (typically above 10⁻⁴ M) have been reported to be cytotoxic.[4][8] |
| Visual Signs of Cytotoxicity | Visually inspect cells under a microscope for morphological changes such as rounding, detachment from the culture surface, membrane blebbing, or a significant increase in floating cells. |
| Confirming Cytotoxicity | Perform a cell viability assay, such as an MTT or trypan blue exclusion assay, to quantify the cytotoxic effects of a range of this compound concentrations. |
Data Presentation
Table 1: Quantitative Data for this compound Activity
| Parameter | Value | Cell Line/System | Reference |
| EC50 for cAMP increase | 3.6 µM | CHO-K1 (human H2 receptor) | [9] |
| EC50 for cAMP increase | 5.7 µM | HL-60 | [6] |
| IC50 for nNOS inhibition | 49 µM | Rat Brain | [3][10] |
| Effective Concentration | 10⁻⁵ M - 10⁻⁴ M | Rat spleen cells | [4] |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol outlines the measurement of intracellular cAMP levels in response to this compound stimulation.
Materials:
-
Cells expressing the histamine H2 receptor (e.g., CHO-K1-H2R, HL-60)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
This compound dihydrochloride
-
cAMP assay kit (e.g., HTRF, ELISA, AlphaScreen)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Allow cells to adhere and grow overnight.
-
Compound Preparation: Prepare a concentrated stock solution of this compound in sterile water or PBS. Perform serial dilutions of the stock solution in stimulation buffer (e.g., HBSS or PBS containing a PDE inhibitor like 0.5 mM IBMX) to create a range of concentrations for the dose-response curve.
-
Pre-incubation with PDE Inhibitor: Wash the cells once with warm PBS. Add stimulation buffer containing the PDE inhibitor to each well and incubate for 15-30 minutes at 37°C.
-
Stimulation with this compound: Add the different concentrations of this compound to the respective wells. Include a vehicle control (buffer only). Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the instructions provided with the cAMP assay kit.
-
cAMP Detection: Measure the intracellular cAMP levels using the chosen detection method.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Calculate the EC50 value.
Protocol 2: MTT Assay for Cell Viability
This protocol is for assessing the potential cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound dihydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treatment with this compound: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control. A suggested concentration range to test for cytotoxicity is 10⁻⁶ M to 10⁻³ M.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[11][12]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: this compound's dual signaling pathways via H2 and H3 receptors.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nitric oxide synthase inhibition by this compound and this compound analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the H2-receptor agonist this compound on lymphocyte responsiveness in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a histamine H2-agonist, inhibits anaphylactic histamine release from mast cells and the decreased release is restored by thioperamide (H3-antagonist), but not by cimetidine (H2-antagonist) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histamine H2 receptor desensitization in HL-60 human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In vivo and in vitro anti-tumour activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Nitric oxide synthase inhibition by this compound and this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
identifying and minimizing Dimaprit off-target effects
Welcome to the technical support center for Dimaprit. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize potential off-target effects during experimentation.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in your experiments.
Q1: My experimental results with this compound are inconsistent or not what I predicted based on H2 receptor activation. What could be the cause?
A1: Inconsistent results can arise from several factors. First, verify the basics: confirm the purity and concentration of your this compound stock and ensure your experimental conditions are consistent. If these are controlled, consider the possibility of off-target effects. This compound, while highly selective for the histamine (B1213489) H2 receptor, has been documented to interact with other targets, which could lead to unexpected biological responses.[1][2]
Q2: I'm observing a biological effect from this compound that is not blocked by a selective H2 receptor antagonist (e.g., cimetidine, ranitidine). What does this suggest?
A2: If a selective H2 antagonist fails to block the effect of this compound, it is strong evidence of an off-target interaction. This compound has known off-target activities, including inhibition of neuronal nitric oxide synthase (nNOS) and potential interactions with the histamine H3 receptor.[1][2][3][4] Your observed effect could be mediated by one of these or other, yet unidentified, targets.
Q3: My assay shows an inhibitory effect (e.g., a decrease in cAMP levels) after applying this compound, which is contrary to the expected stimulatory effect of H2 activation. How do I investigate this?
A3: An inhibitory effect, particularly a decrease in cAMP, strongly suggests an off-target action, as H2 receptor activation classically increases cAMP via Gs protein coupling.[2] A likely candidate for this inhibitory effect is the histamine H3 receptor, which couples to Gi proteins and inhibits adenylyl cyclase.[2] To test this hypothesis, you should perform an antagonist challenge experiment using a selective H3 antagonist like thioperamide (B1682323). If thioperamide reverses the inhibitory effect of this compound, it confirms the involvement of the H3 receptor.[2][4]
Q4: How can I be more confident that the effects I'm seeing are specifically due to H2 receptor activation?
A4: To confirm on-target activity, a multi-pronged approach is best:
-
Antagonist Rescue: Pre-treat your system with a selective H2 antagonist (e.g., cimetidine) before adding this compound. The effect should be blocked.[5][6]
-
Use a Structurally Different Agonist: Employ another selective H2 agonist with a different chemical structure (e.g., Amthamine).[7] If this compound replicates the effect of this compound, it increases confidence that the effect is mediated by the H2 receptor.
-
Dose-Response Curve: Generate a full dose-response curve for this compound. The potency (EC50) should be in the expected range for H2 receptor activation.
-
Downstream Signaling: Measure the direct downstream consequence of H2 activation, which is an increase in intracellular cAMP.[2]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, or S-[3-(N,N-dimethylamino)propyl]isothiourea, is a chemical compound that is a potent and highly selective agonist for the histamine H2 receptor.[4][8] It is structurally analogous to histamine and is widely used as a research tool to study H2 receptor-mediated physiological processes.[7][8]
Q2: What is the primary on-target effect of this compound?
A2: The primary on-target effect of this compound is the activation of the histamine H2 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to a Gs protein. This initiates a signaling cascade that activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2] This pathway is responsible for physiological responses like the stimulation of gastric acid secretion.[1][8]
Q3: What are the known or potential off-target effects of this compound?
A3: Despite its high selectivity, this compound has been shown to have several off-target effects:
-
Neuronal Nitric Oxide Synthase (nNOS) Inhibition: this compound can inhibit nNOS with an IC50 of approximately 49 μM due to its structural similarity to the nNOS substrate, L-arginine.[1][9]
-
Histamine H3 Receptor Agonism: Some studies have shown that this compound can act as an agonist at the H3 receptor, which can lead to inhibitory cellular effects such as decreased cAMP.[2][4][7]
-
Central Noradrenaline System: In the brain, this compound has been observed to decrease hypothalamic noradrenaline, suggesting an interaction with the central noradrenergic system.[10]
-
T-suppressor Cell Activity: In vitro studies on lymphocytes have suggested that this compound's effects may not be reversed by H2 antagonists, indicating a non-H2-mediated effect on T-suppressor cells.[11]
Quantitative Data Summary
The following table summarizes the known potency and activity of this compound at its primary and off-target sites.
| Target | Parameter | Value | Species/System | Reference |
| Histamine H2 Receptor | Relative Activity | ~71% of histamine | Guinea-Pig Atrium | [8] |
| Relative Activity | ~17.5% of histamine | Rat Uterus | [8] | |
| Histamine H1 Receptor | Relative Activity | < 0.0001% of histamine | In vitro assays | [8] |
| Neuronal NOS (nNOS) | IC50 | 49 ± 14 μM | Rat Brain NOS | [1][9] |
| Histamine H3 Receptor | Activity | Weak Agonist | Mast Cells | [2][4] |
Experimental Protocols
Protocol 1: Antagonist Challenge Assay to Differentiate On- and Off-Target Effects
This protocol is designed to determine if an observed effect of this compound is mediated by the H2 receptor or a potential off-target like the H3 receptor.
Materials:
-
Cell line or tissue preparation expressing H2 and potentially H3 receptors.
-
This compound solution.
-
Selective H2 antagonist (e.g., Cimetidine) solution.
-
Selective H3 antagonist (e.g., Thioperamide) solution.
-
Appropriate assay buffer and reagents for measuring the biological endpoint (e.g., cAMP assay kit, functional assay reagents).
Methodology:
-
Preparation: Prepare cells or tissue according to your standard protocol.
-
Group Setup: Establish at least four experimental groups:
-
Group A: Vehicle Control
-
Group B: this compound alone
-
Group C: H2 Antagonist + this compound
-
Group D: H3 Antagonist + this compound
-
-
Antagonist Pre-incubation: Add the selective H2 antagonist (e.g., 10x the concentration of its Ki) to Group C and the selective H3 antagonist to Group D. Add vehicle to Groups A and B. Incubate for 20-30 minutes.
-
Agonist Stimulation: Add this compound to Groups B, C, and D at a concentration known to produce a robust effect (e.g., EC80). Add vehicle to Group A.
-
Incubation: Incubate for the time required to elicit the biological response.
-
Measurement: Measure the biological endpoint for all groups.
-
Analysis:
-
If the effect in Group C is significantly reduced compared to Group B, the effect is H2 receptor-mediated.
-
If the effect in Group D is significantly reduced compared to Group B, the effect is H3 receptor-mediated.
-
If the effect is not blocked in either Group C or D, another off-target may be involved.
-
Visualizations
Caption: On-target signaling pathway of this compound via the Histamine H2 receptor.
Caption: Troubleshooting workflow for investigating unexpected this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The cardiovascular response to this compound, a selective histamine H2-receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cardiovascular response to this compound, a selective histamine H2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound -(S-[3-(N,N-dimethylamino)prophyl]isothiourea) - a highly specific histamine H2 -receptor agonist. Part 1. Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitric oxide synthase inhibition by this compound and this compound analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of the histamine H2-receptor agonists this compound and 4-methylhistamine on the central noradrenaline and serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the H2-receptor agonist this compound on lymphocyte responsiveness in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Dimaprit-Induced Hypotension in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Dimaprit for inducing hypotension in animal models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the successful and reproducible application of this valuable research tool.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce hypotension?
A1: this compound is a potent and highly selective histamine (B1213489) H2 receptor agonist.[1][2] It induces hypotension by activating H2 receptors on vascular smooth muscle, leading to vasodilation and a subsequent decrease in peripheral vascular resistance.[3][4][5] This vasodilation results in a dose-dependent reduction in systemic arterial blood pressure.[6]
Q2: What is the signaling pathway through which this compound acts?
A2: this compound binds to and activates the histamine H2 receptor, which is a G-protein coupled receptor (GPCR). This activation stimulates the associated Gs alpha subunit, which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately resulting in vasodilation.
Q3: Are the cardiovascular effects of this compound consistent across all animal species?
A3: No, there is notable species-specific variability in the cardiovascular response to this compound. For example, in anesthetized cats, this compound can cause a significant drop in blood pressure with little to no change in heart rate.[3][4][5] In conscious dogs, however, it has been shown to cause a dose-dependent increase in heart rate alongside hypotension.[1] In anesthetized rats, high doses of this compound may lead to a modest bradycardia.[6]
Q4: How should this compound solutions be prepared and stored?
A4: this compound dihydrochloride (B599025) is typically a crystalline solid. For in vivo experiments, it is recommended to prepare fresh aqueous solutions on the day of use. If longer-term storage is necessary, stock solutions can be prepared in DMSO and stored at -20°C for up to one month or at -80°C for up to six months. It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Dose-Dependent Hypotensive Effects of Intravenous this compound in Various Animal Models
| Animal Model | Dose Range | Observed Effect on Mean Arterial Pressure (MAP) | Notes | Reference(s) |
| Anesthetized Rat | 0.3 - 100 µmol/kg | Dose-dependent reduction in arterial pressure. | High doses (>30 µmol/kg) may induce modest bradycardia. | [6] |
| Anesthetized Cat | Intravenous infusions | Lowered blood pressure without significant change in heart rate or cardiac output. | Fall in blood pressure is primarily due to a decrease in peripheral vascular resistance. | [3][4][5] |
| Conscious Dog | ED50 ≈ 0.96 µmol/kg-h (infusion) | Dose-dependent reduction in blood pressure. | Accompanied by a dose-dependent increase in heart rate. | [1] |
| Anesthetized Rabbit | Intra-arterial injections | Vasodilation in the femoral vascular bed. | Systemic intravenous injections also lower blood pressure. | [3][4] |
Experimental Protocols
Protocol 1: Induction of Hypotension in Anesthetized Rats
Objective: To induce a controlled and reversible hypotensive state in anesthetized rats using intravenous administration of this compound.
Materials:
-
This compound dihydrochloride
-
Sterile saline (0.9% NaCl)
-
Anesthetic agent (e.g., urethane/chloralose mixture, isoflurane)
-
Pressure transducer-tipped catheter
-
Data acquisition system for monitoring blood pressure and heart rate
-
Intravenous catheter
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using a suitable anesthetic agent and ensure a stable plane of anesthesia is maintained throughout the experiment.
-
Perform a tracheotomy to ensure a patent airway.
-
Cannulate the carotid or femoral artery with a pressure transducer-tipped catheter for direct and continuous measurement of arterial blood pressure.
-
Cannulate the jugular or femoral vein for the intravenous administration of this compound.
-
Monitor and maintain the animal's body temperature at 37°C using a heating pad.
-
-
Baseline Measurement:
-
Allow the animal to stabilize for a period of 20-30 minutes after the surgical procedures.
-
Record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 15 minutes to ensure stability.
-
-
This compound Administration:
-
Prepare a fresh solution of this compound dihydrochloride in sterile saline at the desired concentration.
-
Administer this compound as either a bolus injection or a continuous intravenous infusion. For a dose-response study, administer increasing doses of this compound at appropriate intervals.
-
-
Data Acquisition and Analysis:
-
Continuously record MAP and HR throughout the experiment.
-
Calculate the change in MAP and HR from the baseline values for each dose of this compound.
-
Express the changes as a percentage of the baseline or as absolute values.
-
For dose-response studies, plot the change in hemodynamic parameters against the logarithm of the this compound dose to determine the ED50.
-
Protocol 2: Reversal of this compound-Induced Hypotension with an H2 Receptor Antagonist
Objective: To reverse the hypotensive effects of this compound using a selective histamine H2 receptor antagonist, such as cimetidine (B194882) or famotidine.
Materials:
-
Cimetidine or Famotidine
-
All materials listed in Protocol 1
Procedure:
-
Induce Hypotension:
-
Follow steps 1 and 2 of Protocol 1 to prepare the animal and establish a stable baseline.
-
Administer a dose of this compound known to cause a significant and stable reduction in MAP.
-
-
Administer H2 Receptor Antagonist:
-
Once a stable hypotensive state is achieved, administer the H2 receptor antagonist intravenously. The dose of the antagonist should be sufficient to competitively block the H2 receptors activated by this compound. For example, pretreatment with cimetidine can prevent this compound-induced effects.[7]
-
-
Monitor Reversal:
-
Continuously monitor MAP and HR following the administration of the antagonist.
-
Record the time taken for the blood pressure to return to baseline or near-baseline levels.
-
-
Data Analysis:
-
Quantify the extent of the reversal of hypotension by comparing the MAP before and after the administration of the H2 receptor antagonist.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Vasodilation
Caption: Signaling cascade of this compound-induced vasodilation.
Experimental Workflow for Inducing Hypotension
Caption: Workflow for this compound-induced hypotension experiments.
Troubleshooting Guide
Issue: Unexpected Hypertensive or Biphasic Blood Pressure Response
Question: My experiment with this compound resulted in an unexpected increase in blood pressure, or an initial decrease followed by an increase. What are the potential causes and how can I troubleshoot this?
| Potential Cause | Explanation | Troubleshooting Steps |
| Off-Target Receptor Activation | While highly selective for H2 receptors, at very high concentrations, this compound may have weak agonist activity at other histamine receptors (H1 or H3) or other receptor systems, which could mediate a pressor response. | 1. Verify Dose: Double-check all calculations for drug concentration and administered dose. Perform a dose-response curve to determine if the hypertensive effect is dose-dependent and occurs only at the highest concentrations. 2. Use Selective Antagonists: Pre-treat animals with a selective H1 receptor antagonist (e.g., mepyramine) or H3 receptor antagonist (e.g., thioperamide) to investigate the involvement of these receptors. |
| Interaction with Anesthesia | Certain anesthetic agents can alter autonomic nervous system tone and cardiovascular reflexes. The interaction between the anesthetic and this compound could lead to a paradoxical response. | 1. Review Anesthetic Protocol: Evaluate the type and depth of anesthesia. Lighter planes of anesthesia may allow for more pronounced reflex tachycardia and potential for blood pressure overshoot. 2. Consider Alternative Anesthetics: If the issue persists, consider using a different anesthetic agent with a different cardiovascular profile. |
| Activation of the Sympathetic Nervous System | A significant drop in blood pressure can trigger a baroreflex-mediated activation of the sympathetic nervous system, leading to a compensatory increase in heart rate and vasoconstriction, which may overshoot the initial hypotensive effect. | 1. Monitor Heart Rate: Closely monitor heart rate changes in conjunction with blood pressure. A sharp increase in heart rate preceding or accompanying the hypertensive phase would support a baroreflex mechanism. 2. Ganglionic Blockade (Advanced): In terminal experiments, the use of a ganglionic blocker (e.g., hexamethonium) can eliminate autonomic reflexes to isolate the direct vascular effects of this compound. |
Logical Relationship for Troubleshooting Unexpected Blood Pressure Responses
Caption: Troubleshooting flowchart for unexpected blood pressure responses.
References
- 1. Gastric and cardiac H-2 receptor effects of this compound and N'(Me),5(Me)histamine in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound -(S-[3-(N,N-dimethylamino)prophyl]isothiourea) - a highly specific histamine H2 -receptor agonist. Part 1. Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cardiovascular response to this compound, a selective histamine H2-receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cardiovascular response to this compound, a selective histamine H2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Response of hypotensive dogs to dopamine hydrochloride and dobutamine hydrochloride during deep isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound and cimetidine on the somatostatinergic system in the rat frontoparietal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dimaprit Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of Dimaprit dihydrochloride (B599025) powder.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective agonist for the histamine (B1213489) H2 receptor, which is a G-protein coupled receptor (GPCR).[1] Its primary mechanism of action involves binding to and activating the H2 receptor. This activation stimulates the Gs alpha subunit of the associated G-protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then converts ATP into cyclic AMP (cAMP), a second messenger that subsequently activates Protein Kinase A (PKA). PKA proceeds to phosphorylate downstream target proteins, resulting in various cellular responses.[1][2]
Q2: What are the recommended long-term storage conditions for this compound powder?
For long-term stability, this compound dihydrochloride powder should be stored at -20°C.[3] It should be kept in a tightly sealed container in a dry and well-ventilated area.
Q3: How should I prepare a stock solution of this compound?
This compound dihydrochloride is soluble in several common laboratory solvents. For most applications, it is advisable to prepare a concentrated stock solution that can be diluted to the final working concentration. It is soluble in water up to 100 mM and in DMSO and DMF at approximately 30 mg/mL.[1] To prepare a stock solution, dissolve the powder in the solvent of choice. For aqueous solutions, it may be necessary to gently warm the solution to 37°C or use an ultrasonic bath to ensure complete dissolution.[4]
Q4: How should I store this compound stock solutions?
The storage conditions for this compound solutions depend on the solvent used. Aqueous solutions are not recommended for storage for more than one day.[1][3] Stock solutions made with DMSO or DMF can be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months.[1][5] It is crucial to avoid repeated freeze-thaw cycles to prevent degradation of the compound.[4][5]
Storage and Stability of this compound Powder and Solutions
| Form | Solvent | Storage Temperature | Maximum Duration | Notes |
| Powder | N/A | -20°C | ≥ 4 years[3] | Store in a dry, well-ventilated place. |
| Solution | Water | 2-8°C | Use same day[1][3] | Not recommended for storage. |
| Solution | DMSO/DMF | -20°C | Up to 1 month[1][5] | Aliquot to avoid freeze-thaw cycles.[4][5] |
| Solution | DMSO/DMF | -80°C | Up to 6 months[1][5] | Aliquot to avoid freeze-thaw cycles.[4][5] |
Troubleshooting Guide
Q1: My this compound powder appears clumpy. Is it still usable?
Clumping of the powder can be caused by moisture absorption. To minimize this, always allow the container to equilibrate to room temperature before opening. If the powder is only slightly clumpy, it is likely still usable, but it is crucial to ensure it is fully dissolved when preparing your stock solution.
Q2: My this compound solution is cloudy or has precipitated after thawing. What should I do?
Cloudiness or precipitation upon thawing can occur, especially with aqueous solutions or if the solubility limit has been exceeded.[3] Gentle warming to 37°C and sonication can help redissolve the compound.[4][5] For aqueous solutions, it is always best to prepare them fresh on the day of use.[1] When using DMSO stock solutions for aqueous buffers, ensure the final DMSO concentration is low enough to maintain solubility.
Q3: I am observing inconsistent or weaker-than-expected results in my experiments. What could be the cause?
Several factors can contribute to variability in experimental results:
-
Compound Degradation: Repeated freeze-thaw cycles of stock solutions can lead to degradation.[4][5] Always aliquot stock solutions and use a fresh aliquot for each experiment.
-
pH-dependent Hydrolysis: Under certain culture conditions, isothioureas like this compound can undergo rapid, pH-dependent hydrolysis.[6] Ensure the pH of your experimental buffer is stable and appropriate.
-
Off-Target Effects: While highly selective for the H2 receptor, at higher concentrations, this compound may exhibit off-target effects, such as inhibition of neuronal nitric oxide synthase (nNOS) or interaction with H3 receptors.[5][7] If you observe unexpected inhibitory effects, consider using selective antagonists for H2 and H3 receptors (e.g., cimetidine (B194882) for H2, thioperamide (B1682323) for H3) to dissect the pharmacology.[7]
Q4: What personal protective equipment (PPE) should I use when handling this compound powder?
This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8] When handling the powder, it is essential to use appropriate PPE, including:
-
A lab coat
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
Respiratory protection to avoid inhaling dust particles
Always handle the compound in a well-ventilated area, such as a chemical fume hood.[8]
Experimental Protocols
In Vitro cAMP Accumulation Assay
This protocol outlines a general method for measuring the agonist activity of this compound by quantifying the intracellular accumulation of cAMP in H2 receptor-expressing cells.
Materials:
-
H2 receptor-expressing cells (e.g., HEK293 cells stably expressing the human H2 receptor)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES)
-
3-isobutyl-1-methylxanthine (IBMX) or other phosphodiesterase (PDE) inhibitor
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Multi-well plates (e.g., 96-well)
Procedure:
-
Cell Culture and Seeding:
-
Preparation of Solutions:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in sterile water or DMSO.[4]
-
On the day of the experiment, perform serial dilutions of the this compound stock solution in assay buffer to the desired final concentrations.
-
-
Assay Protocol:
-
Remove the culture medium from the wells and gently wash the cells with PBS.[1]
-
Add assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 10-30 minutes at 37°C to prevent cAMP degradation.[1]
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (assay buffer with IBMX only).[1]
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for H2 receptor stimulation and cAMP production.[1]
-
-
cAMP Measurement:
-
Data Analysis:
Visualizations
Caption: this compound-induced H2 receptor signaling cascade.
Caption: A generalized workflow for in vitro experiments using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound analogues inhibit tyrosinase via a disulphide breakdown product independently of the histamine H2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
issues with Dimaprit solubility in physiological buffers
Dimaprit Solubility and Handling: A Technical Guide
Welcome to the Technical Support Center. This guide provides detailed information and troubleshooting advice for researchers, scientists, and drug development professionals working with this compound, a selective histamine (B1213489) H2 receptor agonist. Here, you will find answers to common questions regarding its solubility in physiological buffers, protocols for solution preparation, and strategies to overcome experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective agonist for the histamine H2 receptor, which is a G-protein coupled receptor (GPCR).[1] Its primary mechanism of action involves mimicking the effect of histamine at the H2 receptor. This activation stimulates the Gs alpha subunit of the associated G-protein, leading to the activation of adenylyl cyclase.[2] Adenylyl cyclase then converts ATP into cyclic AMP (cAMP), increasing intracellular cAMP levels.[3][2] This rise in cAMP activates Protein Kinase A (PKA), which phosphorylates downstream proteins to produce a cellular response.[2] At higher concentrations, this compound can also inhibit neuronal nitric oxide synthase (nNOS).[4][5][6]
Q2: I am having trouble dissolving this compound dihydrochloride (B599025) in my physiological buffer (PBS, pH 7.2). What am I doing wrong?
A2: This is a common issue. This compound dihydrochloride has limited or sparse solubility in aqueous buffers alone.[7] For optimal dissolution in physiological buffers like PBS, it is highly recommended to first prepare a concentrated stock solution in an organic solvent such as DMSO or dimethylformamide (DMF), and then dilute this stock solution into your aqueous buffer.[1][7] For instance, one protocol suggests a solubility of approximately 0.25 mg/mL in a 1:3 solution of DMSO:PBS (pH 7.2).[7][8]
Q3: What is the recommended solvent for preparing a this compound stock solution?
A3: this compound dihydrochloride is readily soluble in water (up to 100 mM), DMSO (up to 125 mg/mL), and DMF (approximately 30 mg/mL).[1][4] For long-term storage and experimental reproducibility, preparing a concentrated stock solution in high-quality, anhydrous DMSO is a standard and recommended practice.[2][4]
Q4: How should I store my this compound solutions?
A4: The stability of this compound solutions depends on the solvent and storage temperature.
-
Aqueous Solutions: It is strongly advised to prepare these fresh and use them on the same day. Storing aqueous solutions for more than one day is not recommended.[1][2][7]
-
DMSO/DMF Stock Solutions: For longer-term storage, aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][4][9] Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[1][2][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms after diluting DMSO stock into aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. The percentage of DMSO in the final solution may be too low. | Decrease the final concentration of this compound. Increase the percentage of DMSO in the final working solution (ensure it is compatible with your experimental system). Prepare the working solution immediately before use. |
| Inconsistent experimental results. | Degradation of this compound in solution due to improper storage. Repeated freeze-thaw cycles of the stock solution. | Prepare fresh aqueous solutions for each experiment.[2] Aliquot stock solutions to minimize freeze-thaw cycles.[2][4][9] Confirm the stability of your compound under your specific experimental conditions. |
| Difficulty dissolving the compound even in DMSO. | The DMSO may have absorbed moisture (hygroscopic). The compound may require energy to dissolve. | Use fresh, anhydrous DMSO.[2][4] Gentle warming to 37°C or brief sonication can aid in the dissolution of this compound dihydrochloride.[4][9] |
Quantitative Solubility Data
The solubility of this compound dihydrochloride varies significantly depending on the solvent system used.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 23.42 | 100[1] |
| DMSO | 125 | 533.75[4] |
| Dimethylformamide (DMF) | ~30 | ~128.1[1][7][8] |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 | ~1.07[1][7][8] |
Data compiled from multiple sources.[1]
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Dihydrochloride Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a common starting point for most cell-based assays.
Materials:
-
This compound dihydrochloride (FW: 234.19 g/mol )
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Calculate Mass: To prepare a 10 mM solution, weigh out 2.34 mg of this compound dihydrochloride for every 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Ensure Complete Solubilization: Vortex the solution thoroughly. If needed, gently warm the solution to 37°C or place it in an ultrasonic bath to ensure the compound is fully dissolved.[9]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[2][4]
Protocol 2: Preparation of Working Solutions in Physiological Buffer
This protocol details the dilution of the DMSO stock solution into a physiological buffer for immediate use in an experiment.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile physiological buffer (e.g., PBS, pH 7.4)
-
Sterile tubes
Procedure:
-
Thaw Stock: On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution directly into the desired physiological buffer to achieve the final working concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Vortex: Gently vortex the working solutions after each dilution step to ensure homogeneity.
-
Immediate Use: Use the freshly prepared working solutions immediately to prevent precipitation and degradation. Do not store diluted aqueous solutions.[7]
Visualizations
Signaling Pathway and Troubleshooting
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound dihydrochloride | Histamine Receptor | NOS | TargetMol [targetmol.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Results in Dimaprit Experiments
Welcome to the technical support center for Dimaprit, a potent and selective histamine (B1213489) H2 receptor agonist. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected findings during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
Issue 1: Weaker than expected or no response to this compound in an in vitro assay.
Q1: My cells are showing a weak or no response to this compound in a cAMP assay. What are the possible causes?
A1: Several factors could contribute to a diminished response:
-
Compound Stability: this compound solutions, particularly in aqueous buffers, have limited stability. It is strongly recommended to prepare solutions fresh on the day of the experiment.[1] Storing aqueous solutions for more than a day is not advised.[1] For longer-term storage, aliquots of stock solutions in DMSO can be stored at -20°C for up to a month or -80°C for up to six months, however, repeated freeze-thaw cycles should be avoided.[1]
-
Cell Health and Receptor Expression: Ensure your cells are healthy and have adequate H2 receptor expression. Passage number can affect receptor density.
-
Assay Conditions: The presence of a phosphodiesterase (PDE) inhibitor, such as IBMX, is often crucial to prevent the degradation of newly synthesized cAMP.[2][3][4] Confirm that the PDE inhibitor is active and used at an appropriate concentration (e.g., 0.1-0.5 mM).[4]
-
Incorrect Concentration Range: The effective concentration of this compound can vary between cell lines. Perform a wide dose-response curve to ensure you are testing within the active range for your specific system.
Issue 2: Unexpected inhibitory effects observed.
Q2: I'm observing an inhibitory effect, such as a decrease in cAMP levels, when I expect stimulation from this compound. Why is this happening?
A2: This is a classic example of potential off-target effects. While this compound is a selective H2 receptor agonist, it can interact with other receptors, particularly at higher concentrations.
-
H3 Receptor Activation: this compound has been shown to act as an agonist at the histamine H3 receptor.[5] The H3 receptor is typically coupled to a Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[5] This effect is in direct opposition to the H2 receptor's Gs-coupled pathway, which stimulates cAMP production.
-
Neuronal Nitric Oxide Synthase (nNOS) Inhibition: this compound can inhibit nNOS with an IC50 of approximately 49 μM.[6][7] If your experimental system involves nitric oxide signaling, this inhibition could lead to unexpected downstream effects. The inhibition of nNOS by this compound occurs in a similar concentration range as its H2 and H3 receptor activity, making it a critical factor to consider.[6][8]
Q3: How can I experimentally confirm if the inhibitory effect is due to H3 receptor activation?
A3: The most direct method is to use selective antagonists.[5]
-
Block H2 Receptors: Use a selective H2 antagonist like cimetidine (B194882) or ranitidine. If the inhibitory effect persists, it is not mediated by the H2 receptor.
-
Block H3 Receptors: Use a selective H3 antagonist such as thioperamide (B1682323). If the inhibitory effect is reversed or blocked, it strongly suggests the involvement of the H3 receptor.[5] One study demonstrated that this compound-induced inhibition of histamine release from mast cells was reversed by thioperamide but not cimetidine, providing strong evidence for an H3-mediated off-target effect.[5][9]
Issue 3: Inconsistent or non-sigmoidal dose-response curves.
Q4: My dose-response curve for this compound is not a classic sigmoidal shape. What could be the issue?
A4: A non-sigmoidal dose-response curve can be indicative of several factors:
-
Compound Instability: As mentioned, this compound's stability can be an issue. If the compound degrades during the course of the experiment, it can affect the response at different concentrations.
-
Off-Target Effects: The dual agonism at H2 (stimulatory) and H3 (inhibitory) receptors can lead to a complex, non-sigmoidal dose-response relationship, especially if both receptor subtypes are present in your experimental system.
-
Cytotoxicity: At high concentrations, this compound can be cytotoxic, leading to a decrease in response at the upper end of your dose-response curve.[10] It's important to assess cell viability in parallel with your functional assay.
Issue 4: Unexpected cardiovascular responses in in vivo experiments.
Q5: I'm seeing an unexpected change in blood pressure or heart rate in my animal model. Is this normal?
A5: The cardiovascular effects of this compound can be complex and vary significantly between species.
-
Expected Vasodilation: The primary expected cardiovascular response to this compound is vasodilation, leading to a dose-dependent decrease in systemic arterial blood pressure due to a decrease in peripheral vascular resistance.[11][12][13]
-
Species-Specific Variability:
-
In anesthetized cats , this compound can lower blood pressure without a significant change in heart rate.[11][13]
-
In conscious dogs , this compound has been shown to cause a dose-dependent increase in heart rate.[11][14]
-
In anesthetized rats , high doses of this compound may induce a modest bradycardia.[11][15]
-
-
Potential for Unexpected Hypertension: An unexpected increase in blood pressure or a biphasic response could be due to off-target receptor activation.[11]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound to aid in experimental design and data interpretation.
Table 1: this compound Receptor Selectivity and Potency
| Parameter | Value | Species/System | Reference |
| H2 Receptor | |||
| EC50 (cAMP increase) | 5.7 µM | HL-60 cells | [2] |
| Ki | 44 µM | Guinea pig right atrium | [16] |
| H3 Receptor | |||
| Ki | 282 nM (pKi 6.55) | Rat brain cortex | [16] |
| nNOS Inhibition | |||
| IC50 | 49 µM | Rat brain nitric oxide synthase | [6][7] |
| H1 Receptor Activity | <0.0001% of histamine | In vitro assays | [17] |
Table 2: Recommended Storage Conditions for this compound Dihydrochloride Solutions
| Solution Type | Storage Temperature | Recommended Maximum Duration | Notes |
| Aqueous Solutions | 2-8°C | Prepare fresh; use on the same day | Storing aqueous solutions for more than one day is not recommended.[1] |
| Aqueous Solutions | -20°C | Up to 1 month | Use frozen aliquots to avoid repeated freeze-thaw cycles.[1] |
| Stock Solutions in DMSO | -20°C | Up to 1 month | Ensure use of anhydrous DMSO as the compound is hygroscopic.[1] |
| Stock Solutions in DMSO | -80°C | Up to 6 months | Aliquot to prevent degradation from repeated freeze-thaw cycles.[1] |
Signaling Pathways and Experimental Workflows
This compound's Primary and Off-Target Signaling Pathways
This compound's expected on-target effect is the activation of the histamine H2 receptor, which is coupled to a Gs protein, leading to the stimulation of adenylyl cyclase and an increase in intracellular cAMP. However, unexpected results can often be explained by its off-target effects on the histamine H3 receptor (Gi-coupled, inhibitory to adenylyl cyclase) and its inhibition of neuronal nitric oxide synthase (nNOS).
Troubleshooting Workflow for Unexpected Inhibitory Effects
This workflow outlines the steps to differentiate between on-target and off-target effects when an unexpected inhibitory response is observed.
Detailed Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is designed to quantify the increase in intracellular cAMP levels in response to this compound stimulation.
Materials:
-
H2 receptor-expressing cells (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES)
-
3-isobutyl-1-methylxanthine (IBMX)
-
This compound dihydrochloride
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Allow cells to adhere and grow overnight.
-
Compound Preparation: Prepare a concentrated stock solution of this compound in water or DMSO. Perform serial dilutions in assay buffer to create a range of concentrations for the dose-response curve.
-
Assay Procedure:
-
Remove the culture medium and gently wash the cells with PBS.
-
Add assay buffer containing a PDE inhibitor like IBMX (typically 0.5 mM) to each well and incubate for 10-30 minutes at 37°C.[3] This step is crucial to prevent cAMP degradation.[3]
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the signal against the logarithm of the this compound concentration. Calculate the EC50 value.
Protocol 2: In Vivo Gastric Acid Secretion in Anesthetized Rats
This protocol is adapted from methods used to assess the stimulatory effect of H2 receptor agonists on gastric acid secretion.
Materials:
-
Male Wistar rats (200-250 g)
-
Urethane anesthetic
-
Perfusion pump
-
pH electrode and meter
-
Saline solution
-
This compound dihydrochloride
Procedure:
-
Animal Preparation: Anesthetize the rat with urethane. Make a midline abdominal incision to expose the stomach.
-
Cannulation: Ligate the pylorus and insert a cannula into the forestomach. Insert a second cannula through the esophagus into the stomach for perfusion.
-
Perfusion: Perfuse the stomach with saline at a constant rate (e.g., 1 ml/min).
-
Basal Secretion: Collect the perfusate for a basal period (e.g., 30 minutes) to establish a stable baseline.
-
Agonist Administration: Administer this compound intravenously at various doses.
-
Sample Collection: Collect the gastric effluent at regular intervals (e.g., 10-15 minutes).
-
Acid Measurement: Determine the acid concentration in the collected samples by titration with a standard NaOH solution to a pH of 7.0.
-
Data Analysis: Calculate the acid output for each collection period and construct a dose-response curve.
Protocol 3: In Vivo Cardiovascular Response in Anesthetized Rats
This protocol outlines a method to measure the effect of this compound on blood pressure and heart rate.
Materials:
-
Anesthetic (e.g., urethane/chloralose mixture)
-
Pressure transducer-tipped catheter
-
ECG electrodes
-
This compound dihydrochloride
Procedure:
-
Animal Preparation: Anesthetize the rat and ensure a stable plane of anesthesia. Perform a tracheotomy to maintain a patent airway.
-
Cannulation: Cannulate the carotid artery for direct measurement of arterial blood pressure. Cannulate the jugular vein for intravenous administration of this compound.
-
Data Recording: Record baseline blood pressure and heart rate (derived from the pressure waveform or ECG).
-
Drug Administration: Administer this compound intravenously as a bolus injection or continuous infusion at varying doses.
-
Data Analysis: Analyze the changes in mean arterial pressure and heart rate from baseline for each dose of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Nitric oxide synthase inhibition by this compound and this compound analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound, a histamine H2-agonist, inhibits anaphylactic histamine release from mast cells and the decreased release is restored by thioperamide (H3-antagonist), but not by cimetidine (H2-antagonist) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ACVIM consensus statement: Support for rational administration of gastrointestinal protectants to dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The cardiovascular response to this compound, a selective histamine H2-receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The cardiovascular response to this compound, a selective histamine H2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gastric and cardiac H-2 receptor effects of this compound and N'(Me),5(Me)histamine in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cardiovascular effects of the novel histamine H2 receptor agonist amthamine: interaction with the adrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. This compound -(S-[3-(N,N-dimethylamino)prophyl]isothiourea) - a highly specific histamine H2 -receptor agonist. Part 1. Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent desensitization of H2 receptors by Dimaprit
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in-vitro experiments involving the histamine (B1213489) H2 receptor agonist, Dimaprit.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action on the H2 receptor?
This compound is a potent and selective agonist for the histamine H2 receptor, a G-protein coupled receptor (GPCR).[1] Its primary mechanism of action involves binding to the H2 receptor, which is coupled to the Gs alpha subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), a key second messenger.[2]
Q2: We are observing a diminishing response to repeated applications of this compound in our cell-based assays. What is the likely cause?
This phenomenon is likely due to H2 receptor desensitization, a process where the receptor's response to a persistent agonist is attenuated.[3][4] This is a common regulatory mechanism for many GPCRs to prevent overstimulation. For the H2 receptor, this is primarily a homologous desensitization, meaning it is specific to the agonist being used.
Q3: What is the molecular mechanism behind this compound-induced H2 receptor desensitization?
Upon agonist binding, the H2 receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), with GRK2 and GRK3 being the most prominently implicated.[5][6][7][8] This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin to the phosphorylated receptor sterically hinders its coupling to the Gs protein, thereby "desensitizing" the receptor and reducing downstream cAMP signaling.[4] This can be followed by receptor internalization.
Q4: How quickly does H2 receptor desensitization occur?
The desensitization of the H2 receptor is a rapid process. Studies have shown that it can occur within minutes of agonist exposure. For example, in COS-7 cells expressing the H2 receptor, the half-time for desensitization induced by the agonist amthamine (B1667264) was found to be approximately 0.49 minutes.[5][7] In HL-60 cells, a time-dependent desensitization was observed with a halftime of about 2.5 hours with 10⁻⁵ M this compound.[9]
Q5: Can H2 receptor desensitization be reversed?
Yes, the process is often reversible. Following the removal of the agonist, the receptor can be dephosphorylated by phosphatases and recycled back to the cell membrane, leading to the recovery of the response. This process is known as resensitization. In HL-60 cells desensitized with this compound, the cAMP response was fully recovered in less than 24 hours after the addition of the H2 receptor antagonist cimetidine.[9]
Troubleshooting Guides
Issue: Rapid and significant loss of H2 receptor response after this compound stimulation.
Cause: This is a classic presentation of agonist-induced receptor desensitization, primarily mediated by G protein-coupled receptor kinase 2 (GRK2).
Solutions:
-
Inhibition of GRK2 Activity:
-
Pharmacological Inhibition: Pre-incubate cells with a GRK2 inhibitor prior to this compound stimulation.
-
Paroxetine (B1678475): A selective serotonin (B10506) reuptake inhibitor (SSRI) that has been identified as a direct inhibitor of GRK2.[10][11][12] In cell-based assays, concentrations between 10 µM and 100 µM have been shown to inhibit GRK2-mediated effects.[13][14]
-
CCG258747: A more potent and selective paroxetine-based GRK2 inhibitor.[15][16][17] Concentrations around 20-30 µM have been used in cell-based assays to inhibit GRK2 activity.[14][17]
-
Heparin: A non-specific GRK inhibitor. While effective, it has lower specificity. In vitro, low nanomolar concentrations can be effective.[18]
-
-
Genetic Inhibition: Reduce the expression of GRK2 using techniques like siRNA or by using cell lines with stable transfection of a GRK2-antisense cDNA.[7][19] This has been shown to attenuate H2 receptor desensitization.[7][19]
-
-
General GRK Inhibition:
Issue: Inconsistent results in H2 receptor desensitization assays.
Cause: Variability can be introduced by several factors including cell passage number, reagent consistency, and timing of experimental steps.
Solutions:
-
Standardize Cell Culture Conditions: Use cells within a consistent and low passage number range. Ensure consistent cell density at the time of the experiment.
-
Optimize Reagent Concentrations: Perform dose-response curves for this compound and any inhibitors used to determine the optimal concentrations for your specific cell line and experimental setup.
-
Precise Timing: Desensitization can be very rapid. Ensure precise and consistent incubation times for agonist pre-treatment and subsequent stimulation.
-
Include Proper Controls:
-
Vehicle Control: To account for any effects of the solvent used for your compounds.
-
Positive Control: A known condition that induces maximal desensitization.
-
Negative Control: A condition with no agonist pre-treatment to establish the maximal response.
-
Heterologous Desensitization Control: Use an agonist for a different GPCR that also signals through cAMP (e.g., isoproterenol (B85558) for β-adrenergic receptors) to ensure the observed desensitization is specific to the H2 receptor (homologous).
-
Quantitative Data Summary
The following tables summarize quantitative data on this compound-induced H2 receptor desensitization and the effects of GRK inhibition.
Table 1: this compound-Induced H2 Receptor Desensitization
| Cell Line | This compound Concentration | Pre-incubation Time | Effect on cAMP Response | Reference |
| HL-60 | 10⁻⁵ M | 4 hours | >80% decrease | [9] |
| COS-7 (transfected) | 100 µM (Histamine) | 10 minutes | 47% decrease (to 53±8% of control) | [8] |
Table 2: Prevention of H2 Receptor Desensitization by GRK Inhibition
| Inhibition Method | Cell Line | Effect on Desensitization | Reference |
| GRK2 Antisense | U-937 | Attenuated desensitization, prolonged cAMP response | [7][19] |
| Zn²⁺ (GRK inhibitor) | COS-7 (transfected) | Remarkably reduced desensitization | [5][7] |
| Co-expression with GRK2 | COS-7 (transfected) | Increased desensitization (response decreased to 27±4% of control) | [8] |
Experimental Protocols
Protocol 1: Measurement of H2 Receptor Desensitization via cAMP Assay
This protocol describes a common method for quantifying agonist-induced desensitization of the H2 receptor by measuring intracellular cAMP levels.
Materials:
-
Cells expressing the H2 receptor (e.g., CHO-H2R, U-937)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
Multi-well plates (format compatible with your assay kit)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a pre-optimized density and allow them to adhere overnight.
-
Desensitization (Pre-incubation):
-
Carefully remove the culture medium.
-
Wash the cells once with assay buffer.
-
Add assay buffer containing the desired concentration of this compound (e.g., 10 µM) or vehicle to the respective wells.
-
Incubate for a specific time course (e.g., 0, 15, 30, 60 minutes) at 37°C to induce desensitization.
-
-
Wash Step:
-
Aspirate the this compound-containing buffer and wash the cells three times with warm assay buffer to remove the agonist.
-
-
Second Stimulation:
-
Add assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to all wells.[20]
-
Add a fixed, maximal concentration of this compound to all wells (except for the basal control).
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C to stimulate cAMP production.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Calculate the percentage of the maximal response remaining after each pre-incubation time point, relative to the 0-minute pre-incubation control.
-
Plot the percentage of response versus the pre-incubation time to visualize the time course of desensitization.
-
Protocol 2: Assessment of H2 Receptor Internalization by Radioligand Binding Assay
This protocol measures the number of H2 receptors on the cell surface to quantify agonist-induced internalization.
Materials:
-
Cells expressing the H2 receptor
-
Cell culture medium
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound
-
Radiolabeled H2 receptor antagonist (e.g., [³H]-Tiotidine)
-
Unlabeled H2 receptor antagonist (for non-specific binding determination)
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture: Culture cells expressing the H2 receptor to near confluency.
-
Agonist Treatment:
-
Treat cells with this compound (e.g., 10 µM) or vehicle for various time points (e.g., 0, 30, 60, 120 minutes) at 37°C to induce internalization.
-
-
Cell Harvesting and Membrane Preparation (Optional but recommended for higher precision):
-
Wash cells with ice-cold PBS.
-
Scrape cells into homogenization buffer and homogenize.
-
Centrifuge to pellet the membranes.[5]
-
Resuspend the membrane pellet in binding buffer.
-
-
Radioligand Binding:
-
In a multi-well plate, add the cell membranes or whole cells.
-
Add a saturating concentration of [³H]-Tiotidine to the wells.
-
For non-specific binding, add a high concentration of an unlabeled antagonist to a separate set of wells.
-
Incubate at 4°C for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
The amount of specific binding is proportional to the number of surface receptors.
-
Calculate the percentage of surface receptors remaining at each time point relative to the 0-minute control.
-
Visualizations
H2 Receptor Signaling and Desensitization Pathway
Caption: H2 Receptor signaling and desensitization pathways.
Experimental Workflow for Preventing H2 Receptor Desensitization
Caption: Workflow to test GRK2 inhibitors on desensitization.
References
- 1. benchchem.com [benchchem.com]
- 2. Expression of a cloned rat histamine H2 receptor mediating inhibition of arachidonate release and activation of cAMP accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 4. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Histamine H2 receptor desensitization: involvement of a select array of G protein-coupled receptor kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of histamine H2 receptor signalling by G-protein-coupled receptor kinase 2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histamine H2 receptor desensitization in HL-60 human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paroxetine Is a Direct Inhibitor of G Protein-Coupled Receptor Kinase 2 and Increases Myocardial Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paroxetine-mediated GRK2 inhibition reverses cardiac dysfunction and remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hypothesis: Paroxetine, a G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor Reduces Morbidity and Mortality in Patients With Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of Paroxetine on Proximal β-adrenergic Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GRK2 inhibitors, paroxetine and CCG258747, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Inhibition of casein kinase II by heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Reduction of G protein-coupled receptor kinase 2 expression in U-937 cells attenuates H2 histamine receptor desensitization and induces cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Dimaprit Experimental Results
Welcome to the technical support center for Dimaprit. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address variability in experimental results when working with this selective histamine (B1213489) H2 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a histamine analog that functions as a selective and potent agonist for the histamine H2 receptor, which is a G-protein coupled receptor (GPCR).[1][2] Its primary signaling cascade involves the binding to the H2 receptor, leading to the activation of adenylyl cyclase. This, in turn, increases intracellular cyclic AMP (cAMP) levels and subsequently activates Protein Kinase A (PKA).[1] PKA then phosphorylates downstream effector proteins, resulting in a cellular response.[1]
Q2: What are the known off-target effects of this compound?
At higher concentrations, this compound has been shown to inhibit neuronal nitric oxide synthase (nNOS) with an IC50 of 49 μM.[3][4] This is an important consideration when designing experiments and interpreting data, as high concentrations of this compound may elicit effects independent of H2 receptor activation.[4][5] Some studies have also suggested that H2 receptor activation can modulate other signaling pathways, such as phospholipase C (PLC) and the mitogen-activated protein kinase (MAPK) pathway.[6]
Q3: How should this compound dihydrochloride (B599025) be stored to ensure stability?
Proper storage of this compound dihydrochloride is critical for obtaining reproducible experimental results.[1] For long-term stability, it is recommended to store the compound as a crystalline solid at -20°C for up to 4 years.[7] Once in solution, stability can vary. It is advisable to prepare aqueous solutions fresh on the day of use.[1] For longer-term storage, stock solutions in DMSO can be aliquoted and stored at -80°C for up to 6 months to prevent degradation from repeated freeze-thaw cycles.[1]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| No or low response to this compound | Degraded this compound stock solution: Improper storage or repeated freeze-thaw cycles can lead to compound degradation.[1] | Prepare fresh stock solutions of this compound. Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months.[1] |
| Low H2 receptor expression: The cell line or tissue being used may not express a sufficient level of the histamine H2 receptor. | Verify H2 receptor expression using techniques like Western blot, qPCR, or a radioligand binding assay with a known H2 antagonist.[8] | |
| Incorrect assay setup: Errors in the experimental protocol, such as incorrect concentrations or incubation times, can lead to a diminished response. | Review and optimize the experimental protocol. Ensure all reagents are correctly prepared and added. | |
| High variability between replicate wells/experiments | Inconsistent cell seeding: Uneven cell numbers across wells will lead to variable results. | Ensure a homogenous cell suspension and use precise pipetting techniques for cell seeding. Allow cells to adhere and grow to a consistent confluency (e.g., 80-90%).[9] |
| Edge effects in multi-well plates: Wells on the periphery of the plate are more prone to evaporation and temperature fluctuations, which can affect cell health and response. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile water or media to maintain humidity. | |
| Fluctuations in incubation conditions: Inconsistent temperature or CO2 levels during incubation can impact cellular responses. | Ensure the incubator is properly calibrated and provides a stable environment. | |
| Unexpected or off-target effects observed | This compound concentration is too high: High concentrations of this compound can lead to the inhibition of nNOS.[3][4] | Perform a dose-response curve to determine the optimal concentration range for H2 receptor activation without engaging off-target effects. |
| Presence of other histamine receptor subtypes: The observed response may be due to the activation of other histamine receptors if the experimental system expresses them. While this compound is highly selective for H2 receptors, it's good practice to confirm.[7][10] | Use selective antagonists for other histamine receptors (e.g., H1 and H3) to confirm that the observed effect is solely mediated by the H2 receptor.[11] |
Experimental Protocols
In Vitro cAMP Accumulation Assay
This protocol is designed to quantify the increase in intracellular cAMP following stimulation with this compound.
Materials:
-
Cell line expressing the histamine H2 receptor (e.g., CHO-K1 or HEK293)[9]
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[12]
-
This compound dihydrochloride
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation[9][13]
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)[9]
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁵ to 5 x 10⁵ cells/well) and allow them to adhere overnight.[12]
-
Preparation of this compound Solutions: Prepare a stock solution of this compound dihydrochloride (e.g., 10 mM) in sterile water or PBS. Create serial dilutions in serum-free culture medium to achieve the desired final concentrations (e.g., ranging from 10⁻⁸ M to 10⁻⁴ M).[12]
-
Pre-incubation with PDE Inhibitor: Wash the cells once with warm PBS. Add stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 15-30 minutes at 37°C.[12][13]
-
Stimulation with this compound: Add the different concentrations of this compound to the respective wells. Include a vehicle control (medium without this compound).[12]
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.[12]
-
Cell Lysis: Lyse the cells according to the instructions provided with the cAMP assay kit.[13]
-
cAMP Detection: Perform the cAMP detection assay following the manufacturer's protocol.[13]
-
Data Analysis: Measure the signal using a plate reader. Generate a dose-response curve by plotting the signal against the logarithm of the this compound concentration to determine the EC50.[13]
Radioligand Binding Assay (Competitive)
This protocol outlines a general procedure for determining the binding affinity of this compound for the histamine H2 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human H2 receptor[9]
-
Radiolabeled H2 receptor antagonist (e.g., [3H]-tiotidine)[6]
-
This compound dihydrochloride
-
Non-labeled H2 receptor antagonist (e.g., Cimetidine) for determining non-specific binding[13]
-
Assay buffer
-
Filtration apparatus
Procedure:
-
Assay Setup: In a multi-well plate or tubes, set up the following conditions:
-
Total Binding: Cell membranes and radioligand.
-
Competition Binding: Cell membranes, radioligand, and varying concentrations of this compound.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled H2 receptor antagonist.[13]
-
-
Incubation: Incubate the reactions at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[13]
-
Filtration: Rapidly filter the contents of each well/tube through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.[6]
Visualizations
Caption: this compound-induced H2 receptor signaling pathway.
Caption: Experimental workflow for a this compound cAMP assay.
Caption: Troubleshooting logic for this compound experiment variability.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Nitric oxide synthase inhibition by this compound and this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound -(S-[3-(N,N-dimethylamino)prophyl]isothiourea) - a highly specific histamine H2 -receptor agonist. Part 1. Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a histamine H2-agonist, inhibits anaphylactic histamine release from mast cells and the decreased release is restored by thioperamide (H3-antagonist), but not by cimetidine (H2-antagonist) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
potential for Dimaprit to interact with other research compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Dimaprit in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a structural analog of histamine (B1213489) that acts as a potent and selective agonist for the histamine H2 receptor.[1][2] The H2 receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to a stimulatory G protein (Gs). This initiates a signaling cascade that activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][4] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit various cellular responses.[3][4]
Q2: What are the known off-target effects of this compound?
While highly selective for the H2 receptor, this compound has been shown to exhibit some off-target activities that are important to consider during experimental design and data interpretation:
-
Histamine H3 Receptor Agonism: this compound can also act as an agonist at the histamine H3 receptor.[5] The H3 receptor is typically coupled to an inhibitory G protein (Gi), which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP.[5] This effect is contrary to its action at H2 receptors.
-
Neuronal Nitric Oxide Synthase (nNOS) Inhibition: this compound can inhibit the activity of neuronal nitric oxide synthase (nNOS) with an IC50 of 49 μM.[6][7] This is due to the structural similarity between this compound and L-arginine, the substrate for NOS.[7]
Q3: In which experimental models has this compound been used?
This compound has been utilized in a variety of in vitro and in vivo models to study the roles of the histamine H2 receptor. These include:
-
In vitro:
-
In vivo:
-
Animal models (rats, cats, dogs, mice) to study cardiovascular effects, such as changes in blood pressure and heart rate.[12][13]
-
Models of endotoxin (B1171834) shock and hepatitis in mice to investigate the anti-inflammatory and immunomodulatory effects of H2 receptor activation.[14][15]
-
Troubleshooting Guide
Issue 1: Unexpected inhibitory or reduced stimulatory effect observed.
-
Possible Cause: This could be due to this compound's off-target agonistic activity at the histamine H3 receptor, which leads to a decrease in cAMP, counteracting the H2 receptor-mediated increase.[5]
-
Troubleshooting Steps:
-
Use Selective Antagonists: To dissect the involvement of H2 and H3 receptors, co-incubate your experimental system with selective antagonists.
-
H2 Receptor Antagonist: Use a selective H2 antagonist like cimetidine (B194882) or ranitidine. If the observed effect is blocked, it confirms H2 receptor mediation.[5][13]
-
H3 Receptor Antagonist: Use a selective H3 antagonist like thioperamide. If an unexpected inhibitory effect is reversed, it suggests H3 receptor involvement.[5]
-
-
Concentration Optimization: The affinity of this compound for H2 and H3 receptors may differ. Perform a dose-response curve to determine if lower concentrations of this compound can elicit the desired H2-mediated effect without significantly engaging H3 receptors.
-
Issue 2: Results are not reproducible.
-
Possible Cause: Inconsistent experimental results can arise from several factors, including reagent stability, procedural variations, and the inherent biological variability of the system.[16]
-
Troubleshooting Steps:
-
Reagent Quality and Preparation:
-
Protocol Consistency:
-
System Stability:
-
In cell-based assays, ensure cells are healthy and within a consistent passage number.
-
In tissue preparations, maintain the physiological conditions of the organ bath (temperature, oxygenation, pH).[11]
-
-
Issue 3: Neurotoxic effects observed in central nervous system (CNS) experiments.
-
Possible Cause: Studies have shown that intraventricular administration of this compound can induce neurotoxicity, which appears to be independent of H2 receptor activation.[17]
-
Troubleshooting Steps:
-
Dose Reduction: Carefully titrate the dose of this compound to find a concentration that elicits the desired pharmacological effect without causing overt toxicity.[17]
-
Alternative Agonists: Consider using other selective H2 receptor agonists that may not exhibit the same neurotoxic profile.
-
Control Experiments: Include appropriate vehicle controls and monitor for signs of neurotoxicity, such as behavioral changes or neuronal damage in histological sections.
-
Quantitative Data
Table 1: Receptor Binding and Functional Potency of this compound
| Parameter | Value | Species/System | Reference |
| H2 Receptor | |||
| Relative Activity vs. Histamine (rat uterus) | ~17.5% | Rat | [8] |
| Relative Activity vs. Histamine (guinea-pig atrium) | ~71% | Guinea-pig | [8] |
| EC50 for cAMP increase (HL-60 cells) | 5.7 x 10⁻⁶ M | Human | [3] |
| Ki for H2 Receptor (guinea pig right atrium) | 44 µM | Guinea-pig | [3] |
| Off-Target Activity | |||
| IC50 for nNOS inhibition | 49 µM | Rat (brain) | [6][7] |
Experimental Protocols
Protocol 1: Cell-Based Cyclic AMP (cAMP) Assay
This protocol outlines a general method for measuring the effect of this compound on intracellular cAMP levels in a cell line expressing the histamine H2 receptor.
Materials:
-
H2 receptor-expressing cells (e.g., HEK293-H2R)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Assay buffer (e.g., HBSS with 5 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)
-
This compound dihydrochloride
-
cAMP assay kit
Procedure:
-
Cell Culture: Culture cells in appropriate medium and seed them into a 96-well plate at a suitable density. Allow cells to attach overnight.[10]
-
Compound Preparation: Prepare a stock solution of this compound in water. On the day of the experiment, prepare serial dilutions of this compound in assay buffer.[3]
-
Assay: a. Remove culture medium and wash cells with PBS. b. Add assay buffer containing a PDE inhibitor and pre-incubate for 15-30 minutes at 37°C.[3][10] c. Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at 37°C.[10] d. Lyse the cells according to the cAMP assay kit manufacturer's instructions. e. Measure intracellular cAMP levels using a plate reader.[3]
Protocol 2: In Vivo Gastric Acid Secretion Assay (Rat Model)
This protocol describes a method to assess the effect of this compound on gastric acid secretion in an anesthetized rat model.
Materials:
-
Anesthetized rats
-
Surgical instruments
-
Perfusion pump
-
Saline solution
-
This compound dihydrochloride
-
pH meter or titrator
Procedure:
-
Animal Preparation: Anesthetize the rat and perform a laparotomy to expose the stomach.
-
Gastric Perfusion: Ligate the esophagus and pylorus. Cannulate the stomach for perfusion with saline at a constant rate.
-
Basal Secretion: Collect the gastric perfusate for a defined period to establish a basal acid secretion rate.[4]
-
This compound Administration: Administer this compound intravenously at the desired dose.[6][8]
-
Sample Collection: Continue to collect the gastric perfusate at regular intervals.[4]
-
Acid Measurement: Measure the volume of each sample and determine the acid concentration by titration with a standard base to a neutral pH.[4]
-
Data Analysis: Calculate the total acid output (concentration × volume) for each collection period.
Visualizations
Caption: this compound signaling pathway via the H2 receptor.
Caption: Troubleshooting workflow for unexpected this compound effects.
Caption: Experimental workflow for a cell-based cAMP assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Nitric oxide synthase inhibition by this compound and this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound -(S-[3-(N,N-dimethylamino)prophyl]isothiourea) - a highly specific histamine H2 -receptor agonist. Part 1. Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action of H2-antagonists on histamine- or this compound-stimulated H2-receptors of spontaneously beating guinea-pig atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The cardiovascular response to this compound, a selective histamine H2-receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The cardiovascular response to this compound, a selective histamine H2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Efficacy of a selective histamine H2 receptor agonist, this compound, in experimental models of endotoxin shock and hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Troubleshooting [chem.rochester.edu]
- 17. This compound--induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in Experiments Using Dimaprit
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving Dimaprit. Adherence to detailed protocols and a thorough understanding of the compound's characteristics are crucial for obtaining reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective agonist for the histamine (B1213489) H2 receptor, which is a G protein-coupled receptor (GPCR).[1][2] Upon binding, it activates the H2 receptor, initiating a signaling cascade that primarily involves the activation of adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA).[1][3] PKA then phosphorylates downstream targets, mediating a variety of cellular responses.[3]
Q2: What are the known off-target effects of this compound?
While highly selective for the H2 receptor, this compound has been shown to exhibit some off-target effects. Notably, it can inhibit neuronal nitric oxide synthase (nNOS) with an IC50 of 49 μM.[4][5] Additionally, some studies suggest that at certain concentrations, this compound may have activity at the histamine H3 receptor, which is typically coupled to a Gi protein and leads to a decrease in intracellular cAMP.[6][7]
Q3: How should this compound dihydrochloride (B599025) be dissolved and stored to ensure stability?
This compound dihydrochloride is soluble in water, DMSO, and DMF.[8] For aqueous stock solutions, it is recommended to prepare them fresh for same-day use.[3][8] For longer-term storage, stock solutions in anhydrous DMSO can be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months.[3][8] It is critical to avoid repeated freeze-thaw cycles to prevent degradation.[3][4]
Q4: I am observing a weaker or different cellular response than expected. What could be the cause?
Unexpected results can stem from several factors. Firstly, verify the stability and concentration of your this compound solution, as improper storage can lead to degradation. Secondly, consider potential off-target effects. If you observe an inhibitory effect, it might be mediated by H3 receptors.[7] To confirm this, you can use selective antagonists for H2 (e.g., cimetidine (B194882), ranitidine) and H3 (e.g., thioperamide) receptors to dissect the signaling pathways involved.[7] Finally, ensure your experimental conditions, such as cell line passage number and confluency, are consistent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no response to this compound | Degraded this compound solution: Improper storage (e.g., repeated freeze-thaw cycles, prolonged storage of aqueous solutions). | Prepare a fresh stock solution of this compound. For long-term use, aliquot and store in DMSO at -80°C.[3][8] |
| Suboptimal cell conditions: High cell passage number, low receptor expression, or poor cell health. | Use cells with a low passage number and confirm H2 receptor expression. Ensure cells are healthy and at the appropriate confluency. | |
| Incorrect assay conditions: Inappropriate incubation times or buffer composition. | Optimize incubation time and ensure the assay buffer is compatible with your cell type and detection method. | |
| Inconsistent results between experiments | Variability in this compound concentration: Inaccurate dilutions or degradation of stock solution. | Prepare fresh dilutions for each experiment from a properly stored stock. Validate the concentration if possible. |
| Inconsistent cell culture practices: Variations in cell density, passage number, or serum lots. | Standardize cell culture protocols, including seeding density and passage limits. Test new lots of serum before use. | |
| Presence of phosphodiesterases (PDEs): Degradation of cAMP by endogenous PDEs can dampen the signal. | Pre-incubate cells with a PDE inhibitor, such as IBMX (0.1-0.5 mM), for 15-30 minutes before adding this compound.[1][9] | |
| Unexpected inhibitory effects | Off-target H3 receptor activation: At higher concentrations, this compound may activate Gi-coupled H3 receptors, leading to decreased cAMP.[6][7] | Use a selective H3 antagonist (e.g., thioperamide) to block this effect. If the inhibitory effect is reversed, it confirms H3 receptor involvement.[7] |
| nNOS inhibition: this compound can inhibit neuronal nitric oxide synthase.[4] | If your experimental system is sensitive to changes in nitric oxide signaling, consider this off-target effect in your data interpretation. |
Quantitative Data Summary
Table 1: Receptor Binding and Functional Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| Ki for H2 Receptor | 44 µM | Guinea pig right atrium | [1][10] |
| EC50 for cAMP increase | 5.7 x 10⁻⁶ M | HL-60 cells | [1] |
| IC50 for nNOS inhibition | 49 µM | Not specified | [1][4] |
| Relative activity to histamine (H1 receptors) | <0.0001% | In vitro assays | [11] |
Experimental Protocols
Cell-Based Cyclic AMP (cAMP) Accumulation Assay
This protocol outlines a general method to measure the increase in intracellular cAMP in response to this compound stimulation.
Materials:
-
Cells expressing the histamine H2 receptor (e.g., HEK293-H2R, HL-60)[1][9]
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% Penicillin-Streptomycin[1]
-
Phosphate-Buffered Saline (PBS)
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)[9]
-
This compound dihydrochloride
-
cAMP assay kit (e.g., HTRF, ELISA, AlphaScreen)
Procedure:
-
Cell Culture and Seeding: Culture cells under standard conditions (37°C, 5% CO2). Seed cells into a 96-well plate at a density of 1 x 10⁵ to 5 x 10⁵ cells/well and allow them to attach overnight.[1][8]
-
Preparation of this compound Solutions: Prepare a 10 mM stock solution of this compound dihydrochloride in sterile water or PBS.[1] On the day of the experiment, perform serial dilutions in serum-free culture medium to achieve the desired final concentrations (e.g., 10⁻⁸ M to 10⁻⁴ M).[1]
-
Assay Procedure: a. Carefully remove the culture medium. b. To prevent cAMP degradation, pre-incubate cells with a PDE inhibitor (e.g., 0.5 mM IBMX) in assay buffer for 15-30 minutes at 37°C.[8][9] c. Add the prepared this compound working solutions or vehicle control to the respective wells. d. Incubate for 15-30 minutes at 37°C.[8]
-
Cell Lysis and cAMP Measurement: a. Remove the treatment medium. b. Lyse the cells according to the cAMP assay kit manufacturer's protocol. c. Perform the cAMP assay on the cell lysates.
-
Data Analysis: a. Generate a standard curve using cAMP standards provided in the kit. b. Determine the cAMP concentration in each sample. c. Plot the cAMP concentration against the log of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.[7]
Visualizations
Caption: Canonical signaling pathway of this compound via the histamine H2 receptor.
Caption: A logical workflow for ensuring reproducible results in this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound dihydrochloride | Histamine H2 Receptors | Tocris Bioscience [tocris.com]
- 6. This compound, a histamine H2-agonist, inhibits anaphylactic histamine release from mast cells and the decreased release is restored by thioperamide (H3-antagonist), but not by cimetidine (H2-antagonist) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound -(S-[3-(N,N-dimethylamino)prophyl]isothiourea) - a highly specific histamine H2 -receptor agonist. Part 1. Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating H2 Receptor-Mediated Effects of Dimaprit with Cimetidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison and supporting experimental data to validate that the pharmacological effects of Dimaprit are mediated through the histamine (B1213489) H2 receptor. The core principle of this validation lies in the specific and competitive antagonism of this compound's effects by the well-characterized H2 receptor antagonist, cimetidine (B194882). By demonstrating that cimetidine blocks the action of this compound, researchers can confidently attribute the observed cellular responses to the activation of the H2 receptor signaling pathway.
The H2 Receptor Signaling Pathway
The histamine H2 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gs alpha subunit (Gαs). Upon activation by an agonist such as histamine or this compound, the receptor triggers a conformational change in the Gs protein. This leads to the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into the second messenger, cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream cellular proteins to elicit a physiological response. Cimetidine acts as a competitive antagonist, blocking the receptor's binding site and preventing its activation by agonists, thereby inhibiting this signaling cascade.[1][2]
References
- 1. Mechanism of action of H2-antagonists on histamine- or this compound-stimulated H2-receptors of spontaneously beating guinea-pig atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of cimetidine on adenylate cyclase activity of guinea pig gastric mucosa stimulated by histamine, sodium fluoride and 5'-guanylylimidodiphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimaprit vs. Histamine: A Comparative Potency Analysis at the H2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of Dimaprit, a synthetic and highly selective H2 receptor agonist, with histamine (B1213489), the endogenous agonist, at the histamine H2 receptor. The information is supported by experimental data to facilitate informed decisions in research and development. This compound's value lies in its high specificity for the H2 receptor, with significantly less activity at H1 receptors, making it an excellent tool for isolating and studying H2-mediated physiological effects.[1][2] Histamine, as the natural ligand, serves as the benchmark for H2 receptor activation.
Quantitative Comparison of Agonist Potency
The relative potency of this compound and histamine has been assessed across various in vitro and in vivo models. While absolute values may differ based on the experimental system, a consistent trend emerges. Histamine is generally more potent than this compound in eliciting H2 receptor-mediated responses.
| Compound | Parameter | Value | Cell Line/Tissue | Source |
| This compound | EC50 | 3600 nM | CHO-K1 (human H2 receptor) | [2][3] |
| Histamine | EC50 | 920 nM | CHO-K1 (human H2 receptor) | [2][3] |
| This compound | Relative Potency | ~17.5% of histamine | Rat Uterus | [1] |
| This compound | Relative Potency | 71% of histamine | Guinea-pig Right Atrium | [1] |
| This compound | pD2 | ~5.17 | Guinea-pig papillary muscle | [4] |
| Histamine | pD2 | ~6.17 | Guinea-pig papillary muscle | [4] |
EC50 (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal response. pD2: The negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.
H2 Receptor Signaling Pathway
The histamine H2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit.[3] Upon activation by an agonist such as histamine or this compound, the Gs protein stimulates adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] This increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream cellular proteins, resulting in a physiological response.[3]
Caption: Histamine H2 receptor signaling pathway.
Experimental Protocols
The following outlines a standard methodology for comparing the potency of H2 receptor agonists by measuring cAMP accumulation in a cell-based assay.
Objective:
To determine and compare the EC50 values of this compound and histamine at the human H2 receptor.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human histamine H2 receptor.[3][4]
-
Cell Culture Medium: Ham's F12 or DMEM/F12 supplemented with 10% fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain receptor expression.[3]
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.1% Bovine Serum Albumin (BSA), and 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), a phosphodiesterase inhibitor.[3][4]
-
Agonists: this compound dihydrochloride (B599025) and Histamine dihydrochloride.
-
cAMP Assay Kit: A commercially available kit for quantifying intracellular cAMP levels (e.g., HTRF, LANCE, or ELISA-based).[4]
-
Microplates: 384-well white microplates suitable for the chosen assay technology.[4]
Experimental Workflow:
Caption: Workflow for cAMP accumulation assay.
Procedure:
-
Cell Culture: Maintain the H2 receptor-expressing cells in appropriate culture medium under standard conditions (37°C, 5% CO2).
-
Cell Preparation: On the day of the experiment, harvest the cells and resuspend them in stimulation buffer to a predetermined optimal density.[3]
-
Agonist Dilution: Prepare a series of dilutions for both this compound and histamine in the stimulation buffer.
-
Cell Stimulation: Dispense the cell suspension into the wells of a 384-well plate. Add the different concentrations of this compound or histamine to the appropriate wells. Include wells with no agonist to determine the basal cAMP level.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
-
cAMP Measurement: Following incubation, lyse the cells and measure the intracellular cAMP concentration according to the instructions provided with the cAMP assay kit.[5]
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the EC50 and maximal response (Emax) for each agonist.[4]
Conclusion
Both this compound and histamine effectively activate the H2 receptor. Quantitative data consistently show that histamine is the more potent agonist, with a lower EC50 value. However, this compound's high selectivity for the H2 receptor makes it an indispensable pharmacological tool for investigating H2 receptor-specific functions without the confounding effects of H1 receptor activation. The choice between these two agonists should be guided by the specific aims of the experiment, with histamine being ideal for eliciting a maximal physiological response and this compound for ensuring receptor-specific activation.
References
A Comparative Guide to Dimaprit and Amthamine as Selective H2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dimaprit and Amthamine (B1667264), two widely used selective histamine (B1213489) H2 receptor agonists. The information presented is based on experimental data from peer-reviewed scientific literature, focusing on their pharmacological properties, signaling pathways, and the experimental methodologies used to characterize these compounds.
Introduction to Histamine H2 Receptor Agonists
Histamine H2 receptors are a class of G-protein coupled receptors (GPCRs) primarily associated with the stimulation of gastric acid secretion.[1] Agonists of the H2 receptor are invaluable research tools for studying the physiological and pathological roles of histamine and for the initial screening and characterization of potential H2 receptor antagonists.[1] this compound and Amthamine are two synthetic agonists that exhibit high selectivity for the H2 receptor over other histamine receptor subtypes (H1, H3, and H4).
Comparative Pharmacological Data
The following tables summarize the quantitative data on the potency, efficacy, and selectivity of this compound and Amthamine from various experimental models.
Table 1: Potency (pD2 and EC50/ED50) of this compound and Amthamine
| Agonist | Parameter | Value | Tissue/System | Reference |
| This compound | pD2 | ~5.17 | Guinea-pig papillary muscle | [2] |
| ED50 | 11.69 µmol/kg i.v. | Anaesthetized rat (gastric acid secretion) | [3] | |
| Relative Potency | ~10% of histamine | Guinea-pig papillary muscle | [2] | |
| Relative Potency | 71% of histamine | Guinea-pig right atrium | [4] | |
| Amthamine | pD2 | 6.72 | Spontaneously beating guinea-pig atria | [2] |
| pD2 | 6.17 | Electrically driven guinea-pig papillary muscle | [2] | |
| pD2 | 5.38 | Human atrium | [2] | |
| EC50 | 18.9 µmol/l | Rat isolated gastric fundus | [3] | |
| ED50 | 0.069 µmol/kg/h | Conscious cat (gastric acid secretion) | [3] | |
| ED50 | 11.69 µmol/kg i.v. | Anaesthetized rat (gastric acid secretion) | [3] | |
| Relative Potency | ~10 times higher than this compound | Guinea-pig atria and papillary muscle | [2] |
Table 2: Efficacy of this compound and Amthamine
| Agonist | Efficacy | Tissue/System | Reference |
| This compound | Full agonist | Guinea-pig right atrium, rat uterus | [4] |
| Maximum secretory response greater than histamine | Dog and cat (gastric acid secretion) | [4] | |
| Amthamine | Full agonist | Rat isolated gastric fundus, guinea-pig atria and papillary muscle, human atrium | [2][3] |
| Significantly higher efficacy than histamine and this compound | Anaesthetized rat (gastric acid secretion) | [3] |
Table 3: Selectivity and Off-Target Effects
| Agonist | H1 Receptor Activity | H3 Receptor Activity | Other Off-Target Effects | Reference |
| This compound | <0.0001% of histamine activity | Weak agonist activity has been reported. | Inhibits neuronal nitric oxide synthase (nNOS) with an IC50 of 49 µM. | [4][5][6] |
| Amthamine | Devoid of stimulatory activity | Devoid of stimulatory activity | At high doses, can interact with the adrenergic system, causing an increase in blood pressure (via α2 adrenoceptors) and heart rate (via catecholamine release). | [3][7] |
H2 Receptor Signaling Pathway
Activation of the histamine H2 receptor by an agonist like this compound or Amthamine initiates a canonical signaling cascade through the Gs alpha subunit of a heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream target proteins to elicit a cellular response, such as the stimulation of gastric acid secretion in parietal cells. Some studies also suggest that H2 receptors can couple to the phosphoinositide signaling pathway.
Caption: Canonical H2 Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments used to characterize and compare this compound and Amthamine are provided below.
In Vitro cAMP Accumulation Assay
This assay measures the ability of an agonist to stimulate the production of intracellular cyclic AMP (cAMP) in cells expressing the H2 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human H2 receptor.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Test compounds (this compound, Amthamine).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer containing a PDE inhibitor to a desired density.
-
Compound Preparation: Prepare serial dilutions of this compound and Amthamine in assay buffer.
-
Assay Plate Setup: Dispense the cell suspension into a 384-well plate. Add the diluted test compounds to the respective wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for each compound.
Caption: Workflow for cAMP Accumulation Assay.
In Vivo Gastric Acid Secretion in the Anesthetized Rat
This protocol assesses the in vivo potency and efficacy of H2 receptor agonists in stimulating gastric acid secretion.[8][9]
Materials:
-
Male Wistar rats (200-250 g).
-
Urethane anesthetic.
-
Surgical instruments.
-
Perfusion pump.
-
pH meter and electrode.
-
Saline solution (0.9% NaCl).
-
Test compounds (this compound, Amthamine).
Procedure:
-
Animal Preparation: Anesthetize the rat with urethane. Perform a tracheotomy to ensure a clear airway. Cannulate the jugular vein for intravenous administration of compounds.
-
Stomach Perfusion: Ligate the esophagus and insert a cannula through the forestomach. Insert a second cannula through the duodenum at the pylorus. Perfuse the stomach with saline at a constant rate (e.g., 1 ml/min).
-
Basal Acid Secretion: Collect the perfusate every 15 minutes and titrate with 0.01 N NaOH to a pH of 7.0 to determine the basal acid output.
-
Agonist Administration: Once a stable basal secretion is established, administer increasing doses of this compound or Amthamine intravenously.
-
Stimulated Acid Secretion: Continue to collect the perfusate at regular intervals and titrate to measure the stimulated acid output.
-
Data Analysis: Express the acid output in µmol H+/15 min. Construct a dose-response curve by plotting the acid output against the agonist dose to determine the ED50.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound and Amthamine for the H2 receptor.[1][10]
Materials:
-
Cell membranes prepared from cells stably expressing the human H2 receptor.
-
Radioligand (e.g., [3H]-tiotidine or [125I]iodoaminopotentidine).
-
Test compounds (this compound, Amthamine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the H2 receptor and isolate the membrane fraction by differential centrifugation.[1]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand and assay buffer.
-
Non-specific Binding: Radioligand and a high concentration of a non-labeled H2 antagonist (e.g., 10 µM tiotidine).
-
Competitive Binding: Radioligand and varying concentrations of this compound or Amthamine.
-
-
Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate at 25°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, from which the Ki value can be calculated using the Cheng-Prusoff equation.
Summary and Conclusion
Both this compound and Amthamine are highly selective and effective agonists for the histamine H2 receptor. The choice between these two compounds will depend on the specific requirements of the research.
-
Amthamine is generally more potent and, in some models, more efficacious than this compound.[2][3] Its high potency makes it a suitable tool for studies requiring robust H2 receptor activation. However, researchers should be aware of its potential off-target effects on the adrenergic system at higher concentrations.[7]
-
This compound offers the advantage of high selectivity with minimal activity at H1 and H3 receptors, although its off-target inhibition of nNOS should be considered in relevant experimental systems.[4][6] While less potent than Amthamine, its well-characterized pharmacology makes it a reliable tool for isolating H2 receptor-mediated effects.[4]
This guide provides a foundational understanding of the comparative pharmacology of this compound and Amthamine. Researchers are encouraged to consult the primary literature for more detailed information specific to their experimental models and research questions.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro cardiac pharmacology of the new histamine H2-receptor agonist amthamine: comparisons with histamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound -(S-[3-(N,N-dimethylamino)prophyl]isothiourea) - a highly specific histamine H2 -receptor agonist. Part 1. Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cardiovascular effects of the novel histamine H2 receptor agonist amthamine: interaction with the adrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of gastric acid secretion in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative In Vivo Analysis of Dimaprit and 4-Methylhistamine: H2 Receptor Agonists
For researchers, scientists, and drug development professionals, understanding the nuanced in vivo activities of pharmacological tools is paramount. This guide provides a comprehensive comparison of two commonly used histamine (B1213489) H2 receptor agonists, Dimaprit and 4-methylhistamine (B1206604), focusing on their in vivo performance, supported by experimental data.
This compound, a highly selective H2 receptor agonist, and 4-methylhistamine, a less selective analogue, are both instrumental in investigating the physiological roles of the H2 receptor. However, their differing selectivity profiles lead to distinct in vivo effects, a critical consideration for experimental design and interpretation.
Quantitative Comparison of In Vivo Effects
The following table summarizes the key in vivo pharmacological properties of this compound and 4-methylhistamine, collated from various preclinical studies.
| Parameter | This compound | 4-Methylhistamine | Animal Model | Citation |
| H2 Receptor Selectivity | Highly selective for H2 over H1 and H3 receptors. | Less selective; also exhibits activity at H1 and H4 receptors. | Various | [1] |
| Gastric Acid Secretion | Potent stimulant of gastric acid secretion, approximately equipotent to histamine. The maximal rate of acid secretion can be significantly greater than that of histamine. | Stimulates gastric acid secretion. | Rat, Cat | [2][3][4] |
| Cardiovascular Effects | Causes a decrease in arterial blood pressure due to vasodilation. Does not significantly alter heart rate at doses that stimulate gastric acid secretion. | Can cause cardiovascular effects, but these are less characterized in direct comparison to this compound. | Cat, Dog, Rat, Rabbit | [5][6] |
| Central Nervous System Effects | Has negligible effect on the serotonin (B10506) system. Increases locomotor activity and can have analeptic effects not mediated by H2 receptors. | Decreases serotonin levels and increases 5-hydroxyindoleacetic acid. Evokes head-twitches, suggesting serotonin system involvement. Also increases locomotor activity. | Rat | [7][8] |
| Effect on Pruritus | Does not induce pruritus (itching). | Does not induce pruritus. | Human | [9] |
Signaling Pathways and Experimental Workflow
The activation of the histamine H2 receptor by both this compound and 4-methylhistamine initiates a well-defined downstream signaling cascade. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets to elicit specific cellular responses.
A typical in vivo experimental workflow to compare the effects of this compound and 4-methylhistamine on a physiological parameter, such as gastric acid secretion, is outlined below.
Experimental Protocols
In Vivo Gastric Acid Secretion in Anesthetized Rats
This protocol describes a method to assess the gastric acid secretory effects of this compound and 4-methylhistamine in anesthetized rats.
-
Animal Model: Male Wistar rats (200-250g) are fasted for 24 hours with free access to water.
-
Anesthesia: Anesthesia is induced with urethane (B1682113) (1.25 g/kg, intraperitoneally).
-
Surgical Preparation: The trachea is cannulated to ensure a clear airway. A midline laparotomy is performed, and the esophagus is ligated at the cardiac sphincter. A double-lumen cannula is inserted into the stomach through an incision in the forestomach and secured. The stomach is gently washed with saline until the perfusate is clear.
-
Gastric Perfusion: The stomach is continuously perfused with saline at a rate of 1 ml/min.
-
Baseline Measurement: After a 30-60 minute stabilization period, the gastric effluent is collected every 15 minutes to determine the basal acid output.
-
Drug Administration: this compound or 4-methylhistamine is administered intravenously at increasing doses.
-
Sample Collection and Analysis: Gastric effluent is collected continuously in 15-minute fractions. The acidity of each sample is determined by titration with 0.01 N NaOH to a pH of 7.0 using a pH meter.
-
Data Analysis: Acid output is calculated as µmol H+/15 min. Dose-response curves are constructed to determine the potency (ED50) and maximal response (Emax) for each agonist.
In Vivo Cardiovascular Effects in Anesthetized Cats
This protocol outlines a method for evaluating the cardiovascular effects of this compound and 4-methylhistamine in anesthetized cats.[5][6]
-
Animal Model: Cats of either sex are anesthetized with a suitable anesthetic agent (e.g., chloralose (B1664795) and urethane).
-
Surgical Preparation: The trachea is cannulated for artificial respiration if necessary. A femoral vein is cannulated for drug administration, and a femoral artery is cannulated for the measurement of arterial blood pressure. Heart rate can be derived from the blood pressure signal.
-
Hemodynamic Measurements: Arterial blood pressure is measured using a pressure transducer connected to a polygraph.
-
Drug Administration: Following a stabilization period, this compound or 4-methylhistamine is administered as an intravenous bolus or infusion.
-
Data Analysis: Changes in mean arterial pressure and heart rate from baseline are recorded and analyzed. Dose-response curves can be generated to compare the hypotensive potencies of the two compounds.
Conclusion
In vivo, this compound serves as a highly selective and potent tool for investigating H2 receptor-mediated physiological processes, particularly gastric acid secretion and cardiovascular regulation, with minimal off-target effects.[7] In contrast, while 4-methylhistamine is also an H2 receptor agonist, its lower selectivity, with notable activity at H1 and H4 receptors, and its distinct effects on the central nervous system, must be carefully considered when interpreting experimental results.[1][7] The choice between these two agonists should be guided by the specific research question and the desired level of receptor selectivity.
References
- 1. Selectivity of 4-methylhistamine at H1- and H2-receptors in the guinea-pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulation of gastric acid secretion by this compound in unanesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulation of gastric acid secretion by this compound in unanesthetized rats | Semantic Scholar [semanticscholar.org]
- 4. Effect of this compound on gastric acid secretion in conscious cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cardiovascular response to this compound, a selective histamine H2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cardiovascular response to this compound, a selective histamine H2-receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the histamine H2-receptor agonists this compound and 4-methylhistamine on the central noradrenaline and serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analeptic effect of centrally administered histamine H2-receptor agonist this compound but not impromidine in urethane-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensory responses of human skin to synthetic histamine analogues and histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Dimaprit's Mechanism of Action: A Comparative Guide to H2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used histamine (B1213489) H2 receptor antagonists in the experimental validation of Dimaprit's mechanism of action. This compound is a potent and selective agonist for the histamine H2 receptor, and its activity is competitively antagonized by H2 receptor antagonists. This interaction serves as a cornerstone for confirming its specificity and mechanism. This document outlines the quantitative data from key comparative studies, detailed experimental protocols, and visual representations of the underlying molecular and experimental workflows.
Comparative Efficacy of H2 Receptor Antagonists
The potency of H2 receptor antagonists in counteracting the effects of this compound can be quantified and compared using various parameters such as the pA2 value, which represents the negative logarithm of the antagonist concentration required to produce a two-fold shift in the agonist's dose-response curve. A higher pA2 value indicates a more potent antagonist.
The following tables summarize the antagonistic properties of three widely used H2 receptor antagonists—cimetidine, ranitidine, and famotidine—against this compound-induced responses in different experimental models.
Table 1: In Vitro Antagonism of this compound in Guinea-Pig Atrium [1][2]
| Antagonist | Parameter | Value with this compound as Agonist |
| Cimetidine | pA2 | 6.3 |
| pKd | 6.3 | |
| Ranitidine | pA2 | 6.8 |
| pKd | 6.9 | |
| Famotidine | pA2 | 7.7 |
| pKd | 8.2 |
pA2 values were determined using the classical Schild method on spontaneously beating guinea-pig right atrium. pKd values were determined by radioligand-displacement studies with [3H]-tiotidine.[1][2]
Table 2: In Vivo Antagonism of this compound-Stimulated Gastric Acid Secretion in Conscious Cats [3]
| Antagonist | Observation |
| Cimetidine | Competitively antagonized this compound-induced gastric acid secretion. |
| Ranitidine | Competitively antagonized this compound-induced gastric acid secretion. |
| Oxmetidine | Competitively antagonized this compound-induced gastric acid secretion. |
Visualizing the Molecular Interaction and Experimental Design
To better understand the underlying pharmacology, the following diagrams illustrate the signaling pathway of the H2 receptor and a typical experimental workflow for confirming this compound's mechanism.
H2 Receptor Signaling Pathway.
Experimental Workflow for Antagonist Characterization.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies for key experiments are provided below.
In Vitro Functional Assay: Isolated Guinea-Pig Atrium
This protocol is adapted from studies investigating the chronotropic effects of histamine agonists and antagonists.[1][2]
Objective: To determine the pA2 value of an H2 receptor antagonist against this compound-induced increases in the spontaneous beating rate of the guinea-pig right atrium.
Materials:
-
Male guinea-pigs (250-350 g)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.
-
This compound dihydrochloride (B599025)
-
H2 receptor antagonists (e.g., cimetidine, ranitidine, famotidine)
-
Isolated organ bath system with force-displacement transducers
-
Data acquisition system
Procedure:
-
Humanely euthanize a guinea-pig and excise the heart.
-
Isolate the right atrium and mount it in an organ bath containing Krebs-Henseleit solution at 32°C.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 5 mN.
-
Record the spontaneous beating rate.
-
Control Dose-Response Curve: Add cumulative concentrations of this compound to the organ bath and record the steady-state increase in heart rate at each concentration.
-
Wash the tissue with fresh Krebs-Henseleit solution until the heart rate returns to baseline.
-
Antagonist Incubation: Add a known concentration of the H2 receptor antagonist to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes).
-
Shifted Dose-Response Curve: In the continued presence of the antagonist, generate a second cumulative dose-response curve for this compound.
-
Repeat steps 6-8 with different concentrations of the antagonist.
Data Analysis:
-
Plot the dose-response curves for this compound in the absence and presence of the antagonist.
-
Calculate the dose ratio for each antagonist concentration (the ratio of the EC50 of this compound in the presence of the antagonist to the EC50 in its absence).
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.
-
The x-intercept of the Schild regression line provides the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.
In Vivo Gastric Acid Secretion Assay: Conscious Cat Model
This protocol is based on studies evaluating the in vivo efficacy of H2 receptor antagonists.[3]
Objective: To demonstrate the competitive antagonism of this compound-stimulated gastric acid secretion by an H2 receptor antagonist in a conscious animal model.
Materials:
-
Adult cats of either sex with chronically implanted gastric fistulas.
-
This compound dihydrochloride for intravenous infusion.
-
H2 receptor antagonists (e.g., cimetidine, ranitidine) for intravenous administration.
-
Saline solution.
-
pH meter and titration equipment.
Procedure:
-
Acclimatize the cats to the experimental setup.
-
Following an overnight fast, open the gastric fistula and collect basal gastric secretions for a control period.
-
This compound Stimulation: Infuse this compound intravenously at a constant rate to induce a submaximal steady-state of gastric acid secretion.
-
Collect gastric juice samples at regular intervals (e.g., every 15 minutes).
-
Antagonist Administration: While continuing the this compound infusion, administer a single intravenous dose of the H2 receptor antagonist.
-
Continue collecting gastric juice samples to observe the inhibitory effect of the antagonist.
-
Repeat the experiment on different days with different doses of the antagonist.
Data Analysis:
-
Measure the volume of each gastric juice sample and determine the acid concentration by titration with a standardized NaOH solution to a pH of 7.0.
-
Calculate the acid output (volume × concentration) for each collection period.
-
Plot the acid output over time to visualize the stimulatory effect of this compound and the inhibitory effect of the antagonist.
-
Construct dose-response curves for the antagonist's inhibition of this compound-stimulated acid secretion to determine its potency (e.g., ID50).
In Vitro Competitive Radioligand Binding Assay
This protocol provides a method to determine the binding affinity (Ki) of this compound and H2 antagonists to the H2 receptor.
Objective: To determine the affinity of H2 receptor ligands by their ability to compete with a radiolabeled H2 antagonist for binding to the receptor.
Materials:
-
Cell membranes from a cell line expressing the histamine H2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-Tiotidine or another suitable H2 receptor antagonist radioligand.
-
Unlabeled ligands: this compound, cimetidine, ranitidine, famotidine.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, add the following in order: assay buffer, varying concentrations of the unlabeled test ligand (this compound or antagonist), a fixed concentration of the radioligand, and the cell membrane preparation.
-
Total Binding: In a set of tubes, add only the radioligand and cell membranes.
-
Non-specific Binding: In another set of tubes, add the radioligand, cell membranes, and a high concentration of an unlabeled H2 antagonist (e.g., 10 µM Tiotidine) to saturate the receptors.
-
Incubation: Incubate the reactions at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the unlabeled competitor ligand.
-
Fit the data to a sigmoidal competition curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) for the test ligand using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
References
- 1. Mechanism of action of H2-antagonists on histamine- or this compound-stimulated H2-receptors of spontaneously beating guinea-pig atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of H2-antagonists on histamine-or this compound-stimulated H2-receptors of spontaneously beating guinea-pig atrium | Semantic Scholar [semanticscholar.org]
- 3. Comparison of the effects of structurally different H2-antagonists on acid and pepsin activity stimulated by this compound in conscious cats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dimaprit and Isothiourea Analogs as Histamine H₂ Receptor Agonists
For researchers and drug development professionals, understanding the subtle yet significant differences between pharmacological tools is paramount. This guide provides a comprehensive comparison of Dimaprit, a selective histamine (B1213489) H₂ receptor agonist, and its isothiourea analogs. By examining their receptor selectivity, functional potency, and underlying signaling mechanisms, this document serves as a data-driven resource for selecting the appropriate compound for preclinical research.
This compound, chemically known as S-[3-(N,N-dimethylamino)propyl]isothiourea, is a well-established agonist for the histamine H₂ receptor.[1] Its isothiourea scaffold has been a foundational structure for the development of other potent and selective H₂ agonists. This analysis compares this compound with key analogs and other widely used agonists like Arpromidine and Impromidine, focusing on quantitative data from in vitro and ex vivo studies.
Comparative Analysis of Receptor Binding and Potency
The pharmacological activity of this compound and its analogs is defined by their affinity for histamine receptors and their ability to elicit a functional response. The following tables summarize key quantitative data, allowing for a direct comparison of these compounds.
Table 1: Histamine Receptor Binding Affinity Profile
Binding affinity, typically expressed as the inhibition constant (Kᵢ), indicates the concentration of a ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value signifies a higher binding affinity. The data reveals that while this compound is highly selective for the H₂ receptor, with negligible affinity for the H₁ receptor, other analogs exhibit different selectivity profiles.[2][3]
| Compound | H₁ Receptor Kᵢ (nM) | H₂ Receptor Kᵢ (nM) | H₃ Receptor Kᵢ (nM) | H₄ Receptor Kᵢ (nM) |
| This compound | >100,000 | 25118.86 (human) | 47.86 (guinea pig) | 316.23 (human) |
| Arpromidine | Antagonist activity reported | Potent Agonist | - | - |
| Impromidine | >1000 | Potent Agonist | - | - |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.[2]
Table 2: Functional Potency and Efficacy at the H₂ Receptor
Functional potency measures the concentration of an agonist required to produce a defined response, such as an increase in heart rate or cyclic AMP (cAMP) accumulation. It is often expressed as the EC₅₀ (half-maximal effective concentration) or pD₂ (-logEC₅₀). Efficacy refers to the maximum response an agonist can produce. Arpromidine and Impromidine are notably more potent than this compound and the endogenous ligand, histamine.[3][4]
| Compound | Assay Model | Potency (EC₅₀ / pD₂) | Relative Potency (Histamine=1) |
| This compound | Guinea Pig Atrium | pD₂ ~5.5 | 0.86[3] |
| Arpromidine | Guinea Pig Atrium | pD₂ = 8.0 | 870[3] |
| Impromidine | Dog Gastric Acid Secretion | ED₅₀ = 3.8 nmol/kg·hr[2] | 50[3] |
| Amthamine | Rat Isolated Gastric Fundus | EC₅₀ = 18.9 µM[5] | ~1[5] |
| Histamine | - | EC₅₀ = 430 nM[3] | 1[3] |
Note: Potency can vary significantly depending on the tissue and experimental system used.[3]
Histamine H₂ Receptor Signaling Pathway
This compound and its analogs exert their effects by activating the histamine H₂ receptor, a G-protein coupled receptor (GPCR). This activation triggers a well-defined intracellular signaling cascade. The receptor is coupled to a stimulatory G-protein (Gₛ), which, upon agonist binding, activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP into the second messenger cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream target proteins, leading to the final cellular response, such as gastric acid secretion or an increased heart rate.[6]
Experimental Protocols
The quantitative data presented in this guide are derived from established pharmacological assays. Below are detailed methodologies for two key experiments used to characterize H₂ receptor agonists.
Isolated Guinea Pig Atrium Assay (Functional Potency)
This ex vivo functional assay is a classic method for assessing the potency of H₂ receptor agonists by measuring their positive chronotropic (heart rate) effect on the spontaneously beating right atrium.[7][8]
Materials:
-
Adult guinea pig
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂.
-
Organ bath with temperature control (37°C), aeration, and a force-displacement transducer.
-
Test compounds (e.g., this compound, Arpromidine).
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and quickly excise the heart, placing it in cold, oxygenated PSS.[7] Carefully dissect the right atrium, ensuring the sinoatrial node is intact.[7]
-
Mounting: Suspend the right atrium in an organ bath filled with PSS (37°C) between a fixed hook and a force transducer. Apply a slight resting tension (e.g., 0.5 - 1.0 g).[7]
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, replacing the PSS every 15-20 minutes, until a stable, spontaneous beating rate is achieved.[7]
-
Cumulative Concentration-Response: Prepare serial dilutions of the agonist. Add the agonist to the bath in a cumulative manner, starting with the lowest concentration. Allow the response (increase in heart rate) to stabilize before adding the next, higher concentration.[7]
-
Data Analysis: Record the change in beats per minute at each concentration. Plot the response against the logarithm of the agonist concentration to generate a dose-response curve. From this curve, determine the pD₂ and maximum response.
Competitive Radioligand Binding Assay (Binding Affinity)
This in vitro assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the H₂ receptor.[9]
Materials:
-
Cell membranes prepared from a cell line stably expressing the human H₂ receptor.[9]
-
Radioligand (e.g., [³H]tiotidine, a potent H₂ antagonist).[9]
-
Test compounds and reference competitors (e.g., this compound).
-
Binding buffer.
-
96-well filter plates (e.g., GF/B glass fiber).
-
Vacuum filtration manifold and scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.[10]
-
Filtration: Rapidly terminate the reaction by filtering the plate's contents through the pre-treated filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.[9] Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.
-
Counting: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.[9]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the competitor that displaces 50% of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation.
Conclusion
The isothiourea derivative this compound remains a valuable and highly selective tool for investigating histamine H₂ receptor function. However, comparative analysis reveals that other analogs, such as Arpromidine and Impromidine, offer significantly higher potency.[3] The choice of agonist should be guided by the specific requirements of the experiment, considering factors such as desired potency, potential off-target effects, and the specific tissue or cell system being studied. The detailed protocols and quantitative data provided herein offer a solid foundation for making these critical research decisions.
References
- 1. This compound -(S-[3-(N,N-dimethylamino)prophyl]isothiourea) - a highly specific histamine H2 -receptor agonist. Part 1. Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The determination of receptor constants for histamine H2-agonists in the guinea-pig isolated right atrium using an irreversible H2-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
cross-reactivity of Dimaprit with other G-protein coupled receptors
For Researchers, Scientists, and Drug Development Professionals
Dimaprit, a well-established selective agonist for the histamine (B1213489) H2 receptor, is a valuable tool in pharmacology and physiology research. However, a comprehensive understanding of its potential cross-reactivity with other G-protein coupled receptors (GPCRs) and off-target effects is crucial for accurate experimental design and interpretation of results. This guide provides an objective comparison of this compound's activity across various receptors, supported by experimental data and detailed methodologies.
Quantitative Comparison of this compound's Receptor Activity
This compound exhibits high selectivity for the histamine H2 receptor. Its activity at other histamine receptor subtypes and its inhibitory effect on neuronal nitric oxide synthase (nNOS) are summarized below.
| Target Receptor/Enzyme | Parameter | Value | Notes |
| Histamine H2 Receptor | EC50 | 3600 nM | Potent agonist activity in a functional cAMP assay using recombinant CHO-K1 cells.[1][2] |
| Histamine H3 Receptor | Ki | 282 nM | Binding affinity determined in rat brain cortex homogenates, indicating some affinity but significantly less than its functional potency at the H2 receptor.[1][3] |
| Histamine H1 Receptor | Relative Activity | < 0.0001% of histamine | Demonstrates negligible affinity and activity at the H1 receptor.[1][4] |
| Histamine H4 Receptor | Activity | Inactive | Reported to be inactive at the human H4 receptor.[1] |
| Neuronal Nitric Oxide Synthase (nNOS) | IC50 | 49 ± 14 µM | Inhibits rat brain nNOS, an off-target effect that occurs in a similar concentration range as its H2 and H3 receptor activities.[5] |
| Serotonin (B10506) System | Effect | Negligible | Studies have shown that this compound has a negligible effect on the serotonin system.[6] |
| Adrenergic & Muscarinic Receptors | Interaction | No direct interaction | While downstream effects on the adrenergic system have been observed, direct binding to adrenergic or muscarinic receptors has not been reported.[7][8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway of the H2 receptor, the off-target pathway involving the H3 receptor, and a typical experimental workflow for assessing receptor binding.
Detailed Experimental Protocols
Radioligand Binding Assay for Histamine H3 Receptor
This protocol is adapted from methodologies used to determine the binding affinity (Ki) of compounds for the H3 receptor.
Materials:
-
Rat brain cortex homogenates (source of H3 receptors)
-
[3H]-N-alpha-methylhistamine (Radioligand)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain cortex in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the wash step. The final pellet is resuspended in the assay buffer to a specific protein concentration.
-
Binding Reaction: In a 96-well plate, add the membrane preparation, a fixed concentration of [3H]-N-alpha-methylhistamine, and varying concentrations of this compound (or a known H3 ligand for competition).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3][9]
cAMP Functional Assay for Histamine H2 Receptor
This protocol measures the functional potency (EC50) of this compound in stimulating cyclic AMP (cAMP) production in cells expressing the H2 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human histamine H2 receptor
-
Cell culture medium
-
Stimulation Buffer (e.g., HBSS containing a phosphodiesterase inhibitor like IBMX)
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA)
Procedure:
-
Cell Culture: Culture the H2 receptor-expressing cells in appropriate medium until they reach a suitable confluency.
-
Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.
-
Assay: Replace the culture medium with stimulation buffer and incubate. Add varying concentrations of this compound to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[1][2]
Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay
This assay measures the ability of this compound to inhibit the activity of nNOS by quantifying the conversion of [3H]-L-arginine to [3H]-L-citrulline.
Materials:
-
Rat brain homogenate (source of nNOS)
-
[3H]-L-arginine
-
This compound
-
Reaction buffer containing necessary cofactors (e.g., NADPH, calmodulin, tetrahydrobiopterin)
-
Cation exchange resin (e.g., Dowex AG 50W-X8)
-
Scintillation cocktail and counter
Procedure:
-
Enzyme Preparation: Prepare a cytosolic fraction from rat brain homogenate containing nNOS.
-
Reaction Mixture: In a reaction tube, combine the enzyme preparation, reaction buffer, [3H]-L-arginine, and varying concentrations of this compound.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 15 minutes).
-
Stopping the Reaction: Terminate the reaction by adding a stop buffer.
-
Separation: Apply the reaction mixture to a column containing cation exchange resin. The uncharged [3H]-L-citrulline will pass through, while the positively charged [3H]-L-arginine will be retained.
-
Quantification: Collect the eluate containing [3H]-L-citrulline and measure its radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [3H]-L-citrulline produced against the concentration of this compound to determine the IC50 value for nNOS inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound -(S-[3-(N,N-dimethylamino)prophyl]isothiourea) - a highly specific histamine H2 -receptor agonist. Part 1. Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of the histamine H2-receptor agonists this compound and 4-methylhistamine on the central noradrenaline and serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular effects of the novel histamine H2 receptor agonist amthamine: interaction with the adrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of adrenergic and cholinergic antagonists on central histaminergic stimulation of pituitary-adrenocortical response under stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Species-Specific Effects of Dimaprit
For Researchers, Scientists, and Drug Development Professionals
Dimaprit, a potent and highly selective histamine (B1213489) H2 receptor agonist, serves as an invaluable tool in pharmacological research. Its ability to specifically activate H2 receptors without significantly engaging other histamine receptor subtypes allows for the precise investigation of H2-mediated physiological and pathological processes. However, the effects of this compound exhibit notable variability across different species, a critical consideration for preclinical research and drug development. This guide provides a comprehensive comparison of this compound's performance in various species, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
Quantitative Comparison of this compound's Effects
The potency and efficacy of this compound vary significantly depending on the species and the physiological parameter being measured. The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Potency and Efficacy of this compound
| Species | Preparation | Assay Parameter | Value | Reference |
| Human | CHO-K1 Cells (expressing human H2 receptor) | EC50 (cAMP Assay) | 3600 nM | [1][2] |
| Guinea Pig | Right Atrium | Relative Activity (vs. Histamine) | 71% | [3][4][5] |
| Guinea Pig | Right Atrium | Ki (Receptor Binding) | 44 µM | [3] |
| Rat | Uterus | Relative Activity (vs. Histamine) | ~17.5% | [3][4][5] |
| Mouse | Peritoneal Macrophages | IC50 (TNF-alpha Inhibition) | 1 µM | [6] |
| Human | Peripheral Blood Monocytes | IC50 (TNF-alpha Inhibition) | 1 µM | [6] |
Table 2: In Vivo Effects of this compound on Gastric Acid Secretion
| Species | Model | Parameter | Value (Relative to Histamine) | Reference |
| Cat | Conscious | Gastric Acid Secretion | 400-500% | [4] |
| Dog | Conscious | ED50 (Gastric Acid Secretion) | 0.85 µmol/kg-h (vs. 0.14 µmol/kg-h for Histamine) | [7] |
| Rat | Anesthetized | Gastric Acid Secretion | ~100% (equipotent) | [2][8] |
| Dog | Conscious | Gastric Acid Secretion | 58% | [4] |
| Rat | - | Gastric Acid Secretion | 19% | [4] |
Table 3: In Vivo Cardiovascular Effects of this compound
| Species | Model | Parameter | Observation | Reference |
| Cat | Anesthetized | Blood Pressure | Lowered | [9][10] |
| Dog | Anesthetized | Blood Pressure | Lowered | [9][10] |
| Rat | Anesthetized | Blood Pressure | Lowered | [9][10] |
| Rabbit | Anesthetized | Blood Pressure | Lowered | [9][10] |
| Cat | Anesthetized | Heart Rate | No significant change | [9][10] |
| Dog | Conscious | Heart Rate | Dose-dependent increase | [11] |
| Dog | Conscious | ED50 (Heart Rate) | 0.80 µmol/kg-h (vs. 0.17 µmol/kg-h for Histamine) | [7] |
Histamine H2 Receptor Signaling Pathway
Activation of the histamine H2 receptor by an agonist like this compound initiates a well-defined intracellular signaling cascade. The H2 receptor is coupled to the Gs alpha subunit of a heterotrimeric G protein. Upon agonist binding, the Gαs subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream target proteins to elicit a cellular response.[1][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound -(S-[3-(N,N-dimethylamino)prophyl]isothiourea) - a highly specific histamine H2 -receptor agonist. Part 1. Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Efficacy of a selective histamine H2 receptor agonist, this compound, in experimental models of endotoxin shock and hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Stimulation of gastric acid secretion by this compound in unanesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cardiovascular response to this compound, a selective histamine H2-receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cardiovascular response to this compound, a selective histamine H2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gastric and cardiac H-2 receptor effects of this compound and N'(Me),5(Me)histamine in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimaprit's Receptor Selectivity: A Comparative Guide for Researchers
Dimaprit, a well-established pharmacological tool, is recognized for its potent and selective agonist activity at the histamine (B1213489) H2 receptor. This guide provides a comprehensive comparison of this compound's selectivity for the H2 receptor over the H1 and H3 receptor subtypes, supported by experimental data and detailed methodologies to aid researchers in their investigations.
This compound's high specificity for the H2 receptor makes it an invaluable agent for elucidating the physiological and pathological roles of this particular receptor in various systems.[1] However, a thorough understanding of its activity at other histamine receptor subtypes is crucial for the accurate interpretation of experimental results. While highly selective, some studies have indicated potential off-target effects at the H3 receptor, particularly at higher concentrations.[2]
Comparative Analysis of this compound's Receptor Activity
To facilitate a clear comparison of this compound's interaction with H1, H2, and H3 receptors, the following table summarizes key quantitative data from the literature. This data underscores the significant selectivity of this compound for the H2 receptor.
| Receptor Subtype | Parameter | Value | Species/System |
| H1 Receptor | Relative Activity | < 0.0001% of histamine's activity | In vitro assays |
| H2 Receptor | Ki | 44 µM | Guinea pig right atrium |
| EC50 | 5.7 x 10⁻⁶ M | HL-60 human promyelocytic leukemia cells | |
| H3 Receptor | pKi | 6.55 | Rat brain cortex homogenates |
Note: A higher Ki or EC50 value indicates lower binding affinity or potency, respectively. The pKi value is the negative logarithm of the Ki value.
Histamine Receptor Signaling Pathways
The differential effects of this compound at H1, H2, and H3 receptors are rooted in the distinct signaling cascades initiated by each receptor upon activation. The following diagram illustrates these primary signaling pathways.
Caption: Overview of the primary signaling pathways for H1, H2, and H3 histamine receptors.
Experimental Workflow for Assessing Selectivity
The validation of this compound's selectivity involves a series of in vitro assays designed to quantify its binding affinity and functional activity at each receptor subtype. The general workflow for such an investigation is depicted below.
Caption: A generalized workflow for determining the selectivity of this compound across H1, H2, and H3 receptors.
Detailed Experimental Protocols
Accurate assessment of this compound's selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for H1, H2, and H3 receptors through competitive displacement of a radiolabeled ligand.
General Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human histamine receptor of interest (H1, H2, or H3).
-
Harvest the cells and resuspend them in an ice-cold lysis buffer containing protease inhibitors.
-
Homogenize the cell suspension and perform differential centrifugation to isolate the membrane fraction.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of the specific radioligand, and varying concentrations of unlabeled this compound.
-
H1 Receptor: Use [³H]-Mepyramine as the radioligand.
-
H2 Receptor: Use [³H]-Tiotidine as the radioligand.
-
H3 Receptor: Use [³H]-Nα-methylhistamine as the radioligand.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specific binding.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Objective: To determine the functional potency (EC50) or inhibitory activity (IC50) of this compound at H1, H2, and H3 receptors.
H1 Receptor - Calcium Flux Assay:
-
Cell Preparation:
-
Plate cells expressing the human H1 receptor in a 96-well, black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Assay Procedure:
-
Add varying concentrations of this compound to the wells.
-
Measure the fluorescence intensity before and after the addition of this compound using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.
-
-
Data Analysis:
-
Plot the change in fluorescence against the logarithm of the this compound concentration.
-
Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
-
H2 Receptor - cAMP Accumulation Assay:
-
Cell Preparation:
-
Plate cells expressing the human H2 receptor in a 96-well plate.
-
-
Assay Procedure:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells and incubate.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC50 value.
-
H3 Receptor - cAMP Inhibition Assay:
-
Cell Preparation:
-
Plate cells expressing the human H3 receptor in a 96-well plate.
-
-
Assay Procedure:
-
Pre-incubate the cells with a phosphodiesterase inhibitor.
-
Stimulate the cells with a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.
-
Lyse the cells and measure the intracellular cAMP levels.
-
-
Data Analysis:
-
Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the logarithm of the this compound concentration.
-
Determine the IC50 value.
-
References
- 1. This compound -(S-[3-(N,N-dimethylamino)prophyl]isothiourea) - a highly specific histamine H2 -receptor agonist. Part 1. Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a histamine H2-agonist, inhibits anaphylactic histamine release from mast cells and the decreased release is restored by thioperamide (H3-antagonist), but not by cimetidine (H2-antagonist) - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Dimaprit in Complex Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dimaprit, a synthetic isothiourea analogue of histamine (B1213489), is a widely utilized tool in pharmacological research due to its agonistic activity at the histamine H2 receptor. Understanding its specificity is paramount for the accurate interpretation of experimental results in complex biological systems. This guide provides an objective comparison of this compound's performance against the endogenous ligand, histamine, and another common synthetic agonist, amthamine (B1667264), supported by experimental data.
Comparative Pharmacological Data
The specificity of a receptor agonist is determined by its relative affinity and potency for its intended target versus other potential off-target sites. The following tables summarize the available quantitative data for this compound and its key alternatives.
Table 1: Comparative Binding Affinity (Ki) at Histamine Receptors
A comprehensive analysis of binding affinities (Ki) across all four histamine receptor subtypes provides a direct measure of selectivity. While a complete dataset from a single study is not available, the following table compiles data from various sources. Lower Ki values indicate higher binding affinity.
| Compound | H1 Receptor Ki | H2 Receptor Ki | H3 Receptor Ki | H4 Receptor Ki |
| This compound | >10,000 nM (very low affinity)[1] | 44 µM[2] | Moderate Affinity (Acts as an agonist/antagonist)[3][4] | Moderate Agonist[3] |
| Histamine | ~µM range[5] | ~µM range[5] | ~nM range[5] | ~nM range[5] |
| Amthamine | Devoid of activity[6] | High Affinity | Devoid of activity[6] | Data not available |
Note: The lack of standardized, directly comparable Ki values across all receptor subtypes for these compounds is a limitation in the current literature.
Table 2: Comparative Functional Potency (EC50/pD2) and Relative Activity
Functional assays measuring the physiological response to agonist binding, such as cAMP production or muscle contraction, provide insights into the potency and efficacy of these compounds.
| Compound | Parameter | Value | Tissue/System |
| This compound | EC50 | 3.6 µM | Human H2 Receptor (CHO-K1 cells, cAMP assay)[2] |
| pD2 | ~5.17 | Guinea-pig papillary muscle[7] | |
| Relative Activity | 17.5% (vs. Histamine) | Rat Uterus[1] | |
| Relative Activity | 71% (vs. Histamine) | Guinea-pig right atrium[1] | |
| Histamine | EC50 | 0.92 µM | Human H2 Receptor (CHO-K1 cells, cAMP assay)[2] |
| pD2 | ~6.17 | Guinea-pig papillary muscle[7] | |
| Relative Activity | 100% (Reference) | - | |
| Amthamine | EC50 | 18.9 µM | Rat isolated gastric fundus[6] |
| pD2 | 6.72 | Spontaneously beating guinea-pig atria[1] | |
| Potency | ~10x higher than this compound | Guinea-pig cardiac preparations[1] |
Table 3: Off-Target Activity Profile
Beyond histamine receptors, some agonists exhibit activity at other molecular targets, which is a critical consideration for experimental design.
| Compound | Off-Target | Parameter | Value |
| This compound | Neuronal Nitric Oxide Synthase (nNOS) | IC50 | 49 µM[8] |
Key Observations
-
On-Target Potency : Histamine is generally the most potent agonist at the H2 receptor, followed by amthamine, and then this compound.[1][6][7]
-
H2 Receptor Selectivity : Amthamine is reported to be a highly selective H2 receptor agonist, devoid of significant activity at H1 and H3 receptors.[6] this compound exhibits high selectivity for the H2 receptor over the H1 receptor but shows activity at the H3 and H4 receptors.[1][3][4]
-
Off-Target Effects of this compound : A significant off-target effect of this compound is the inhibition of neuronal nitric oxide synthase (nNOS), which occurs within a similar concentration range as its H2 receptor agonist activity.[8] This dual activity necessitates careful experimental controls to dissect the effects of H2 receptor activation from those of nNOS inhibition.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Canonical signaling pathway of the Histamine H2 receptor.
References
- 1. This compound -(S-[3-(N,N-dimethylamino)prophyl]isothiourea) - a highly specific histamine H2 -receptor agonist. Part 1. Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. resources.tocris.com [resources.tocris.com]
- 4. This compound, a histamine H2-agonist, inhibits anaphylactic histamine release from mast cells and the decreased release is restored by thioperamide (H3-antagonist), but not by cimetidine (H2-antagonist) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Validating Dimaprit's Target: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the use of knockout (KO) mouse models to validate the molecular target of Dimaprit, a selective histamine (B1213489) H2 receptor (H2R) agonist. By comparing the effects of this compound and other H2R modulators in wild-type versus H2R-deficient animals, researchers can unequivocally confirm the on-target effects of this compound. This guide also presents comparative data with alternative H2R agonists and detailed experimental protocols for key validation assays.
The Indispensable Role of Knockout Models in Target Validation
Target validation is a critical step in drug discovery, ensuring that a drug candidate's therapeutic effects are mediated through its intended molecular target. The use of genetically engineered knockout models, where the gene encoding the target protein is deleted, provides the most definitive evidence of target engagement. If a compound that is believed to act on a specific receptor has no effect in an animal lacking that receptor, it provides strong validation of its mechanism of action.
dot graph TD{ rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
}
Figure 1. Logical workflow for validating this compound's target using H2R-knockout mice.
This compound and the Histamine H2 Receptor Signaling Pathway
This compound is a selective agonist for the histamine H2 receptor, a G-protein coupled receptor (GPCR). Activation of the H2R initiates a well-characterized signaling cascade, primarily involving the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP). This signaling pathway is crucial in various physiological processes, most notably the stimulation of gastric acid secretion by parietal cells in the stomach.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
}
Figure 2. The histamine H2 receptor signaling pathway activated by this compound.
Comparing H2 Receptor Agonists
While this compound is a widely used H2R agonist, other compounds with similar mechanisms of action are available. A comparison of their potencies in various experimental models is essential for selecting the appropriate tool for a specific research question.
| Agonist | Animal Model/Cell Line | Parameter | Potency | Reference |
| This compound | Conscious Cats (in vivo) | Gastric Acid Secretion | - | [1] |
| Anesthetized Rats (in vivo) | Gastric Acid Secretion (ED50) | Higher than amthamine (B1667264) | [1] | |
| Guinea Pig Atria (in vitro) | Sinus Rate (pD2) | ~10-fold less potent than amthamine and histamine | ||
| Amthamine | Conscious Cats (in vivo) | Gastric Acid Secretion (ED50) | 0.069 µmol/kg/h | [1] |
| Anesthetized Rats (in vivo) | Gastric Acid Secretion (ED50) | 11.69 µmol/kg | [1] | |
| Guinea Pig Atria (in vitro) | Sinus Rate (pD2) | 6.72 | ||
| Histamine | Anesthetized Rats (in vivo) | Gastric Acid Secretion (ED50) | Less effective than amthamine | [1] |
| Guinea Pig Atria (in vitro) | Sinus Rate (pD2) | Comparable to amthamine |
Experimental Protocols for Target Validation
In Vivo Gastric Acid Secretion in Wild-Type vs. H2R-KO Mice
This protocol is designed to measure the effect of this compound on gastric acid secretion and validate that this effect is mediated by the H2 receptor.
dot graph experimental_workflow { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];
}
Figure 3. Workflow for in vivo gastric acid secretion measurement.
Materials:
-
Wild-type mice
-
H2R-knockout mice
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical instruments
-
This compound solution
-
Vehicle control (e.g., saline)
-
NaOH solution (for titration)
-
pH meter
Procedure:
-
Fast mice overnight with free access to water.
-
Anesthetize both wild-type and H2R-KO mice.
-
Perform a midline laparotomy to expose the stomach and ligate the pylorus to prevent gastric emptying.
-
Administer either this compound or a vehicle control to subsets of both wild-type and H2R-KO mice.
-
After a predetermined time (e.g., 2 hours), euthanize the mice and collect the accumulated gastric contents.
-
Measure the volume of the gastric juice and determine the acid concentration by titration with a standardized NaOH solution to a neutral pH.
-
Calculate the total acid output for each mouse.
Expected Outcome for Target Validation:
-
Wild-type mice treated with this compound will show a significant increase in gastric acid secretion compared to vehicle-treated wild-type mice.
-
H2R-KO mice treated with this compound will show no significant increase in gastric acid secretion compared to vehicle-treated H2R-KO mice, and their acid output will be comparable to that of vehicle-treated wild-type mice.
In Vitro cAMP Accumulation Assay
This assay measures the direct activation of the H2 receptor in a cellular context by quantifying the production of the second messenger, cAMP.
Materials:
-
Cells expressing the histamine H2 receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium and reagents
-
This compound and other H2R agonists
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Multi-well plates
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Seed the H2R-expressing cells in a multi-well plate and culture until they reach the desired confluency.
-
Prepare serial dilutions of this compound and other test agonists.
-
Remove the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add the agonist dilutions to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Generate dose-response curves and calculate the EC50 values for each agonist.
Expected Outcome:
-
This compound will induce a dose-dependent increase in cAMP accumulation in cells expressing the H2 receptor.
Conclusion
The use of H2 receptor knockout mice is a powerful and definitive method for validating that the physiological effects of this compound are mediated through its intended target. By demonstrating a lack of effect in H2R-KO animals, researchers can confidently attribute the actions of this compound observed in wild-type animals to its on-target activity. This guide provides the foundational knowledge, comparative data, and experimental frameworks necessary for researchers to design and execute robust target validation studies for this compound and other H2 receptor modulators.
References
Safety Operating Guide
Proper Disposal of Dimaprit: A Guide for Laboratory Professionals
Dimaprit, a selective histamine (B1213489) H2 receptor agonist, requires careful handling and disposal to ensure laboratory safety and environmental protection. Adherence to proper disposal protocols is critical for minimizing risks associated with this chemical. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, intended for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
This compound dihydrochloride (B599025) is classified as hazardous. It is harmful if swallowed and can cause significant skin and eye irritation.[1][2] It may also lead to respiratory irritation.[1][2] Before handling, it is essential to be familiar with the associated risks and necessary safety measures.
Table 1: Hazard Summary for this compound Dihydrochloride
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Oral Toxicity | Harmful if swallowed. | H302 |
| Skin Irritation | Causes skin irritation. | H315 |
| Eye Irritation | Causes serious eye irritation. | H319 |
| Respiratory Irritation | May cause respiratory irritation. | H335 |
Source: Cayman Chemical Safety Data Sheet, Chemical Label[1][2]
Essential Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment must be worn when handling this compound:
-
Eye Protection: Safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[3]
-
Hand Protection: Chemical-resistant gloves. Gloves should be inspected before use, and proper removal techniques must be employed to avoid skin contact.[3]
-
Respiratory Protection: An air-purifying respirator is crucial to prevent the inhalation of dust or aerosols.[3]
-
Body Protection: A laboratory coat or other suitable protective clothing is necessary to prevent skin contact.[3]
Step-by-Step Disposal Protocol
This protocol outlines the procedures for the routine disposal of small quantities of this compound waste typically generated in a research setting.
1. Waste Collection and Segregation:
-
Collect all waste this compound, including unused product and contaminated materials (e.g., pipette tips, weighing paper), in a designated, compatible waste container.
-
The container must be clearly labeled as "Hazardous Chemical Waste: this compound" and kept tightly sealed when not in use.[4]
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
2. Packaging for Disposal:
-
Ensure the waste container is in good condition, free from leaks or external contamination.
-
Place the primary waste container into a secondary, larger container for added security during transport and storage.
-
Attach a completed hazardous waste tag to the outer container, detailing the contents and associated hazards.
3. Storage Pending Disposal:
-
Store the packaged waste in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
This area should be away from sources of ignition and incompatible materials.[3][4]
4. Final Disposal:
-
This compound waste must be disposed of through a licensed chemical waste disposal company.[3]
-
Do not dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination.[3][4]
-
All disposal activities must be conducted in strict accordance with local, state, and federal environmental regulations.
Emergency Spill Procedures
In the event of a this compound spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
1. Evacuate and Ventilate:
-
Immediately evacuate all non-essential personnel from the affected area.
-
Ensure the area is well-ventilated, preferably by working within a chemical fume hood if the spill is contained there.[3]
2. Don Appropriate PPE:
-
Before attempting to clean the spill, put on all required personal protective equipment as listed above.
3. Contain and Clean the Spill:
-
For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal without creating dust.[4]
-
For liquid spills, use an inert absorbent material to contain and collect the waste.
-
Place all contaminated materials, including cleaning supplies, into the designated hazardous waste container.[4]
4. Decontaminate and Report:
-
Thoroughly wash the spill area after the material has been removed.
-
Remove and decontaminate or dispose of all PPE as hazardous waste.
-
Wash hands and any exposed skin thoroughly.[4]
-
Report the incident to the laboratory supervisor or safety officer.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Dimaprit
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Dimaprit, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe use of this compound in a laboratory setting.
Hazard Summary
This compound is classified as a hazardous substance with the following potential health effects[1]:
-
Harmful if swallowed: Acute oral toxicity.
-
Causes skin irritation: Can cause redness and discomfort upon contact with skin.
-
Causes serious eye irritation: Can result in significant eye damage if contact occurs.
-
May cause respiratory irritation: Inhalation of dust may lead to respiratory discomfort.
There are no established occupational exposure limits (OELs) for this compound from major regulatory bodies such as the EPA, ACGIH (TLV), or NIOSH[1]. Therefore, it is crucial to handle this compound with caution, adhering to the principle of minimizing exposure.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the required equipment.
| Protection Type | Specific Equipment | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber) | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | To protect eyes from dust particles and splashes. |
| Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask) | To prevent inhalation of airborne particles, especially when handling the powder form. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational workflow is critical for the safe handling of this compound. The following diagram outlines the standard operating procedure.
Emergency Procedures
Immediate and appropriate action is vital in the event of an accidental exposure or spill.
| Emergency Situation | Immediate Action Protocol |
| Inhalation | 1. Move the individual to fresh air immediately. 2. If breathing is difficult, administer oxygen. 3. If the individual is not breathing, provide artificial respiration. 4. Seek immediate medical attention.[2] |
| Skin Contact | 1. Immediately wash the affected area with copious amounts of soap and water.[2] 2. Remove any contaminated clothing.[2] 3. If irritation develops and persists, seek medical attention.[2] |
| Eye Contact | 1. Rinse the eyes cautiously with water for at least 15 minutes.[2] 2. If present, remove contact lenses if it is safe to do so.[2] 3. Continue rinsing. 4. Seek immediate medical attention.[2] |
| Ingestion | 1. Do NOT induce vomiting. [2] 2. Rinse the mouth thoroughly with water. 3. Seek immediate medical attention.[2] |
Spill and Disposal Plan
Proper management of spills and waste is crucial to prevent contamination and ensure laboratory safety.
Spill Response Workflow
The following diagram illustrates the step-by-step procedure for managing a this compound spill.
Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Collection: Collect waste this compound and contaminated materials (e.g., gloves, absorbent pads) in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Route: Do not dispose of this compound with regular laboratory trash or down the drain.[2] Disposal must be conducted in accordance with local, state, and federal regulations. It is recommended to use a licensed chemical waste disposal service.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
